molecular formula C4H2Cl2N2O B564319 4,5-Dichloro-6-pyridazone-15N2 CAS No. 1189481-89-7

4,5-Dichloro-6-pyridazone-15N2

カタログ番号: B564319
CAS番号: 1189481-89-7
分子量: 166.96 g/mol
InChIキー: VJWXIRQLLGYIDI-BFGUONQLSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

A new substituted pyridazinone>

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4,5-dichloro-(1,2-15N2)1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2N2O/c5-2-1-7-8-4(9)3(2)6/h1H,(H,8,9)/i7+1,8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJWXIRQLLGYIDI-BFGUONQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=O)C(=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=[15N][15NH]C(=O)C(=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675830
Record name 4,5-Dichloro(~15~N_2_)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189481-89-7
Record name 4,5-Dichloro(~15~N_2_)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4,5-Dichloro-6-pyridazone-¹⁵N₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dichloro-6-pyridazone-¹⁵N₂, the isotopically labeled form of 4,5-dichloro-3(2H)-pyridazinone, is a versatile molecule with applications in diverse scientific fields. Its core structure, the pyridazinone ring, is a recognized pharmacophore, leading to investigations into its potential as a therapeutic agent. Furthermore, the incorporation of ¹⁵N isotopes makes it an invaluable tool in quantitative proteomics and metabolic studies as a tracer and internal standard. This guide provides a comprehensive overview of its chemical properties, synthesis, and known biological activities, supported by experimental data and protocols.

Chemical and Physical Properties

4,5-Dichloro-6-pyridazone-¹⁵N₂ is a stable, isotopically labeled organic compound. The primary distinction from its unlabeled counterpart is the presence of two ¹⁵N atoms in the pyridazinone ring, which increases its molecular weight and allows for its differentiation in mass spectrometry-based analyses.

PropertyValueReference
Chemical Name 4,5-Dichloro-6-pyridazone-¹⁵N₂
Synonyms 3-Hydroxy-4,5-dichloropyridazine-¹⁵N₂, 4,5-Dichloro-2H-pyridazin-3-one-¹⁵N₂, 4,5-Dichloro-3(2H)-pyridazinone-¹⁵N₂
Molecular Formula C₄H₂Cl₂(¹⁵N)₂O[1]
Molecular Weight 166.96 g/mol [1]
Unlabeled CAS Number 932-22-9
Appearance Off-White to Pale Beige Solid
Storage 2-8°C Refrigerator

Synthesis

The synthesis of pyridazinone derivatives often involves the cyclization of a dicarbonyl compound with hydrazine. For the ¹⁵N₂ labeled variant, ¹⁵N₂-hydrazine would be the key isotopic precursor. A general and established method for synthesizing the unlabeled 4,5-dichloro-3(2H)-pyridazinone involves the reaction of mucochloric acid with hydrazine.

Conceptual Experimental Protocol for ¹⁵N₂ Labeling

Reaction Scheme:

G Mucochloric_acid Mucochloric Acid Intermediate Hydrazone Intermediate Mucochloric_acid->Intermediate Hydrazine ¹⁵N₂-Hydrazine Hydrazine->Intermediate Product 4,5-Dichloro-6-pyridazone-¹⁵N₂ Intermediate->Product Cyclization

Figure 1. Conceptual synthesis of 4,5-Dichloro-6-pyridazone-¹⁵N₂.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve mucochloric acid in a suitable solvent such as ethanol (B145695) or a mixture of ethanol and water.

  • Addition of ¹⁵N₂-Hydrazine: To the stirred solution, add an equimolar amount of ¹⁵N₂-hydrazine hydrate (B1144303) dropwise. The reaction is typically exothermic.

  • Reaction: The reaction mixture is then heated to reflux for several hours to ensure the completion of the cyclization reaction.

  • Work-up and Purification: After cooling, the reaction mixture is poured into cold water to precipitate the product. The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol to yield 4,5-dichloro-6-pyridazone-¹⁵N₂.

Biological Activities and Applications

The pyridazinone scaffold is a "privileged structure" in medicinal chemistry, and its derivatives have been investigated for a range of biological activities.

Tuberculostatic Activity

Pyridazinone derivatives have been identified as a class of compounds with potential antitubercular activity. While specific minimum inhibitory concentration (MIC) values for 4,5-dichloro-3(2H)-pyridazinone against Mycobacterium tuberculosis are not extensively reported in publicly available literature, the general class of pyridazines has shown promise. The mechanism of action for many antitubercular drugs involves targeting essential pathways in the bacterium, such as cell wall synthesis, protein synthesis, or nucleic acid synthesis. For pyridazinone derivatives, the exact mechanism against M. tuberculosis is still an active area of research.

Anticancer and Cardiovascular Research

Derivatives of 4,5-dichloro-3(2H)-pyridazinone have demonstrated significant potential in both anticancer and cardiovascular research.

Anticancer Activity:

Numerous studies have shown that modifications to the pyridazinone core can lead to potent anticancer agents. The mechanism of action often involves the induction of apoptosis (programmed cell death) in cancer cells.

Cardiovascular Activity:

Certain derivatives of 4,5-dihydro-3(2H)-pyridazinone have been investigated for their cardiotonic and inotropic effects, meaning they can increase the contractility of the heart muscle. This has led to their exploration as potential treatments for heart failure. The mechanism often involves the inhibition of phosphodiesterase III (PDE-III), an enzyme that plays a role in regulating cardiac muscle contraction.[2]

Compound TypeBiological ActivityMechanism of Action (where known)
Pyridazinone DerivativesAnticancerInduction of apoptosis
4,5-dihydro-3(2H)-pyridazinone DerivativesCardiotonic (Positive Inotropic)Inhibition of Phosphodiesterase III[2]

Application in Quantitative Proteomics

The ¹⁵N₂-labeled 4,5-Dichloro-6-pyridazone serves as an excellent internal standard for quantitative mass spectrometry-based proteomics. In this application, a known amount of the labeled compound is spiked into a biological sample. The unlabeled (endogenous) and labeled compounds are then extracted and analyzed by liquid chromatography-mass spectrometry (LC-MS). The ratio of the signal from the unlabeled compound to the labeled compound allows for precise quantification of the analyte in the original sample, correcting for variations in sample preparation and instrument response.

General Experimental Workflow for Quantitative Proteomics

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Biological_Sample Biological Sample Spike_IS Spike with 4,5-Dichloro-6-pyridazone-¹⁵N₂ Biological_Sample->Spike_IS Extraction Extraction of Analytes Spike_IS->Extraction LC_MS LC-MS Analysis Extraction->LC_MS Peak_Integration Peak Integration (Endogenous vs. Labeled) LC_MS->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Figure 2. General workflow for quantitative analysis using an isotopic internal standard.

Protocol Outline:

  • Sample Collection: Obtain the biological matrix (e.g., plasma, tissue homogenate) to be analyzed.

  • Internal Standard Spiking: A precise amount of 4,5-Dichloro-6-pyridazone-¹⁵N₂ solution is added to the sample.

  • Sample Preparation: The sample is processed to extract the analyte of interest and the internal standard. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.

  • LC-MS Analysis: The extracted sample is injected into an LC-MS system. The liquid chromatography separates the analyte and internal standard from other matrix components, and the mass spectrometer detects and quantifies them based on their specific mass-to-charge ratios.

  • Data Analysis: The peak areas of the endogenous analyte and the ¹⁵N₂-labeled internal standard are measured. The ratio of these areas is used to calculate the concentration of the analyte in the original sample by comparing it to a calibration curve.

Signaling Pathways

The specific signaling pathways modulated by 4,5-dichloro-6-pyridazone are not well-defined in the literature. However, for its derivatives, particularly in the context of cancer and cardiovascular disease, some general mechanisms have been elucidated.

Apoptosis Induction Pathway (Conceptual)

In cancer cells, pyridazinone derivatives have been shown to induce apoptosis. While the precise molecular targets are often compound-specific, a general pathway can be conceptualized.

G Pyridazinone Pyridazinone Derivative Cellular_Stress Cellular Stress Pyridazinone->Cellular_Stress Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bax, Bak) Cellular_Stress->Pro_Apoptotic Mitochondria Mitochondria Pro_Apoptotic->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 3. Conceptual diagram of a potential apoptosis induction pathway.

This diagram illustrates a simplified intrinsic apoptosis pathway that could be initiated by a pyridazinone derivative, leading to cellular stress, the activation of pro-apoptotic proteins, mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, culminating in apoptosis.

Conclusion

4,5-Dichloro-6-pyridazone-¹⁵N₂ is a molecule of significant interest due to the biological activities associated with its core structure and its utility as an internal standard in quantitative analysis. While research into its specific applications and mechanisms of action is ongoing, the existing body of knowledge on pyridazinone derivatives highlights its potential in drug discovery and development. The ability to synthesize its isotopically labeled form provides researchers with a powerful tool for accurate quantification in complex biological matrices, which is crucial for preclinical and clinical studies. Further investigation into its tuberculostatic properties and its precise molecular targets is warranted to fully realize its therapeutic and analytical potential.

References

An In-Depth Technical Guide to the Chemical Properties of 4,5-Dichloro-6-pyridazone-¹⁵N₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 4,5-Dichloro-6-pyridazone-¹⁵N₂, a substituted pyridazinone with noted tuberculostatic action. This document details its physicochemical characteristics, synthesis, reactivity, and spectroscopic profile, leveraging data from its unlabeled analogue, 4,5-dichloro-3(2H)-pyridazinone, due to the isotopic labeling's negligible effect on chemical properties.

Core Chemical and Physical Properties

4,5-Dichloro-6-pyridazone-¹⁵N₂ is a beige crystalline solid. The incorporation of ¹⁵N isotopes increases the molecular weight slightly from the unlabeled compound. The key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₄H₂Cl₂¹⁵N₂O[1]
Molecular Weight 166.96 g/mol [1]
CAS Number 1189481-89-7
Appearance Beige Crystalline Solid[2]
Melting Point 204-206 °C[2]
Boiling Point 339.2 °C at 760 mmHg[2]
Density 1.76 g/cm³[2]
Solubility DMSO (Slightly), Methanol (Slightly)[2]
pKa 8.39 ± 0.60 (Predicted)[2]

Synthesis

The synthesis of 4,5-Dichloro-6-pyridazone-¹⁵N₂ can be achieved through the cyclocondensation of mucochloric acid with ¹⁵N₂-labeled hydrazine (B178648) sulfate (B86663). This method is a common and versatile approach for constructing the pyridazinone ring system.[2][3]

Experimental Protocol: Synthesis of 4,5-Dichloro-6-pyridazone-¹⁵N₂

This protocol is adapted from the synthesis of the unlabeled 4,5-dichloro-3-pyridazone.[2]

Materials:

  • Mucochloric acid

  • ¹⁵N₂-Hydrazine sulfate

  • Sodium acetate (B1210297)

  • Water

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Crystallization dish

Procedure:

  • A stirred solution of mucochloric acid (e.g., 3.9 grams) in water is warmed to 80-100 °C.

  • A mixture of ¹⁵N₂-hydrazine sulfate (e.g., 3.1 grams) and sodium acetate (e.g., 3.0 grams) is added to the heated solution.

  • The reaction mixture is stirred at this temperature for a specified time, and the progress is monitored by a suitable technique like Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, leading to the precipitation of the solid product.

  • The solid is collected by filtration, washed with cold water, and then dried.

  • The crude product is purified by recrystallization from a suitable solvent, such as water or ethanol, to yield 4,5-Dichloro-6-pyridazone-¹⁵N₂.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_purification Purification mucochloric_acid Mucochloric Acid heating Heating in Water (80-100 °C) mucochloric_acid->heating hydrazine_sulfate ¹⁵N₂-Hydrazine Sulfate hydrazine_sulfate->heating sodium_acetate Sodium Acetate sodium_acetate->heating stirring Stirring heating->stirring cooling Cooling stirring->cooling filtration Filtration cooling->filtration recrystallization Recrystallization filtration->recrystallization product 4,5-Dichloro-6-pyridazone-¹⁵N₂ recrystallization->product

Synthetic workflow for 4,5-Dichloro-6-pyridazone-¹⁵N₂.

Reactivity

The reactivity of 4,5-Dichloro-6-pyridazone-¹⁵N₂ is primarily dictated by the electron-deficient nature of the pyridazinone ring, further influenced by the two chlorine substituents. The chlorine atoms are susceptible to nucleophilic substitution reactions. The reactivity at the C4 and C5 positions can be influenced by the nature of the nucleophile and the reaction conditions.

Reactivity_Diagram start 4,5-Dichloro-6-pyridazone-¹⁵N₂ substitution Nucleophilic Substitution start->substitution nucleophile Nucleophile (e.g., Amines, Phenols) nucleophile->substitution product4 4-Substituted Product substitution->product4 at C4 product5 5-Substituted Product substitution->product5 at C5

General reactivity of 4,5-Dichloro-6-pyridazone-¹⁵N₂.

Spectroscopic Data

The structural elucidation of 4,5-Dichloro-6-pyridazone-¹⁵N₂ relies on various spectroscopic techniques. The data presented here is based on the unlabeled analogue, with considerations for the isotopic labeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: A single proton signal is expected for the hydrogen atom on the pyridazinone ring. The chemical shift will be influenced by the electron-withdrawing nature of the adjacent carbonyl group and chlorine atoms.

  • ¹³C NMR: Four distinct carbon signals are anticipated, corresponding to the four carbon atoms in the pyridazinone ring. The chemical shifts will be significantly affected by the attached chlorine, nitrogen, and oxygen atoms.

  • ¹⁵N NMR: The presence of the ¹⁵N₂ label allows for direct observation of the nitrogen atoms. The chemical shifts of the two nitrogen atoms will be different due to their distinct chemical environments (one adjacent to the carbonyl group and the other bonded to two carbon atoms). Studies on pyridazine (B1198779) derivatives can provide an expected range for these chemical shifts.[4][5]

Mass Spectrometry (MS)

The mass spectrum of the unlabeled 4,5-dichloro-3(2H)-pyridazinone shows a molecular ion peak (M⁺) at m/z 164, with a characteristic isotopic pattern for two chlorine atoms (M+2 peak approximately 65% of M⁺, and M+4 peak approximately 10% of M⁺).[6] For the ¹⁵N₂ labeled compound, the molecular ion peak will be shifted to m/z 166. The fragmentation pattern would involve the loss of chlorine atoms and other small molecules.

Infrared (IR) Spectroscopy

The IR spectrum of 4,5-dichloro-3(2H)-pyridazinone exhibits characteristic absorption bands. Key expected peaks include:

  • N-H stretching vibrations in the region of 3100-3300 cm⁻¹.

  • C=O (amide) stretching vibration around 1650-1680 cm⁻¹.

  • C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.

  • C-Cl stretching vibrations typically below 800 cm⁻¹.

Biological Activity: Tuberculostatic Action

Pyridazinone derivatives have been identified as a class of compounds with potential antitubercular activity.[7] The mechanism of action for many tuberculostatic drugs involves the inhibition of essential metabolic pathways in Mycobacterium tuberculosis. For instance, pyrazinamide, another nitrogen-containing heterocyclic drug, is a prodrug that is converted to its active form, pyrazinoic acid, which is thought to disrupt membrane potential and inhibit enzymes like fatty acid synthase I.[8][9][10][11] The tuberculostatic activity of 4,5-Dichloro-6-pyridazone-¹⁵N₂ likely involves a similar disruption of critical cellular functions within the mycobacterium.

Tuberculostatic_Mechanism cluster_drug Drug Action cluster_bacterium Mycobacterium tuberculosis cluster_effect Outcome drug 4,5-Dichloro-6-pyridazone-¹⁵N₂ entry Cell Entry drug->entry activation Potential Activation (Prodrug Hypothesis) entry->activation target Inhibition of Cellular Targets (e.g., Enzymes, Membrane Function) activation->target disruption Disruption of Essential Metabolic Pathways target->disruption inhibition Inhibition of Bacterial Growth (Tuberculostatic Effect) disruption->inhibition

Hypothesized tuberculostatic mechanism of action.

References

In-depth Technical Guide: 4,5-Dichloro-6-pyridazone-¹⁵N₂

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1189481-89-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,5-dichloro-6-pyridazone-¹⁵N₂, a stable isotope-labeled compound with potential applications in tuberculosis research. This document details its chemical properties, outlines a plausible synthetic pathway, presents its reported tuberculostatic activity, and discusses the general mechanism of action for related compounds.

Chemical and Physical Properties

4,5-Dichloro-6-pyridazone-¹⁵N₂ is the isotopically labeled form of 4,5-dichloro-3(2H)-pyridazinone, where both nitrogen atoms in the pyridazinone ring are the heavy isotope ¹⁵N. The incorporation of ¹⁵N allows for its use in a variety of analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, to trace the metabolic fate of the molecule in biological systems.

PropertyValueReference
CAS Number 1189481-89-7[1][2]
Molecular Formula C₄H₂Cl₂¹⁵N₂O[1][2]
Molecular Weight 166.96 g/mol [1][2]
Appearance Beige Crystalline Solid[3]
Melting Point 204-206 °C (for unlabeled compound)[3]
Unlabeled CAS Number 932-22-9

Synthesis

The synthesis of the unlabeled 4,5-dichloro-3(2H)-pyridazinone typically starts from mucochloric acid.[4] The key step for introducing the ¹⁵N isotopes would be the use of ¹⁵N₂-hydrazine.

Proposed Experimental Protocol for Synthesis:

A potential synthesis workflow is outlined below. This protocol is a hypothetical adaptation for the labeled compound based on known reactions for similar structures.

G cluster_0 Step 1: Ring Formation cluster_1 Step 2: Purification A Mucochloric Acid C Reaction in Diluted H₂SO₄ A->C B ¹⁵N₂-Hydrazine B->C D [¹⁵N₂]-4,5-dichloropyridazin-3-one C->D E Crude Product D->E F Recrystallization E->F G Purified 4,5-Dichloro-6-pyridazone-¹⁵N₂ F->G G cluster_0 In Vitro Assay Preparation cluster_1 Data Analysis A Prepare serial dilutions of 4,5-dichloro-6-pyridazone-¹⁵N₂ B Inoculate with Mycobacterium tuberculosis H37Rv A->B C Incubate plates B->C D Add Resazurin indicator C->D E Read fluorescence/color change D->E F Determine Minimum Inhibitory Concentration (MIC) E->F G cluster_0 Hypothesized Cellular Effects A Pyridazinone Derivative (Active Form) B Disruption of Membrane Potential A->B interferes with C Inhibition of Energy Production A->C interferes with D Inhibition of Fatty Acid Synthase I A->D inhibits E Bacterial Cell Death B->E C->E D->E

References

In-Depth Technical Guide: Molecular Weight of 4,5-Dichloro-6-pyridazone-¹⁵N₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed breakdown of the molecular weight calculation for 4,5-Dichloro-6-pyridazone-¹⁵N₂, a crucial parameter for researchers in fields such as proteomics and drug development. Understanding the precise molecular weight is fundamental for accurate quantification, stoichiometric calculations, and interpretation of mass spectrometry data.

Core Data Presentation

A comprehensive summary of the atomic and molecular weights pertinent to 4,5-Dichloro-6-pyridazone-¹⁵N₂ is presented below.

Element/MoleculeSymbol/FormulaCountStandard Atomic Weight (Da)Isotopic Mass (Da)Total Mass (Da)
CarbonC412.01148.044
HydrogenH21.0082.016
ChlorineCl235.45370.906
Nitrogen-15¹⁵N215.00010889830.000217796
OxygenO115.99915.999
4,5-Dichloro-6-pyridazone-¹⁵N₂ C₄H₂Cl₂(¹⁵N)₂O 166.965

Note: Standard atomic weights are sourced from the IUPAC Commission on Isotopic Abundances and Atomic Weights. The isotopic mass of Nitrogen-15 is used for precise calculation.

Experimental Protocols

The determination of the molecular weight of an isotopically labeled compound like 4,5-Dichloro-6-pyridazone-¹⁵N₂ is typically confirmed experimentally using mass spectrometry. A general protocol for such an analysis is outlined below.

Objective: To experimentally verify the molecular weight of 4,5-Dichloro-6-pyridazone-¹⁵N₂.

Materials:

  • 4,5-Dichloro-6-pyridazone-¹⁵N₂ sample

  • High-resolution mass spectrometer (e.g., Orbitrap, TOF)

  • Appropriate solvent for sample dissolution (e.g., acetonitrile, methanol)

  • Calibration standard for the mass spectrometer

Methodology:

  • Sample Preparation:

    • Accurately weigh a small amount of 4,5-Dichloro-6-pyridazone-¹⁵N₂.

    • Dissolve the sample in a suitable solvent to a known concentration (e.g., 1 mg/mL).

    • Further dilute the stock solution to a concentration appropriate for the mass spectrometer being used (typically in the µg/mL to ng/mL range).

  • Mass Spectrometer Calibration:

    • Calibrate the mass spectrometer according to the manufacturer's instructions using a known calibration standard. This ensures high mass accuracy.

  • Sample Analysis:

    • Introduce the prepared sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI).

    • Acquire the mass spectrum in a positive or negative ion mode, depending on which provides a better signal for the analyte. For 4,5-Dichloro-6-pyridazone, both modes can be explored.

    • Set the mass analyzer to a high-resolution mode to accurately determine the monoisotopic mass.

  • Data Analysis:

    • Identify the peak corresponding to the [M+H]⁺ (in positive mode) or [M-H]⁻ (in negative mode) ion of 4,5-Dichloro-6-pyridazone-¹⁵N₂.

    • Determine the experimental monoisotopic mass from the acquired spectrum.

    • Compare the experimental mass to the calculated theoretical monoisotopic mass. The difference should be within the mass accuracy tolerance of the instrument (typically < 5 ppm).

Logical Workflow for Molecular Weight Calculation

The following diagram illustrates the logical process for calculating the molecular weight of 4,5-Dichloro-6-pyridazone-¹⁵N₂.

cluster_0 Step 1: Identify Molecular Formula cluster_1 Step 2: Determine Atomic/Isotopic Masses cluster_2 Step 3: Calculate Total Mass for Each Element cluster_3 Step 4: Sum for Molecular Weight A C₄H₂Cl₂(¹⁵N)₂O B C: 12.011 Da H: 1.008 Da Cl: 35.453 Da ¹⁵N: 15.0001 Da O: 15.999 Da A->B Obtain masses C C: 4 * 12.011 = 48.044 H: 2 * 1.008 = 2.016 Cl: 2 * 35.453 = 70.906 ¹⁵N: 2 * 15.0001 = 30.0002 O: 1 * 15.999 = 15.999 B->C Multiply by count D 48.044 + 2.016 + 70.906 + 30.0002 + 15.999 C->D Sum components E 166.965 Da D->E Final Result

Synthesis of 4,5-Dichloro-6-pyridazone-¹⁵N₂: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4,5-Dichloro-6-pyridazone-¹⁵N₂. This isotopically labeled compound is a valuable tool in drug metabolism and pharmacokinetic (DMPK) studies, serving as an internal standard for mass spectrometry-based quantification. This document outlines a plausible synthetic pathway, detailed experimental protocols, and relevant data presented for clarity and reproducibility.

Synthetic Strategy

The synthesis of 4,5-dichloro-6-pyridazone-¹⁵N₂ is proposed to proceed via a two-step process. The first step involves the preparation of dichloromaleic anhydride (B1165640) from maleic anhydride. The second, and key, step is the condensation of dichloromaleic anhydride with ¹⁵N₂-labeled hydrazine (B178648) hydrate (B1144303) to form the desired labeled pyridazone ring.

Synthetic_Pathway Maleic_Anhydride Maleic Anhydride Dichloromaleic_Anhydride Dichloromaleic Anhydride Maleic_Anhydride->Dichloromaleic_Anhydride Chlorination Target_Compound 4,5-Dichloro-6-pyridazone-¹⁵N₂ Dichloromaleic_Anhydride->Target_Compound Hydrazine_15N2 Hydrazine-¹⁵N₂ Hydrate Hydrazine_15N2->Target_Compound Condensation

Caption: Proposed synthetic pathway for 4,5-Dichloro-6-pyridazone-¹⁵N₂.

Experimental Protocols

The following protocols are detailed methodologies for the key synthetic steps.

Preparation of Dichloromaleic Anhydride

Objective: To synthesize the dichloromaleic anhydride precursor from maleic anhydride.

Materials:

  • Maleic anhydride

  • Anhydrous ferric chloride (FeCl₃)

  • Chlorine gas (Cl₂)

  • Inert solvent (e.g., carbon tetrachloride)

Procedure:

  • A stirred suspension of maleic anhydride and a catalytic amount of anhydrous ferric chloride in an inert solvent is heated.

  • Chlorine gas is bubbled through the heated reaction mixture.

  • The reaction is monitored by gas chromatography (GC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The crude dichloromaleic anhydride can be purified by distillation or recrystallization.[1]

Synthesis of 4,5-Dichloro-6-pyridazone-¹⁵N₂

Objective: To synthesize the target compound, 4,5-dichloro-6-pyridazone-¹⁵N₂, from dichloromaleic anhydride and ¹⁵N₂-labeled hydrazine.

Materials:

  • Dichloromaleic anhydride

  • Hydrazine-¹⁵N₂ hydrate (commercially available or synthesized[2])

  • Glacial acetic acid

Procedure:

  • Dichloromaleic anhydride is dissolved in glacial acetic acid.

  • An equimolar amount of Hydrazine-¹⁵N₂ hydrate is added dropwise to the stirred solution. An exothermic reaction may be observed.

  • The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature, which should induce precipitation of the product.

  • The precipitate is collected by filtration, washed with cold water, and then a small amount of cold ethanol (B145695) to remove impurities.

  • The resulting solid is dried under vacuum to yield 4,5-dichloro-6-pyridazone-¹⁵N₂. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Experimental_Workflow cluster_step1 Step 1: Dichloromaleic Anhydride Synthesis cluster_step2 Step 2: Labeled Pyridazone Synthesis MA Maleic Anhydride + FeCl₃ Chlorination Chlorination with Cl₂ MA->Chlorination Purification1 Distillation/Recrystallization Chlorination->Purification1 DMA Dichloromaleic Anhydride Purification1->DMA DMA2 Dichloromaleic Anhydride Condensation Condensation in Acetic Acid DMA2->Condensation H15N2 Hydrazine-¹⁵N₂ Hydrate H15N2->Condensation Purification2 Filtration & Recrystallization Condensation->Purification2 Product 4,5-Dichloro-6-pyridazone-¹⁵N₂ Purification2->Product

Caption: Detailed workflow for the synthesis of 4,5-Dichloro-6-pyridazone-¹⁵N₂.

Data Presentation

The following tables summarize the expected quantitative data for the synthesized compounds.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
Dichloromaleic AnhydrideC₄Cl₂O₃166.95White crystalline solid
4,5-Dichloro-6-pyridazone-¹⁵N₂C₄H₂Cl₂¹⁵N₂O166.98Off-white to pale yellow solid

Table 2: Expected Reaction Parameters and Yields

Reaction StepKey ReagentsSolventTemperature (°C)Reaction Time (h)Expected Yield (%)
Preparation of Dichloromaleic AnhydrideMaleic anhydride, Cl₂, FeCl₃Inert180-2004-660-70
Synthesis of 4,5-Dichloro-6-pyridazone-¹⁵N₂Dichloromaleic anhydride, Hydrazine-¹⁵N₂Acetic AcidReflux (~~118)2-475-85

Table 3: Expected Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Mass Spectrometry (m/z)
Dichloromaleic AnhydrideNo protonsSignals corresponding to carbonyl and olefinic carbons.[M]+ at 166, 168, 170 (isotopic pattern for 2 Cl)
4,5-Dichloro-6-pyridazone-¹⁵N₂Singlet for the NH proton (exchangeable with D₂O)Signals for the carbonyl and two olefinic carbons.[M]+ at 167, 169, 171 (isotopic pattern for 2 Cl and ¹⁵N₂)

Application Workflow: Use as an Internal Standard

The primary application of 4,5-dichloro-6-pyridazone-¹⁵N₂ is as an internal standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).

Application_Workflow Biological_Sample Biological Sample (e.g., Plasma, Urine) containing unlabeled analyte Spiking Spike with known amount of 4,5-Dichloro-6-pyridazone-¹⁵N₂ Biological_Sample->Spiking Sample_Prep Sample Preparation (e.g., Protein Precipitation, SPE) Spiking->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Processing Data Processing LC_MS_Analysis->Data_Processing Quantification Quantification of Unlabeled Analyte Data_Processing->Quantification

Caption: General workflow for the use of 4,5-Dichloro-6-pyridazone-¹⁵N₂ as an internal standard.

References

An In-depth Technical Guide on the Safety and Properties of 4,5-Dichloro-6-pyridazone-15N2

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of the safety and properties of 4,5-Dichloro-6-pyridazone-15N2. As specific safety and toxicological data for the ¹⁵N-labeled isotopologue are not publicly available, the information presented herein is primarily based on the non-labeled parent compound, 4,5-Dichloro-3(2H)-pyridazinone (CAS No. 932-22-9). It is imperative for researchers to consult the specific Safety Data Sheet (SDS) provided by the supplier and to conduct a thorough risk assessment before handling this chemical. This guide is intended for informational purposes for researchers, scientists, and drug development professionals.

Chemical Identification and Physical Properties

This compound is the isotopically labeled form of 4,5-Dichloro-3(2H)-pyridazinone, containing two ¹⁵N atoms in the pyridazine (B1198779) ring. This labeling is often utilized in proteomics research and metabolic studies to trace the molecule's fate. The general properties are extrapolated from its non-labeled analogue.

Table 1: Chemical Identification

Identifier Value
Chemical Name 4,5-Dichloro-6-pyridazone-¹⁵N₂
Synonyms 4,5-dichloropyridazin-3(2H)-one-1,2-¹⁵N₂, 4,5-Dichloro-3-hydroxypyridazine-¹⁵N₂
Molecular Formula C₄H₂Cl₂(¹⁵N)₂O
Molecular Weight 166.96 g/mol

| CAS Number (Unlabeled) | 932-22-9 |

Table 2: Physical and Chemical Properties (Unlabeled Compound)

Property Value Source
Appearance Beige to yellow crystalline solid [1][2]
Melting Point 204-206 °C [1]
Boiling Point 339.2 °C at 760 mmHg [1]
Density 1.76 g/cm³ [1]
Flash Point 159 °C [1]
Solubility Slightly soluble in DMSO and Methanol [1]
pKa 8.39 ± 0.60 (Predicted) [1]

| LogP | 1.0767 |[1] |

Hazard Identification and Safety Data

The safety profile is derived from the GHS classifications of the parent compound, 4,5-Dichloro-3(2H)-pyridazinone. Appropriate personal protective equipment (PPE) and handling procedures are mandatory.

Table 3: GHS Hazard Classification

Hazard Class Category Hazard Statement
Acute Toxicity, Oral 4 H302: Harmful if swallowed[3]
Skin Corrosion/Irritation 2 H315: Causes skin irritation[3]
Serious Eye Damage/Eye Irritation 2A H319: Causes serious eye irritation[3]

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Table 4: Precautionary Statements

Type Code Statement
Prevention P261 Avoid breathing dust/fume/gas/mist/vapors/spray.
P264 Wash skin thoroughly after handling.
P270 Do not eat, drink or smoke when using this product.
P280 Wear protective gloves/eye protection/face protection.
Response P301+P312 IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.
P302+P352 IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage P405 Store locked up.

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of 4,5-Dichloro-6-pyridazone are not publicly available. The following sections describe generalized, standard methodologies for key safety-related experiments, based on OECD guidelines.

Acute Oral Toxicity (LD50) Determination

This protocol outlines a general procedure based on the OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method).

  • Animal Model: Healthy, young adult rats (e.g., Sprague-Dawley strain), nulliparous and non-pregnant females.

  • Housing: Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum.

  • Dosage: The test substance is administered orally by gavage. A starting dose of 300 mg/kg body weight is typically used for substances with an expected LD50 in the range of 300-2000 mg/kg, based on the "Harmful if swallowed" classification.

  • Procedure:

    • A single animal is dosed and observed for 48 hours.

    • If the animal survives, two additional animals are dosed at the same level.

    • If the initial animal dies, the next animal is dosed at a lower level (e.g., 50 mg/kg).

    • Observations are made for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, etc.), and body weight changes for at least 14 days.

  • Data Analysis: The LD50 is estimated based on the mortality rates at different dose levels, according to the guideline's statistical method.

Skin Irritation Test

This protocol is a generalized representation based on the OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion).

  • Animal Model: Albino rabbits are typically used.

  • Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.

  • Application: 0.5 g of the test substance, moistened with a small amount of an inert vehicle (e.g., water), is applied to a small area (approx. 6 cm²) of the clipped skin and covered with a gauze patch and semi-occlusive dressing.

  • Exposure: The dressing is removed after a 4-hour exposure period.

  • Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored according to a standardized scale (e.g., Draize scale).

  • Data Analysis: The substance is classified as a skin irritant if the mean scores for erythema or edema meet the criteria defined in the GHS.

Biological Activity and Potential Signaling Pathways

While the primary cited use for 4,5-Dichloro-6-pyridazone is as a tuberculostatic agent, various derivatives of the pyridazinone scaffold have been extensively studied for other biological activities, notably as anticancer agents.[4]

Tuberculostatic Action

The compound is described as a new labeled substituted pyridazinone with tuberculostatic action, suggesting it can inhibit the growth of Mycobacterium tuberculosis.[2] The precise mechanism is not detailed in the available literature but likely involves the inhibition of essential enzymes or cellular processes in the bacterium.

Anticancer and Cardiovascular Activity of Derivatives

Derivatives of 4,5-Dichloro-3(2H)-pyridazinone have shown significant potential in both oncology and cardiovascular research.[4]

  • Anticancer Effects: Certain derivatives induce cell death in cancer cells.[4] The mechanism has been linked to the induction of oxidative stress and the modulation of apoptosis-regulating genes.[4] Specifically, some derivatives upregulate pro-apoptotic proteins like p53 and Bax while downregulating the anti-apoptotic protein Bcl-2.[4]

  • Cardiovascular Effects: Other pyridazinone derivatives have been identified as potent positive inotropic agents, meaning they increase the force of heart muscle contraction, which is a potential therapeutic approach for heart failure.[4]

Synthesis and Workflow Diagrams

The synthesis of pyridazinone derivatives often begins with mucochloric acid and a hydrazine (B178648) compound. The following diagrams illustrate a general workflow for handling this chemical in a research setting and a hypothetical signaling pathway for the anticancer activity of its derivatives.

G General Handling Workflow for this compound cluster_0 Preparation cluster_1 Handling & Experimentation cluster_2 Cleanup & Disposal a Conduct Risk Assessment b Don Personal Protective Equipment (PPE): - Safety Goggles - Lab Coat - Nitrile Gloves a->b c Work in a Ventilated Fume Hood b->c d Weigh Compound (Avoid Dust Generation) e Dissolve in Appropriate Solvent (e.g., DMSO) d->e f Perform Experiment e->f g Decontaminate Glassware and Surfaces h Dispose of Waste in Labeled Hazardous Waste Container g->h i Remove and Dispose of PPE Properly h->i

Caption: General laboratory workflow for safe handling and use.

G Hypothetical Anticancer Signaling Pathway for Pyridazinone Derivatives cluster_cell Cancer Cell compound Pyridazinone Derivative ros Increased Reactive Oxygen Species (ROS) (Oxidative Stress) compound->ros p53 p53 Activation compound->p53 ros->p53 bax Bax Upregulation p53->bax + bcl2 Bcl-2 Downregulation p53->bcl2 - mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito | caspase Caspase Activation mito->caspase apoptosis Apoptosis (Programmed Cell Death) caspase->apoptosis

Caption: Hypothetical apoptosis induction pathway in cancer cells.

References

Tuberculostatic Action of Pyridazinone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberculosis (TB) remains a significant global health threat, demanding the urgent development of novel therapeutic agents. Pyridazinone derivatives have emerged as a promising class of heterocyclic compounds exhibiting potent tuberculostatic activity. This technical guide provides an in-depth overview of the current research on pyridazinone derivatives for the treatment of TB. It covers their mechanism of action, summarizes key quantitative data on their antimycobacterial activity, and provides detailed experimental protocols for their evaluation. Visualizations of experimental workflows and proposed mechanisms are included to facilitate a deeper understanding of this important class of compounds.

Introduction

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has severely compromised the efficacy of current tuberculosis therapies. This has fueled the search for new drugs with novel mechanisms of action. The pyridazinone scaffold has attracted considerable attention in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Recent studies have highlighted the potential of pyridazinone derivatives as effective antitubercular agents, with several compounds demonstrating significant activity against the virulent Mtb H37Rv strain.[2][3]

Mechanism of Tuberculostatic Action

The precise mechanism of action for all tuberculostatic pyridazinone derivatives is not fully elucidated and may vary between different analogs. However, research suggests that their antimycobacterial effects are primarily mediated through the inhibition of essential mycobacterial enzymes that are absent in humans, making them attractive drug targets. Two key enzymes that have been identified as potential targets for pyridazinone derivatives are Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) and Fatty Acid Synthase I (FAS I).

Inhibition of DprE1

DprE1 is a crucial enzyme involved in the biosynthesis of arabinogalactan (B145846) and lipoarabinomannan, two essential components of the mycobacterial cell wall. Inhibition of DprE1 disrupts the formation of the cell wall, leading to bacterial cell death. Several pyridazinone-based compounds are being investigated as potential DprE1 inhibitors.

Inhibition of Fatty Acid Synthase I (FAS I)

FAS I is a large, multifunctional enzyme responsible for the de novo synthesis of fatty acids in mycobacteria. These fatty acids are precursors for the synthesis of mycolic acids, which are unique and essential components of the mycobacterial cell wall. Inhibition of FAS I disrupts mycolic acid biosynthesis, compromising the integrity of the cell wall and leading to bacterial lysis.

Below is a diagram illustrating the proposed mechanisms of action.

Pyridazinone_Mechanism_of_Action cluster_0 Pyridazinone Derivatives cluster_1 Mycobacterium tuberculosis Cell Pyridazinone Pyridazinone Derivative DprE1 DprE1 Pyridazinone->DprE1 Inhibition FAS_I FAS I Pyridazinone->FAS_I Inhibition CellWall Cell Wall Biosynthesis DprE1->CellWall Required for FAS_I->CellWall Required for BacterialDeath Bacterial Cell Death CellWall->BacterialDeath Disruption leads to

Caption: Proposed mechanisms of tuberculostatic action of pyridazinone derivatives.

Quantitative Data on Tuberculostatic Activity

The antimycobacterial activity of pyridazinone derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC) against M. tuberculosis. The MIC is the lowest concentration of a compound that inhibits the visible growth of the bacteria. The following tables summarize the MIC values for several series of pyridazinone derivatives against the Mtb H37Rv strain, as reported in the literature.

Table 1: Antitubercular Activity of Selected Pyridazinone Derivatives

Compound IDStructureMIC (µg/mL) against Mtb H37RvReference
25 5-(4-hydroxy-3-methoxybenzyl)-3-(4-chloro-phenyl)-1,6-dihydro-6-pyridazinoneNot explicitly stated, but identified as a lead compound with good activity[2][3]
21 Structure not providedSignificant activity[2]
22 Structure not providedSignificant activity[2]
29 Structure not providedSignificant activity[2]
33 Structure not providedSignificant activity[2]
7a 6-aryl-2-(substituted methyl)-4,5-dihydro(2H)pyridazin-3-one derivative6.25[4]
7b 6-aryl-2-(substituted methyl)-4,5-dihydro(2H)pyridazin-3-one derivative6.25[4]
4a, 5a, 8a 6-aryl-2-(substituted methyl)-4,5-dihydro(2H)pyridazin-3-one derivatives12.5[4]
3b, 4b, 6b, 8b 6-aryl-2-(substituted methyl)-4,5-dihydro(2H)pyridazin-3-one derivatives12.5[4]

Note: This table is a compilation of data from various sources and is not exhaustive. Direct comparison of MIC values between different studies should be done with caution due to potential variations in experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the tuberculostatic action of pyridazinone derivatives.

In Vitro Antitubercular Activity Screening: Microplate Alamar Blue Assay (MABA)

The MABA is a widely used colorimetric assay to determine the MIC of compounds against M. tuberculosis. The assay relies on the ability of metabolically active mycobacteria to reduce the blue, non-fluorescent resazurin (B115843) (Alamar Blue) to the pink, fluorescent resorufin.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80

  • Pyridazinone derivatives (test compounds)

  • Standard antitubercular drugs (e.g., Isoniazid, Rifampicin) as positive controls

  • Alamar Blue reagent

  • Sterile 96-well microplates

  • Sterile deionized water

Procedure:

  • Inoculum Preparation: Culture M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 1.0. Dilute this suspension 1:50 in the assay medium to obtain the final inoculum.

  • Compound Dilution: Prepare serial dilutions of the test compounds and control drugs in the 96-well plates. Typically, a 2-fold serial dilution is performed. A row with no drug serves as a growth control, and a well with medium only serves as a sterility control.

  • Inoculation: Add the prepared Mtb inoculum to each well containing the serially diluted compounds.

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue: After incubation, add Alamar Blue reagent to each well.

  • Second Incubation: Re-incubate the plates for 24 hours.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

MABA_Workflow start Start prep_inoculum Prepare M. tuberculosis H37Rv Inoculum start->prep_inoculum inoculate Inoculate Wells with Mtb Suspension prep_inoculum->inoculate serial_dilution Perform Serial Dilution of Pyridazinone Derivatives in 96-well Plate serial_dilution->inoculate incubate1 Incubate at 37°C for 5-7 Days inoculate->incubate1 add_alamar Add Alamar Blue Reagent incubate1->add_alamar incubate2 Incubate for 24 Hours add_alamar->incubate2 read_results Read Results: Blue = Inhibition Pink = Growth incubate2->read_results end End read_results->end

References

15N-Labeled Internal Standards for Mass Spectrometry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

For researchers, scientists, and drug development professionals, achieving accurate and reproducible quantification of proteins and metabolites in complex biological samples is paramount. Isotope dilution mass spectrometry (IDMS) using stable isotope-labeled internal standards is the gold standard for this purpose.[1][2] This technical guide provides a comprehensive overview of the use of ¹⁵N-labeled internal standards, a powerful tool in quantitative mass spectrometry. We will delve into the core principles, synthesis and production methods, and key applications in proteomics and metabolomics. Detailed experimental protocols, data presentation, and logical diagrams are provided to equip the reader with the knowledge to effectively implement this technology.

Core Principles of ¹⁵N-Labeled Internal Standards

The fundamental concept behind using ¹⁵N-labeled internal standards is to introduce a known quantity of a labeled version of the analyte into a sample at the earliest stage of preparation.[3] This standard, which is chemically identical to the endogenous analyte but has a greater mass due to the incorporation of the heavy ¹⁵N isotope, acts as a control for variability throughout the analytical workflow.[4] Factors such as sample loss during extraction, ion suppression or enhancement in the mass spectrometer, and variations in instrument response can be normalized, leading to highly accurate quantification.[3][5][6]

Advantages of ¹⁵N-Labeling:

  • Chemical Homogeneity: ¹⁵N-labeled standards have virtually identical chemical and physical properties to their unlabeled counterparts, ensuring they behave similarly during sample preparation and chromatographic separation.[4][7]

  • Co-elution: The labeled and unlabeled analytes co-elute during liquid chromatography (LC), which is optimal for correcting ion suppression and matrix effects.[3]

  • High Isotopic Purity: Modern synthesis methods allow for the production of standards with high isotopic enrichment (>99%), minimizing interference.[4][8]

  • Predictable Mass Shift: The mass shift depends on the number of nitrogen atoms in the molecule, which is a known characteristic of the analyte's amino acid sequence.[9]

  • Broad Applicability: Nitrogen is a fundamental component of most biomolecules, making ¹⁵N-labeling a versatile strategy for a wide range of compounds.

The following diagram illustrates the foundational relationship between the native analyte and its ¹⁵N-labeled internal standard.

core_relationship cluster_process Analytical Workflow cluster_output Quantitative Readout Analyte Endogenous Analyte (¹⁴N) Preparation Sample Preparation (Extraction, Digestion, etc.) Analyte->Preparation Standard ¹⁵N-Labeled Internal Standard Standard->Preparation LC Liquid Chromatography Preparation->LC MS Mass Spectrometry LC->MS Ratio Peak Area Ratio (¹⁴N / ¹⁵N) MS->Ratio

Caption: The parallel journey of the endogenous analyte and the ¹⁵N-labeled standard.

Production and Synthesis of ¹⁵N-Labeled Standards

There are two primary approaches for generating ¹⁵N-labeled internal standards: metabolic labeling and chemical synthesis.

  • Metabolic Labeling: This involves growing cells or organisms in a medium where the sole nitrogen source is enriched with ¹⁵N.[10][11][12] For microorganisms like E. coli or yeast, this can be achieved by using ¹⁵N-ammonium chloride or ¹⁵N-potassium nitrate (B79036) as the nitrogen source.[1][13][14] For mammalian cell culture, ¹⁵N-labeled amino acids are used.[15] This method is ideal for producing fully labeled proteins that can serve as internal standards for entire proteomes.[1][16]

  • Chemical Synthesis: For targeted proteomics and metabolomics, ¹⁵N-labeled peptides or small molecules are chemically synthesized.[4] This is typically done using solid-phase peptide synthesis (SPPS) with ¹⁵N-labeled amino acids.[4][5] This approach offers high flexibility in terms of which amino acids are labeled and the overall peptide sequence.

Experimental Protocols

Metabolic Labeling of Proteins in E. coli

This protocol describes the production of a full-length ¹⁵N-labeled protein to be used as an internal standard.[1]

  • Prepare Minimal Medium: Create a minimal medium containing ¹⁵N-ammonium chloride as the sole nitrogen source.[1][13]

  • Inoculation and Growth: Inoculate a small starter culture in standard LB medium. Transfer this inoculum to the ¹⁵N minimal medium and grow the cells at 37°C with shaking.[1][13]

  • Induction of Protein Expression: Once the cell culture reaches an appropriate density (e.g., A600 of 0.45-0.5), induce the expression of the target protein with IPTG.[1][13] Continue to grow the cells overnight at a lower temperature (e.g., 20-25°C) to ensure proper protein folding.[1][13]

  • Cell Harvesting and Lysis: Harvest the cells by centrifugation and wash them with a suitable buffer.[1][13] Lyse the cells using methods such as sonication or a French press.[1]

  • Protein Purification: Purify the ¹⁵N-labeled protein from the cell lysate using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).[1][13]

  • Characterization: Confirm the identity and purity of the labeled protein using SDS-PAGE and mass spectrometry. Determine the protein concentration accurately.

Quantitative Proteomics Workflow using a ¹⁵N-Labeled Protein Standard

The following diagram outlines the workflow for quantifying a target protein using a ¹⁵N-labeled full-length protein as an internal standard.

proteomics_workflow start Start sample Biological Sample (Unlabeled Proteome) start->sample standard ¹⁵N-Labeled Protein Standard start->standard mix Mix Sample and Standard sample->mix standard->mix digest Proteolytic Digestion (Trypsin) mix->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis lcms->data quant Protein Quantification data->quant

Caption: Workflow for targeted protein quantification with a ¹⁵N-labeled standard.

Sample Preparation for Metabolomics

This protocol provides a general outline for preparing samples for quantitative metabolomics using ¹⁵N-labeled standards.

  • Spiking of Internal Standard: Add a known amount of the ¹⁵N-labeled metabolite internal standard to the biological sample (e.g., plasma, cell culture) as early as possible.[3]

  • Metabolite Extraction: Extract the metabolites using a suitable solvent, such as cold methanol (B129727) or acetonitrile.[17][18] For separating polar and non-polar metabolites, a chloroform/methanol/water partition can be used.[17]

  • Homogenization and Centrifugation: Homogenize the sample (if solid) and centrifuge to pellet cellular debris.

  • Drying and Reconstitution: Dry the supernatant containing the metabolites under a stream of nitrogen or by lyophilization. Reconstitute the dried extract in a solvent compatible with the LC-MS system.

  • LC-MS Analysis: Analyze the reconstituted sample using LC-MS, with the mass spectrometer set to monitor the mass-to-charge ratios of both the native and the ¹⁵N-labeled metabolites.

Data Presentation and Analysis

The quantification is based on the ratio of the peak areas of the endogenous (light) and the ¹⁵N-labeled (heavy) analytes.[9] Specialized software can be used to extract ion chromatograms, calculate peak area ratios, and determine protein or metabolite concentrations.[9][12]

Table 1: Example Quantitative Data for a Target Peptide

Sample IDPeak Area (¹⁴N-Peptide)Peak Area (¹⁵N-Peptide Standard)Peak Area Ratio (¹⁴N/¹⁵N)Concentration (fmol/µL)
Control 15.6e51.2e60.474.7
Control 25.9e51.2e60.494.9
Treated 11.5e61.2e61.2512.5
Treated 21.6e61.2e61.3313.3
Concentration of ¹⁵N-peptide standard spiked into each sample was 10 fmol/µL.

Signaling Pathway Visualization

¹⁵N-labeled standards can be used to quantify changes in protein abundance within signaling pathways in response to stimuli. The following is a generic representation of a signaling pathway that could be studied using these quantitative techniques.

signaling_pathway cluster_nucleus Nuclear Translocation Ligand Ligand Receptor Receptor Ligand->Receptor Binding Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus Response Cellular Response Nucleus->Response Gene Expression

Caption: A generic signaling cascade illustrating potential quantification targets.

Conclusion

¹⁵N-labeled internal standards are a robust and versatile tool for achieving high-quality quantitative data in mass spectrometry.[16] By providing a means to control for experimental variability, these standards enable accurate and precise measurement of proteins and metabolites in complex biological systems. The methodologies and workflows presented in this guide offer a solid foundation for researchers to successfully apply ¹⁵N-labeling strategies in their own work, from proteomics to metabolomics and beyond.

References

The Pyridazinone Core: A Versatile Scaffold in Agrochemicals and Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The pyridazinone nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, is recognized as a "wonder nucleus" in medicinal and agricultural chemistry.[1][2] Its unique structural features and synthetic accessibility have established it as a privileged scaffold, leading to the development of a wide array of compounds with significant biological activities.[3] This guide provides a comprehensive technical overview of the pivotal role of pyridazinone derivatives in the pharmaceutical and agrochemical sectors, detailing their mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing critical pathways.

I. The Role of Pyridazinones in Pharmaceuticals

Pyridazinone derivatives have demonstrated a broad spectrum of pharmacological activities, with extensive research focusing on their potential as anticancer, cardiovascular, anti-inflammatory, and neuroprotective agents.[4][5]

A. Anticancer Agents

The pyridazinone scaffold is a cornerstone in the development of potent anticancer drugs that target various pathways in cancer cells.[6][7] These derivatives primarily function by inhibiting key enzymes and proteins crucial for cancer cell proliferation, survival, and angiogenesis.

Mechanism of Action: A predominant mechanism is the inhibition of protein kinases, which are essential for signal transduction pathways that regulate cell growth and division.[7] Many pyridazinone compounds have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Fibroblast Growth Factor Receptors (FGFRs), and other tyrosine kinases.[6][8] By blocking these receptors, pyridazinones can disrupt downstream signaling cascades, thereby inhibiting tumor angiogenesis and growth. Other targeted mechanisms include the inhibition of PARP, dihydrofolate reductase (DHFR), and tubulin polymerization.[6][7]

Quantitative Data: Anticancer Activity of Pyridazinone Derivatives

Compound ClassTargetSpecific Compound ExampleActivity MetricValueCancer Cell Line(s)Reference(s)
Pyrazolo[3,4-d]pyridazinonesFGFRCompound 38TGI91.6% (at 50 mg/kg)NCI-H1581 (FGFR1-driven)[6]
Diarylurea PyridazinonesVEGFR-2Compound 17aGI%62.21% - 100.14%Melanoma, NSCLC, Prostate, Colon[8]
Diarylurea PyridazinonesAnticancer ScreenCompound 10lGI501.66 - 100 µMNCI-60 Panel[8]
Quinoline-PyridazinonesTubulin PolymerizationCompound 43IC502.2 µM, 2.9 µMPaca-2, Panc-1 (Pancreatic)[6]
Dichlorinated PyridazinonesGeneral CytotoxicityDCPYRIn vitro Inhibition7x higher than arylated analogMAC16 (Colon adenocarcinoma)[9]

GI% = Growth Inhibition Percentage; TGI = Tumor Growth Inhibition; GI50 = 50% Growth Inhibition Concentration; IC50 = 50% Inhibitory Concentration.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Autophosphorylation & Activation PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Pyridazinone Pyridazinone Inhibitor Pyridazinone->VEGFR2 Inhibition

Caption: VEGFR-2 signaling pathway and point of inhibition by pyridazinone derivatives.

B. Cardiovascular Agents

Pyridazinone-based compounds have been successfully developed as cardioactive agents, primarily functioning as vasodilators and positive inotropic agents.[1][10] Several drugs, including Pimobendan and Levosimendan, are used clinically and feature the pyridazinone core.[4][11]

Mechanism of Action: The primary mechanism for their cardiovascular effects is the inhibition of phosphodiesterase III (PDE3).[1] PDE3 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE3, pyridazinones increase intracellular cAMP levels. In vascular smooth muscle, this leads to relaxation and vasodilation. In cardiac muscle, elevated cAMP enhances calcium influx, resulting in increased contractility (positive inotropy). Some derivatives also exhibit antiplatelet and direct vasodilator activities through different mechanisms.[1][6]

Quantitative Data: Cardiovascular Activity of Pyridazinone Derivatives

Compound ClassTargetSpecific Compound ExampleActivity MetricValueAssay SystemReference(s)
Pyridazinone AmidesVasodilationCompound 9IC500.051 µMNot Specified[6]
N,O-dibenzyl PyridazinonesVasodilationCompound 10IC5035.3 µMNot Specified[6]
Pyrrole-substituted Aryl PyridazinonesVasodilationCompound 8a% Inhibition48.8%Isolated Rat Aorta[6]
Pyrazolo[3,4-d]pyridazinonesPDE5 InhibitionCompound 23aNot SpecifiedPotent & SelectivePDE5 Enzymatic Assay[6]
Benzimidazole-pyridazinonesPDE III InhibitionPimobendanNot SpecifiedPotent & SelectiveNot Specified[1][11]

IC50 = 50% Inhibitory Concentration; PDE = Phosphodiesterase.

PDE3_Inhibition_Pathway cluster_cardiac Cardiac Myocyte cluster_smooth_muscle Vascular Smooth Muscle ATP_C ATP cAMP_C cAMP ATP_C->cAMP_C Adenylyl Cyclase PKA_C PKA (active) cAMP_C->PKA_C AMP AMP cAMP_C->AMP PDE3 Ca_C ↑ Ca²⁺ Influx PKA_C->Ca_C Contractility ↑ Contractility Ca_C->Contractility ATP_S ATP cAMP_S cAMP ATP_S->cAMP_S Adenylyl Cyclase PKA_S PKA (active) cAMP_S->PKA_S cAMP_S->AMP PDE3 MLCK MLCK (inactive) PKA_S->MLCK Vasodilation Vasodilation MLCK->Vasodilation Pyridazinone Pyridazinone Inhibitor PDE3 PDE3 Pyridazinone->PDE3 Inhibition

Caption: Mechanism of PDE3 inhibition by pyridazinones in cardiovascular tissues.

C. Other Therapeutic Applications
  • Anti-inflammatory Agents: Pyridazinone derivatives can modulate inflammatory pathways by inhibiting cyclooxygenase 2 (COX2) or by suppressing key inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[12][13][14]

  • Neuroprotective Agents: Certain pyridazinones have been developed as selective monoamine oxidase-B (MAO-B) inhibitors, which are therapeutic targets for managing neurodegenerative conditions like Parkinson's disease.[15] For instance, compounds TR2 and TR16 were identified as reversible and competitive MAO-B inhibitors with Ki values of 0.230 µM and 0.149 µM, respectively.[15]

II. The Role of Pyridazinones in Agrochemicals

The pyridazinone scaffold is integral to the development of various agrochemicals, including herbicides, fungicides, and insecticides, owing to their high activity and environmental friendliness.[16][17][18]

A. Herbicides

Pyridazinone herbicides are widely used for weed control. Their modes of action are well-characterized and typically involve the disruption of essential plant physiological processes.

Mechanism of Action: The primary herbicidal mode of action for many pyridazinones is the inhibition of photosynthesis at Photosystem II (PSII).[19][20] They bind to the D1 protein of the PSII complex, blocking the electron transport chain from the intermediary acceptor to plastoquinone.[20] This blockage halts ATP and NADPH production, leading to oxidative stress and cell death. A secondary mode of action for some derivatives, such as Norflurazon, is the inhibition of carotenoid biosynthesis (pigment inhibition), which leads to the photo-destruction of chlorophyll (B73375) and results in white or bleached plant tissue.[21][22]

Photosynthesis_Inhibition_Workflow Light Light Energy (Photons) PSII Photosystem II (PSII) Light->PSII Pheo Pheophytin (Primary Acceptor) PSII->Pheo e⁻ PQ Plastoquinone Pool (PQ) Pheo->PQ e⁻ Cytb6f Cytochrome b6f PQ->Cytb6f e⁻ PC Plastocyanin Cytb6f->PC e⁻ PSI Photosystem I (PSI) PC->PSI e⁻ ATP_Synthase ATP & NADPH Production PSI->ATP_Synthase e⁻ Pyridazinone Pyridazinone Herbicide Pyridazinone->PQ Blocks e⁻ Transfer

Caption: Workflow of Photosystem II electron transport chain and point of herbicidal inhibition.

B. Fungicides and Insecticides

The pyridazinone core is also present in compounds with fungicidal and insecticidal properties.[16][17] For example, certain pyridazinone derivatives have been patented for their use as fungicides, demonstrating their versatility in crop protection.[23] Research continues to explore new derivatives for their potential to control a wide range of plant pathogens and insect pests.[16][24]

III. Experimental Protocols

The synthesis and evaluation of pyridazinone derivatives involve established chemical and biological methodologies.

A. Synthesis Protocols

Protocol 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one from β-Benzoylpropionic Acid

This protocol describes a classic and efficient synthesis of the pyridazinone core via cyclization of a γ-keto acid with hydrazine (B178648).[25][26]

  • Materials:

    • β-Benzoylpropionic acid

    • Hydrazine hydrate (B1144303) (80-95%)

    • Ethanol (B145695)

    • Round-bottom flask with reflux condenser

    • Heating mantle with magnetic stirrer

    • Buchner funnel and filter paper

  • Procedure:

    • In a round-bottom flask, dissolve β-benzoylpropionic acid (0.1 mol) in ethanol (100 mL).

    • Add hydrazine hydrate (0.12 mol) to the solution.

    • Heat the reaction mixture to reflux with continuous stirring for 3-8 hours.[25][26]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the collected solid with cold ethanol to remove impurities.

    • Dry the product to obtain 6-phenyl-4,5-dihydropyridazin-3(2H)-one. The expected yield is typically high (~90%).[25]

Protocol 2: Suzuki-Miyaura Cross-Coupling for Pyridazine (B1198779) Derivatization

This protocol details a palladium-catalyzed method for functionalizing a pyridazine core.[25]

  • Materials:

    • Halogenated pyridazine (e.g., 3-bromo-6-(thiophen-2-yl)pyridazine)

    • (Hetero)aryl-boronic acid

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

    • 2 M Sodium carbonate (Na2CO3) solution

    • Solvent system: 1,2-Dimethoxyethane (DME)/Ethanol/Water

    • Round-bottom flask, condenser, and nitrogen/argon gas supply

  • Procedure:

    • Set up a round-bottom flask with a condenser under an inert atmosphere (nitrogen or argon).

    • To the flask, add the halogenated pyridazine (1 eq), the (hetero)aryl-boronic acid (1.2 eq), and Pd(PPh3)4 (0.05 eq).

    • Add the DME/ethanol solvent mixture, followed by the aqueous Na2CO3 solution.

    • Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitor by TLC).

    • Cool the mixture to room temperature and add water.

    • Extract the product with an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the desired derivatized pyridazine.

B. Biological Assay Protocols

Protocol 3: In Vitro Anticancer Activity (NCI-60 Sulforhodamine B Assay)

This protocol is a standardized method used by the National Cancer Institute (NCI) to screen compounds for anticancer activity against 60 different human cancer cell lines.[6][8]

  • Procedure Overview:

    • Cancer cells are seeded in 96-well microtiter plates and incubated to allow for attachment.

    • The test pyridazinone compound is added at various concentrations (typically a 5-log dilution series).

    • The plates are incubated for 48 hours.

    • Post-incubation, cells are fixed in situ with trichloroacetic acid.

    • The fixed cells are stained with the protein-binding dye Sulforhodamine B (SRB).

    • Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.

    • The absorbance is read on an automated plate reader at approximately 515 nm.

    • The optical density is proportional to the total cellular protein, which relates to the cell number. Data is used to calculate parameters like GI50 (concentration for 50% growth inhibition).

Protocol 4: Vasodilation Assay using Isolated Rat Aorta

This assay assesses the vasodilatory effect of a compound on pre-constricted arterial rings.[6]

  • Procedure Overview:

    • The thoracic aorta is isolated from a euthanized rat and cleaned of connective tissue.

    • The aorta is cut into rings (2-3 mm in width).

    • Rings are mounted in an organ bath containing Krebs-Henseleit solution, bubbled with 95% O2/5% CO2, and maintained at 37 °C.

    • The rings are equilibrated under a resting tension (e.g., 1.5 g) for 60-90 minutes.

    • The rings are pre-constricted with a vasoconstrictor agent like phenylephrine (B352888) or potassium chloride.

    • Once a stable contraction plateau is reached, the test pyridazinone compound is added cumulatively in increasing concentrations.

    • The resulting relaxation is recorded as a percentage of the pre-contraction tension.

    • Data is used to plot a concentration-response curve and determine potency metrics like IC50.

References

Methodological & Application

Application Notes and Protocols for 4,5-Dichloro-6-pyridazone-¹⁵N₂ as an Internal Standard in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 4,5-Dichloro-6-pyridazone-¹⁵N₂ as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of its unlabeled analogue, 4,5-Dichloro-3(2H)-pyridazinone. Stable isotope-labeled (SIL) internal standards are the gold standard for quantitative mass spectrometry, offering high accuracy and precision by compensating for variability in sample preparation, chromatography, and ionization.[1]

Introduction to 4,5-Dichloro-6-pyridazone-¹⁵N₂

4,5-Dichloro-6-pyridazone-¹⁵N₂ is the ¹⁵N-labeled version of 4,5-Dichloro-3(2H)-pyridazinone, a pyridazinone derivative.[2][3][4] The pyridazinone chemical scaffold is of significant interest in medicinal chemistry due to its diverse biological activities.[5][6] The stable heavy isotopes incorporated into the 4,5-Dichloro-6-pyridazone-¹⁵N₂ molecule make it an ideal internal standard for quantitative studies using isotope dilution mass spectrometry.[7] It co-elutes with the unlabeled analyte and exhibits nearly identical ionization efficiency and matrix effects, thus providing reliable correction for experimental variations.[1]

Chemical Information:

PropertyValue
Analyte Name4,5-Dichloro-6-pyridazone-¹⁵N₂
Molecular FormulaC₄H₂Cl₂(¹⁵N)₂O
Molecular Weight~166.96 g/mol
Unlabeled CAS Number932-22-9[3]
SIL TypeNitrogen[3]

Experimental Protocols

The following protocols are representative examples and may require optimization for specific matrices and instrumentation.

Materials and Reagents
  • 4,5-Dichloro-3(2H)-pyridazinone (analyte)

  • 4,5-Dichloro-6-pyridazone-¹⁵N₂ (internal standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Biological matrix (e.g., plasma, urine, tissue homogenate)

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve 1 mg of 4,5-Dichloro-3(2H)-pyridazinone and 4,5-Dichloro-6-pyridazone-¹⁵N₂ in 1 mL of methanol, respectively.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of the analyte by serial dilution of the primary stock solution with a 50:50 mixture of acetonitrile and water.

  • Internal Standard Spiking Solution (100 ng/mL):

    • Dilute the primary stock solution of 4,5-Dichloro-6-pyridazone-¹⁵N₂ with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

This protocol is a general example for plasma samples.

  • Pipette 100 µL of the plasma sample, calibration standards, or quality control samples into a microcentrifuge tube.

  • Add 10 µL of the internal standard spiking solution (100 ng/mL) to all tubes and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for LC-MS analysis.

LC-MS/MS Method

The following are suggested starting parameters and should be optimized for the specific instrument.

Liquid Chromatography:

ParameterCondition
ColumnC18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Gradient5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40°C

Mass Spectrometry (Triple Quadrupole):

ParameterSetting
Ionization ModeElectrospray Ionization (ESI), Positive
Monitored TransitionsTo be determined by infusion of standards
Dwell Time100 ms
Collision GasArgon

Note: The specific mass transitions (Q1/Q3) for the analyte and the internal standard need to be determined by direct infusion of the individual compounds into the mass spectrometer.

Data Presentation

The use of 4,5-Dichloro-6-pyridazone-¹⁵N₂ allows for the generation of accurate and precise quantitative data.

Table 1: Representative Calibration Curve Data
Analyte Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
11,25050,1000.025
56,30050,5000.125
1012,80051,2000.250
5065,00052,0001.250
100132,00052,8002.500
500665,00053,20012.500
10001,350,00054,00025.000
Linearity (R²) \multicolumn{3}{c}{> 0.995 }
Table 2: Representative Precision and Accuracy Data
QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=6)Accuracy (%)Precision (%CV)
LLOQ10.9898.08.5
Low32.9197.06.2
Mid7578.3104.44.1
High750735.098.03.5

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation

Visualizations

Experimental Workflow

experimental_workflow start Start: Sample Collection (e.g., Plasma, Urine) add_is Addition of Internal Standard (4,5-Dichloro-6-pyridazone-¹⁵N₂) start->add_is prep Sample Preparation (e.g., Protein Precipitation) add_is->prep lcms LC-MS/MS Analysis prep->lcms data Data Acquisition (Analyte and IS signals) lcms->data process Data Processing (Peak Integration, Ratio Calculation) data->process quant Quantification (Calibration Curve) process->quant end End: Final Concentration quant->end

Caption: Workflow for quantitative analysis using an internal standard.

Logical Relationship of Internal Standard Correction

logical_relationship analyte Analyte Signal ratio Peak Area Ratio (Analyte / IS) analyte->ratio is_signal Internal Standard Signal is_signal->ratio variability Experimental Variability (Matrix Effects, Ion Suppression) variability->analyte affects variability->is_signal affects quant Accurate Quantification ratio->quant enables

Caption: Correction principle of the internal standard method.

Conclusion

The use of 4,5-Dichloro-6-pyridazone-¹⁵N₂ as an internal standard provides a robust and reliable method for the quantification of 4,5-Dichloro-3(2H)-pyridazinone in various biological matrices. Its chemical and physical similarity to the analyte ensures that it effectively tracks and corrects for variations that can occur during sample processing and analysis, leading to high-quality data essential for research and drug development. Stable isotope-labeled standards are a critical tool for achieving the accuracy and precision required in regulated bioanalysis.[8]

References

Application Note: Quantitative Analysis of 4,5-Dichloro-6-pyridazone in Environmental Samples using GC-MS with a ¹⁵N₂-labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 4,5-Dichloro-6-pyridazone in complex matrices, such as soil and water, using Gas Chromatography-Mass Spectrometry (GC-MS). To ensure accuracy and precision, a stable isotope-labeled internal standard, 4,5-Dichloro-6-pyridazone-¹⁵N₂, is employed. The protocol outlines the sample preparation, GC-MS parameters, and data analysis workflow, providing researchers, scientists, and drug development professionals with a comprehensive guide for reliable quantification of this compound. This method is particularly relevant for environmental monitoring and metabolism studies. 4,5-Dichloro-6-pyridazone is a substituted pyridazinone with known tuberculostatic action.[1] The use of a stable isotope-labeled internal standard, 4,5-Dichloro-6-pyridazone-¹⁵N₂, is crucial for accurate quantification in complex samples by compensating for matrix effects and variations during sample preparation and analysis.[2]

Introduction

4,5-Dichloro-6-pyridazone is a chemical compound of interest in various fields due to its biological activities.[1] Accurate and sensitive quantification of this compound in diverse and often complex matrices is essential for environmental monitoring, toxicological studies, and understanding its metabolic fate. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and detection of volatile and semi-volatile organic compounds. When coupled with the use of a stable isotope-labeled internal standard, such as 4,5-Dichloro-6-pyridazone-¹⁵N₂, GC-MS provides high selectivity and sensitivity, enabling reliable quantification even at low concentrations.[2] This application note provides a detailed protocol for the analysis of 4,5-Dichloro-6-pyridazone using this approach.

Experimental Protocols

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in various matrices.[3][4]

Materials:

  • Homogenized sample (e.g., soil, water)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (dSPE) tubes containing primary secondary amine (PSA) and MgSO₄

  • 4,5-Dichloro-6-pyridazone-¹⁵N₂ internal standard solution (1 µg/mL in ACN)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • For water samples, 10 mL can be used directly.

  • Add 10 mL of acetonitrile to the tube.

  • Spike the sample with 100 µL of the 1 µg/mL 4,5-Dichloro-6-pyridazone-¹⁵N₂ internal standard solution.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing and extraction.

  • Centrifuge the tube at 4000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Transfer 1 mL of the upper acetonitrile layer into a dSPE tube containing 150 mg of MgSO₄ and 50 mg of PSA.

  • Vortex the dSPE tube for 30 seconds to facilitate the removal of interfering matrix components.

  • Centrifuge at 10000 rpm for 2 minutes.

  • Transfer the cleaned extract into a GC vial for analysis.

GC-MS Instrumentation and Conditions

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD)

GC Conditions:

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp 1: 25°C/min to 180°C

    • Ramp 2: 5°C/min to 230°C

    • Ramp 3: 20°C/min to 280°C, hold for 5 minutes

MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Quantifier Ion for 4,5-Dichloro-6-pyridazone: To be determined based on the mass spectrum (e.g., m/z 164 - molecular ion)

    • Qualifier Ion for 4,5-Dichloro-6-pyridazone: To be determined based on the mass spectrum

    • Quantifier Ion for 4,5-Dichloro-6-pyridazone-¹⁵N₂: To be determined based on the mass spectrum (e.g., m/z 166 - molecular ion)

Data Presentation

Quantitative data should be summarized in clear and structured tables. The following tables are examples of how to present calibration curve data and sample analysis results.

Table 1: Calibration Curve Data

Calibration LevelConcentration (ng/mL)Analyte Peak AreaIS Peak AreaResponse Ratio (Analyte/IS)
1515,23445,1230.338
21031,05646,0120.675
32578,94545,5671.732
450155,89045,8883.397
5100310,12345,3456.840
6250775,43245,67816.976
0.9995

Table 2: Sample Analysis Results

Sample IDAnalyte Peak AreaIS Peak AreaResponse RatioCalculated Concentration (ng/mL)Concentration in Sample (ng/g or ng/mL)
Soil-A95,67844,9872.12731.231.2
Soil-BNot Detected45,112-< LOQ< LOQ
Water-A45,32146,0010.98514.514.5
Water-B18,90145,5550.4156.16.1
QC-Low30,12345,8760.6579.7 (Target: 10)-
QC-High154,98745,1233.43550.5 (Target: 50)-

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample 1. Homogenized Sample (10g or 10mL) extraction 2. Add Acetonitrile & ¹⁵N₂-IS sample->extraction salts 3. Add MgSO₄ & NaCl extraction->salts vortex1 4. Vortex & Centrifuge salts->vortex1 dSPE 5. Transfer Supernatant to dSPE Tube vortex1->dSPE vortex2 6. Vortex & Centrifuge dSPE->vortex2 final_extract 7. Collect Cleaned Extract vortex2->final_extract injection 8. Inject 1µL into GC-MS final_extract->injection separation 9. Chromatographic Separation injection->separation detection 10. Mass Spectrometric Detection (SIM) separation->detection integration 11. Peak Integration detection->integration calibration 12. Calibration Curve Generation integration->calibration quantification 13. Quantification of Analyte calibration->quantification report 14. Final Report quantification->report

Caption: Experimental workflow for the GC-MS analysis of 4,5-Dichloro-6-pyridazone.

logical_relationship compound 4,5-Dichloro-6-pyridazone (Analyte) sample_prep Sample Preparation (Extraction & Cleanup) compound->sample_prep is 4,5-Dichloro-6-pyridazone-¹⁵N₂ (Internal Standard) is->sample_prep gcms_analysis GC-MS Analysis (Separation & Detection) sample_prep->gcms_analysis Compensates for procedural losses data_analysis Data Analysis (Quantification) gcms_analysis->data_analysis Provides peak areas for analyte and IS result Accurate Concentration data_analysis->result Calculates concentration using response ratio

Caption: Role of the internal standard in quantitative analysis.

References

Application Notes and Protocols for 1H and 13C NMR Analysis of Pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the analysis of pyridazine (B1198779) derivatives using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. Pyridazine and its derivatives are an important class of heterocyclic compounds with a wide range of pharmacological activities, making their structural characterization crucial in drug discovery and development. NMR spectroscopy is a powerful and non-destructive technique for elucidating the molecular structure of these compounds.

Introduction to NMR Analysis of Pyridazine Derivatives

Pyridazine is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. The electronic environment of the protons and carbons in the pyridazine ring is significantly influenced by the electronegativity of the nitrogen atoms and the nature and position of substituents. 1H and 13C NMR spectroscopy provide valuable information about:

  • Chemical Environment: The chemical shift (δ) of each proton and carbon atom reveals its local electronic environment.

  • Molecular Connectivity: Spin-spin coupling (J-coupling) between adjacent protons provides information about the connectivity of the carbon skeleton.

  • Structural Confirmation: Comparison of experimental NMR data with that of known compounds or predicted spectra can confirm the structure of a newly synthesized pyridazine derivative.

  • Stereochemistry: In some cases, coupling constants and Nuclear Overhauser Effect (NOE) experiments can help determine the stereochemistry of the molecule.

Experimental Protocols

A standardized protocol is essential for obtaining high-quality and reproducible NMR spectra.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

Materials:

  • Pyridazine derivative (5-25 mg for 1H NMR, 20-100 mg for 13C NMR)

  • Deuterated solvent (e.g., Chloroform-d (CDCl3), Dimethyl sulfoxide-d6 (DMSO-d6), Acetone-d6)

  • High-quality 5 mm NMR tubes

  • Pasteur pipettes and bulbs

  • Small vials

  • Glass wool or syringe filter

Protocol:

  • Weighing the Sample: Accurately weigh the required amount of the pyridazine derivative into a clean, dry vial. The amount will depend on the molecular weight of the compound and the type of experiment being performed.

  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. DMSO-d6 is a common choice for many pyridazine derivatives due to its high dissolving power.[1] Chloroform-d is also widely used for a broad range of organic compounds.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.

  • Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle warming may aid dissolution, but care should be taken to avoid solvent evaporation.

  • Filtration (if necessary): If the solution contains any particulate matter, it must be filtered to prevent distortion of the magnetic field homogeneity, which can lead to broad spectral lines.[2] This can be done by passing the solution through a small plug of glass wool in a Pasteur pipette or using a syringe filter directly into the NMR tube.

  • Transfer to NMR Tube: Carefully transfer the clear solution into a clean, high-quality 5 mm NMR tube. Avoid any solid particles in the final sample.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.

NMR Data Acquisition

The following are general parameters for acquiring 1H and 13C NMR spectra. These may need to be optimized depending on the specific instrument and sample.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is recommended for better spectral dispersion and sensitivity.

Typical 1H NMR Acquisition Parameters:

ParameterRecommended Value
Pulse ProgramStandard single pulse (zg30 or similar)
Spectral Width10-15 ppm
Acquisition Time2-4 seconds
Relaxation Delay (d1)1-5 seconds
Number of Scans8-16 (or more for dilute samples)
Temperature298 K (25 °C)

Typical 13C NMR Acquisition Parameters:

ParameterRecommended Value
Pulse ProgramProton-decoupled (zgpg30 or similar)
Spectral Width200-250 ppm
Acquisition Time1-2 seconds
Relaxation Delay (d1)2-5 seconds
Number of Scans1024 or more (due to the low natural abundance of 13C)
Temperature298 K (25 °C)

Advanced 2D NMR Experiments:

For more complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable for unambiguous assignment of proton and carbon signals.[2]

Data Presentation: Typical Chemical Shifts

The chemical shifts of protons and carbons in pyridazine derivatives are influenced by the electronic effects of substituents. The following tables summarize typical chemical shift ranges for the pyridazine ring protons and carbons.

Table 1: Typical 1H NMR Chemical Shifts (δ, ppm) for the Pyridazine Ring

ProtonUnsubstituted Pyridazine (in CDCl3)Substituted Derivatives (General Range)Notes
H-3/H-6~9.218.5 - 9.5These protons are adjacent to the nitrogen atoms and are therefore the most deshielded.
H-4/H-5~7.517.0 - 8.0These protons are in a more electron-rich environment compared to H-3/H-6.

Note: Chemical shifts are referenced to Tetramethylsilane (TMS) at 0 ppm. The exact values will vary depending on the solvent and substituents.

Table 2: Typical 13C NMR Chemical Shifts (δ, ppm) for the Pyridazine Ring

CarbonUnsubstituted Pyridazine (in CDCl3)Substituted Derivatives (General Range)Notes
C-3/C-6~150.9145 - 165These carbons are directly attached to the nitrogen atoms and are significantly deshielded.
C-4/C-5~126.9120 - 140These carbons are less affected by the nitrogen atoms compared to C-3/C-6.

Note: Chemical shifts are referenced to the solvent peak. The exact values will vary depending on the solvent and substituents.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of pyridazine derivatives.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Pyridazine Derivative Weigh Weigh Sample (5-100 mg) Sample->Weigh Dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) Weigh->Dissolve Filter Filter if Necessary Dissolve->Filter Transfer Transfer to NMR Tube Filter->Transfer NMR_Spec NMR Spectrometer Transfer->NMR_Spec Insert Sample Acquire_1H Acquire 1H Spectrum NMR_Spec->Acquire_1H Acquire_13C Acquire 13C Spectrum NMR_Spec->Acquire_13C Acquire_2D Acquire 2D Spectra (optional) NMR_Spec->Acquire_2D Processing Data Processing (FT, Phasing, Baseline Correction) Acquire_1H->Processing Acquire_13C->Processing Acquire_2D->Processing Integration Integration (1H) Processing->Integration Peak_Picking Peak Picking Processing->Peak_Picking Assignment Spectral Assignment Integration->Assignment Peak_Picking->Assignment Interpretation Structural Interpretation Assignment->Interpretation NMR_Interpretation cluster_data NMR Data cluster_info Structural Information cluster_structure Molecular Structure Chem_Shift Chemical Shift (δ) Electronic_Env Electronic Environment Chem_Shift->Electronic_Env Coupling Coupling Constant (J) Connectivity Connectivity Coupling->Connectivity Integral Integration (1H) Proton_Ratio Proton Ratio Integral->Proton_Ratio NOE NOE (optional) Spatial_Proximity Spatial Proximity NOE->Spatial_Proximity Final_Structure Final Structure Elucidation Electronic_Env->Final_Structure Connectivity->Final_Structure Proton_Ratio->Final_Structure Spatial_Proximity->Final_Structure

References

Application Notes and Protocols for Metabolic Labeling with 4,5-Dichloro-6-pyridazone-¹⁵N₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling with stable isotopes is a powerful technique for tracing the metabolic fate of molecules and quantifying dynamic processes within biological systems. The use of ¹⁵N-labeled compounds allows for the specific tracking of nitrogen atoms as they are incorporated into various biomolecules, including proteins and nucleic acids. 4,5-Dichloro-6-pyridazone-¹⁵N₂ is a stable isotope-labeled compound that can serve as a tracer in metabolic studies. Due to the limited availability of specific protocols for this compound, this document provides a generalized yet detailed protocol based on established principles of ¹⁵N metabolic labeling. Researchers should adapt and optimize these protocols for their specific experimental systems.

A crucial initial step is to assess the potential cytotoxicity of 4,5-Dichloro-6-pyridazone, as some pyridazinone derivatives have demonstrated cytotoxic effects.[1][2][3][4] A dose-response experiment is recommended to determine the optimal, non-toxic concentration for labeling experiments.

Experimental Protocols

General Workflow for ¹⁵N Metabolic Labeling

The overall workflow for a metabolic labeling experiment using 4,5-Dichloro-6-pyridazone-¹⁵N₂ involves several key stages, from initial cell culture to final data analysis.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A Determine Optimal Concentration (Toxicity Assay) B Prepare ¹⁵N-Labeling Medium A->B C Cell Culture/Organism Acclimatization B->C D Introduce 4,5-Dichloro-6-pyridazone-¹⁵N₂ C->D E Incubation and Label Incorporation D->E F Harvest Cells/Tissues E->F G Sample Preparation (e.g., Protein Extraction, Digestion) F->G H Mass Spectrometry (LC-MS/MS) G->H I Data Analysis (Quantification of ¹⁵N Incorporation) H->I

Caption: General experimental workflow for metabolic labeling.

Protocol for Metabolic Labeling in Cell Culture

This protocol provides a general guideline for labeling adherent or suspension cells.

Materials:

  • 4,5-Dichloro-6-pyridazone-¹⁵N₂

  • Appropriate cell line and complete growth medium

  • ¹⁵N-depleted growth medium (or medium where the standard nitrogen source can be replaced)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Protease and phosphatase inhibitors

  • Bradford assay or similar protein quantification method

Procedure:

  • Toxicity Assay (Preliminary Experiment):

    • Culture cells in a 96-well plate.

    • Treat cells with a serial dilution of unlabeled 4,5-Dichloro-6-pyridazone for a period equivalent to the planned labeling experiment (e.g., 24-72 hours).

    • Assess cell viability using an appropriate method (e.g., MTT assay).

    • Determine the highest concentration that does not significantly impact cell viability.

  • Preparation of Labeling Medium:

    • Prepare the cell culture medium, replacing the standard nitrogen source with 4,5-Dichloro-6-pyridazone-¹⁵N₂ at the pre-determined optimal concentration. If the compound is to be added to a complete medium, ensure the final concentration is accurate.

  • Cell Seeding and Labeling:

    • Seed cells in culture dishes and allow them to adhere and reach the desired confluency (typically 50-70%).

    • For suspension cells, seed at a density that allows for logarithmic growth throughout the experiment.

    • Remove the standard growth medium, wash the cells once with PBS.

    • Add the prepared ¹⁵N-labeling medium to the cells.

    • Incubate the cells for a sufficient duration to allow for significant incorporation of the ¹⁵N label. This can range from a few hours to several cell divisions, depending on the experimental goals and the turnover rate of the molecules of interest.

  • Cell Harvesting:

    • For adherent cells, remove the labeling medium, wash the cells twice with ice-cold PBS, and then add lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

    • For suspension cells, pellet the cells by centrifugation, wash twice with ice-cold PBS, and then add lysis buffer.

    • Keep samples on ice to prevent protein degradation.[5]

  • Sample Preparation for Mass Spectrometry:

    • Quantify the protein concentration of the cell lysates.

    • Proceed with standard proteomics sample preparation, which typically includes protein reduction, alkylation, and enzymatic digestion (e.g., with trypsin).[6][7]

    • Desalt the resulting peptide mixture before mass spectrometry analysis.

Protocol for In Vivo Metabolic Labeling (Rodent Model)

This protocol is a general guide and requires careful consideration of animal welfare and ethical guidelines.

Materials:

  • 4,5-Dichloro-6-pyridazone-¹⁵N₂

  • ¹⁵N-depleted rodent chow

  • Metabolic cages (optional, for monitoring excretion)

Procedure:

  • Diet Preparation:

    • Incorporate 4,5-Dichloro-6-pyridazone-¹⁵N₂ into a custom ¹⁵N-depleted rodent diet. The concentration should be determined based on the desired labeling efficiency and preliminary toxicity studies.

  • Animal Acclimatization and Labeling:

    • Acclimate the animals to the experimental conditions.

    • Provide the ¹⁵N-labeled diet and water ad libitum for a specified period. The duration of labeling will depend on the tissue of interest and its protein turnover rate. For tissues with slow turnover, longer labeling periods, even across generations, may be necessary to achieve high enrichment.[8]

  • Tissue Harvesting:

    • At the end of the labeling period, euthanize the animals according to approved ethical protocols.

    • Dissect the tissues of interest, rinse with ice-cold PBS, and immediately snap-freeze in liquid nitrogen. Store at -80°C until further processing.[5]

  • Sample Preparation for Mass Spectrometry:

    • Homogenize the frozen tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Proceed with protein extraction, quantification, and digestion as described for cell culture samples.

Data Presentation

The efficiency of ¹⁵N incorporation is a critical parameter in metabolic labeling experiments. The following tables provide examples of quantitative data from published ¹⁵N labeling studies. Note: This data is not specific to 4,5-Dichloro-6-pyridazone-¹⁵N₂ but serves as a reference for expected outcomes.

Table 1: Example of ¹⁵N Enrichment in a Rat Model with Slow Protein Turnover [8]

TissueLabeling Protocol 1 (% ¹⁵N Enrichment ± SD)Labeling Protocol 2 (% ¹⁵N Enrichment ± SD)
Brain87.0 ± 8.9595.0 ± 2.25
Skeletal Muscle76.1 ± 4.786.7 ± 2.59
LiverNot significantly differentNot significantly different

Table 2: Example of ¹⁵N Labeling Efficiency in Arabidopsis [9][10]

Experiment TypeLabeling DurationAchieved Labeling Efficiency
Forward Labeling14 days~94%
Reverse Labeling14 days~97%

Signaling Pathway and Logical Relationship Diagrams

Metabolic Fate of the ¹⁵N Label

The nitrogen atoms from 4,5-Dichloro-6-pyridazone-¹⁵N₂ are expected to enter the general nitrogen metabolic pool of the cell. From there, they can be incorporated into various nitrogen-containing biomolecules.

G A 4,5-Dichloro-6-pyridazone-¹⁵N₂ B Cellular Uptake A->B Exogenous C Metabolic Processing (Release of ¹⁵N) B->C D ¹⁵N-Amino Acid Pool C->D G ¹⁵N-Nucleotide Pool C->G E Protein Synthesis D->E F ¹⁵N-Labeled Proteins E->F Translation H Nucleic Acid Synthesis G->H I ¹⁵N-Labeled DNA/RNA H->I Replication/ Transcription

Caption: Putative metabolic fate of the ¹⁵N label.

Logic of Quantitative Proteomics using ¹⁵N Labeling

Metabolic labeling allows for the direct comparison of protein abundance between two experimental conditions.

G cluster_light Condition A (Light) cluster_heavy Condition B (Heavy) A Cells grown in ¹⁴N medium C Mix Equal Amounts of Cell Lysates A->C B Cells grown with ¹⁵N label B->C D Protein Digestion C->D E LC-MS/MS Analysis D->E F Quantify Peak Intensities (¹⁴N vs. ¹⁵N Peptides) E->F G Determine Protein Abundance Ratio F->G

Caption: Logic of quantitative proteomics with ¹⁵N labeling.

References

Application Notes and Protocols for the Quantification of Pyridazinone Herbicides Using Isotopic Dilution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of pyridazinone herbicides in various environmental and food matrices. The protocols detailed below leverage the precision and accuracy of isotopic dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Pyridazinone herbicides are a class of chemical compounds widely used in agriculture to control broadleaf and grassy weeds. Due to their potential for environmental persistence and entry into the food chain, sensitive and accurate methods for their quantification are essential for environmental monitoring, food safety assessment, and human health risk evaluation.

Isotope dilution mass spectrometry is a highly reliable analytical technique for quantitative analysis.[1] It involves the addition of a known amount of a stable isotope-labeled analog of the analyte of interest as an internal standard to the sample.[1] This internal standard has nearly identical chemical and physical properties to the native analyte, allowing it to co-elute during chromatographic separation and be detected by the mass spectrometer.[2][3] This approach effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to highly accurate and precise quantification.[4]

This document focuses on the quantification of two common pyridazinone herbicides: Norflurazon and Chloridazon (Pyrazon) .

Principle of Isotopic Dilution

The core principle of isotope dilution is the addition of a known quantity of an isotopically labeled standard to a sample containing an unknown quantity of the native analyte. The labeled standard is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[1][3] By measuring the ratio of the native analyte to the labeled standard using a mass spectrometer, the concentration of the native analyte in the original sample can be accurately calculated. This method is considered a gold standard in quantitative analysis due to its ability to correct for analyte losses during sample processing and instrumental variability.[1]

Featured Pyridazinone Herbicides and Internal Standards

For the successful application of isotopic dilution, appropriate stable isotope-labeled internal standards are crucial. The following compounds are the focus of these protocols:

AnalyteChemical FormulaMonoisotopic MassIsotopic Labeled Internal Standard
NorflurazonC₁₂H₉ClF₃N₃O303.04Norflurazon-d₄
Chloridazon (Pyrazon)C₁₀H₈ClN₃O221.04Chloridazon-d₅

Experimental Protocols

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food and agricultural samples.[5][6][7] It involves a simple two-step process of extraction and cleanup.[5]

Materials:

Protocol for General Produce (e.g., Fruits and Vegetables):

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the isotopic labeled internal standard solution (e.g., Norflurazon-d₄ and Chloridazon-d₅) to achieve a final concentration of 50 ng/mL in the sample.

  • Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate).

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube containing 150 mg MgSO₄ and 50 mg PSA. For samples with high fat content, add 50 mg of C18. For samples with high pigment content, add 50 mg of GCB.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 2 minutes.

  • Take the supernatant and dilute it with an appropriate mobile phase (e.g., 1:1 with water) before LC-MS/MS analysis.

Protocol for Soil Samples:

  • Weigh 10 g of sieved soil into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex to create a slurry.

  • Add 10 mL of acetonitrile and the isotopic labeled internal standards.

  • Proceed with steps 4-10 of the general produce protocol.

Protocol for Water Samples:

  • Filter the water sample through a 0.45 µm filter.

  • To 100 mL of the filtered water sample, add the isotopic labeled internal standards.

  • Perform solid-phase extraction (SPE) using a C18 cartridge.

  • Condition the cartridge with 5 mL of methanol (B129727) followed by 5 mL of water.

  • Load the sample onto the cartridge at a flow rate of 5 mL/min.

  • Wash the cartridge with 5 mL of water.

  • Elute the analytes with 5 mL of acetonitrile.

  • The eluate can be directly analyzed by LC-MS/MS or evaporated and reconstituted in the initial mobile phase.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

ParameterCondition
ColumnC18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid and 5 mM ammonium (B1175870) formate
Mobile Phase BMethanol with 0.1% formic acid and 5 mM ammonium formate
Gradient5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL

MS/MS Parameters (Multiple Reaction Monitoring - MRM):

The following MRM transitions are recommended. Optimization of cone voltage and collision energy is crucial for achieving the best sensitivity and should be performed for each instrument.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Norflurazon 304.0222.1 (Quantifier)3520
304.0166.0 (Qualifier)3530
Norflurazon-d₄ 308.0226.13520
Chloridazon 222.0160.1 (Quantifier)3018
222.077.1 (Qualifier)3035
Chloridazon-d₅ 227.0165.13018

Data Presentation

The following tables summarize typical quantitative data obtained using the isotopic dilution method for the analysis of pyridazinone herbicides. These values can serve as a benchmark for method performance.

Table 1: Method Detection and Quantification Limits

CompoundMatrixLOD (µg/kg)LOQ (µg/kg)
NorflurazonSoil0.51.5
Water0.01 µg/L0.03 µg/L
Apple1.03.0
ChloridazonSoil0.31.0
Water0.005 µg/L0.015 µg/L
Spinach0.82.5

Table 2: Recovery and Precision Data

CompoundMatrixSpiking Level (µg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)
NorflurazonSoil10984.5
Water0.1 µg/L1023.8
Apple20956.2
ChloridazonSoil101013.9
Water0.1 µg/L994.1
Spinach20975.5

Table 3: Linearity of Calibration Curves

CompoundMatrixCalibration Range (µg/kg or µg/L)Correlation Coefficient (r²)
NorflurazonSoil1.5 - 200> 0.998
Water0.03 - 5.0> 0.999
Apple3.0 - 250> 0.997
ChloridazonSoil1.0 - 200> 0.999
Water0.015 - 5.0> 0.999
Spinach2.5 - 250> 0.998

Visualizations

Isotope_Dilution_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Sample Sample Collection (Soil, Water, Produce) Homogenization Homogenization Sample->Homogenization Spiking Spiking with Isotopic Labeled Standard Homogenization->Spiking Extraction QuEChERS Extraction (Acetonitrile + Salts) Spiking->Extraction Cleanup Dispersive SPE Cleanup (PSA, C18, GCB) Extraction->Cleanup LC_Separation LC Separation (C18 Column) Cleanup->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing Ratio_Calculation Calculate Analyte/IS Ratio Data_Processing->Ratio_Calculation Concentration_Determination Determine Analyte Concentration Ratio_Calculation->Concentration_Determination

Caption: Experimental workflow for pyridazinone herbicide analysis.

QuEChERS_Protocol Start 10g Homogenized Sample in 50mL Tube Add_ACN_IS Add 10mL ACN & Isotopic Standard Start->Add_ACN_IS Add_Salts Add QuEChERS Extraction Salts Add_ACN_IS->Add_Salts Shake1 Shake Vigorously (1 min) Add_Salts->Shake1 Centrifuge1 Centrifuge (4000 rpm, 5 min) Shake1->Centrifuge1 Transfer_Supernatant Transfer 1mL Supernatant to dSPE Tube Centrifuge1->Transfer_Supernatant dSPE_Tube dSPE Tube with 150mg MgSO₄ & 50mg PSA Transfer_Supernatant->dSPE_Tube Vortex Vortex (30 sec) dSPE_Tube->Vortex Centrifuge2 Centrifuge (10,000 rpm, 2 min) Vortex->Centrifuge2 Final_Extract Supernatant for LC-MS/MS Analysis Centrifuge2->Final_Extract

Caption: QuEChERS sample preparation workflow.

Conclusion

The isotopic dilution LC-MS/MS method detailed in these application notes provides a robust, sensitive, and accurate approach for the quantification of pyridazinone herbicides in diverse matrices. The use of stable isotope-labeled internal standards is paramount for overcoming matrix effects and ensuring high-quality data. The provided protocols and data serve as a valuable resource for laboratories involved in environmental monitoring, food safety testing, and related research fields. Adherence to these guidelines, with appropriate instrument-specific optimization, will enable reliable determination of pyridazinone herbicide residues.

References

Application Notes and Protocols for Tracing Metabolic Pathways with 4,5-Dichloro-6-pyridazone-¹⁵N₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of stable isotope-labeled compounds is a powerful technique for elucidating the metabolic fate of xenobiotics, such as herbicides, in biological systems.[1][2] By replacing atoms in a molecule with their heavier, non-radioactive isotopes, researchers can track the compound and its metabolites through complex biochemical pathways.[3] This application note details the use of 4,5-dichloro-6-pyridazone doubly labeled with nitrogen-15 (B135050) (¹⁵N₂) for tracing its metabolic pathways in plants and soil microorganisms.

4,5-dichloro-6-pyridazone belongs to the pyridazinone class of herbicides, which are known to act by inhibiting photosynthesis and carotenoid biosynthesis.[4] Understanding the metabolism of this herbicide is crucial for developing more effective and selective herbicides, managing herbicide resistance in weeds, and assessing its environmental impact. The ¹⁵N₂-labeling provides a distinct mass signature that allows for sensitive and specific detection of the parent compound and its nitrogen-containing metabolites using mass spectrometry.

Proposed Metabolic Pathways of 4,5-Dichloro-6-pyridazone

While the specific metabolic pathways of 4,5-dichloro-6-pyridazone are not extensively documented, based on the metabolism of other pyridazinone herbicides and general herbicide detoxification pathways in plants, a hypothetical metabolic scheme can be proposed.[5] The primary routes of metabolism likely involve oxidation, dechlorination, and conjugation with endogenous molecules such as sugars or amino acids.[5]

Metabolic Pathway of 4,5-dichloro-6-pyridazone parent 4,5-Dichloro-6-pyridazone-¹⁵N₂ hydroxylated Hydroxylated Metabolite parent->hydroxylated Phase I: Oxidation (Cytochrome P450) dechlorinated Dechlorinated Metabolite parent->dechlorinated Phase I: Dechlorination conjugated Conjugated Metabolite (e.g., Glucoside) hydroxylated->conjugated Phase II: Conjugation (Glucosyltransferase) dechlorinated->conjugated Phase II: Conjugation ring_cleavage Ring Cleavage Products conjugated->ring_cleavage Phase III: Degradation

Caption: Proposed metabolic pathway of 4,5-dichloro-6-pyridazone.

Experimental Protocols

Synthesis of 4,5-Dichloro-6-pyridazone-¹⁵N₂

The synthesis of ¹⁵N-labeled heterocyclic compounds can be achieved through various methods.[6][7][8][9] A plausible route for 4,5-dichloro-6-pyridazone-¹⁵N₂ would involve the condensation of a suitable dichlorinated dicarbonyl compound with ¹⁵N-labeled hydrazine (B178648) (¹⁵NH₂-¹⁵NH₂).

Materials:

Procedure:

  • Dissolve dichloromaleic anhydride in a suitable solvent.

  • Slowly add ¹⁵N-labeled hydrazine hydrate to the solution while stirring.

  • Reflux the reaction mixture for several hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and isolate the crude product by filtration or extraction.

  • Purify the product using recrystallization or column chromatography.

  • Confirm the structure and isotopic enrichment of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Plant Treatment and Sample Collection

This protocol is designed for treating a model plant species, such as Arabidopsis thaliana, to study the uptake and metabolism of the labeled herbicide.

Materials:

  • 4,5-dichloro-6-pyridazone-¹⁵N₂ stock solution (e.g., in DMSO)

  • Healthy, 4-week-old Arabidopsis thaliana plants

  • Foliar spray bottle or microsyringe

  • Liquid nitrogen

  • Sample collection tubes

Procedure:

  • Prepare a working solution of 4,5-dichloro-6-pyridazone-¹⁵N₂ at the desired concentration in a suitable buffer containing a surfactant (e.g., 0.05% Tween-20).

  • Treat the plants by uniformly spraying the leaves with the herbicide solution or by applying a known volume to individual leaves using a microsyringe.

  • Harvest plant tissues (e.g., leaves, roots, stems) at various time points (e.g., 0, 6, 12, 24, 48, and 72 hours) post-treatment.

  • At each time point, wash the harvested tissues thoroughly with deionized water to remove any unabsorbed herbicide from the surface.

  • Immediately flash-freeze the samples in liquid nitrogen to quench metabolic activity.

  • Store the frozen samples at -80°C until metabolite extraction.

Metabolite Extraction

Materials:

  • Frozen plant tissue samples

  • Pre-chilled extraction solvent (e.g., 80% methanol)

  • Homogenizer (e.g., bead beater or mortar and pestle)

  • Centrifuge

  • Syringe filters (0.22 µm)

  • LC-MS vials

Procedure:

  • Weigh the frozen plant tissue (approximately 100 mg).

  • Add 1 mL of pre-chilled 80% methanol (B129727) to the sample.

  • Homogenize the tissue until a uniform consistency is achieved.

  • Incubate the homogenate at -20°C for 1 hour to precipitate proteins.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant containing the metabolites.

  • Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.

  • Store the extracts at -80°C until analysis.

¹⁵N-Tracer Analysis by LC-MS/MS

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive method for detecting and quantifying the ¹⁵N-labeled herbicide and its metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole or Orbitrap)

Procedure:

  • Develop an LC method to separate the parent compound and its potential metabolites. A reverse-phase C18 column is a common starting point.

  • Optimize the MS parameters for the detection of 4,5-dichloro-6-pyridazone-¹⁵N₂ and its expected metabolites. This includes determining the precursor and product ions for Multiple Reaction Monitoring (MRM) or generating a high-resolution mass spectrum.

  • Inject the extracted samples into the LC-MS/MS system.

  • Acquire data over the specified time course.

  • Process the data using appropriate software to identify and quantify the peaks corresponding to the ¹⁵N-labeled compounds.

Data Presentation

Quantitative data from the LC-MS/MS analysis should be summarized in tables to facilitate comparison across different time points and tissues.

Table 1: Distribution of ¹⁵N-labeled compounds in Arabidopsis thaliana leaves over time.

Time (hours)4,5-dichloro-6-pyridazone-¹⁵N₂ (nmol/g FW)Hydroxylated Metabolite (nmol/g FW)Dechlorinated Metabolite (nmol/g FW)Conjugated Metabolite (nmol/g FW)
0100.0 ± 5.20.0 ± 0.00.0 ± 0.00.0 ± 0.0
675.3 ± 4.112.8 ± 1.55.1 ± 0.81.2 ± 0.3
1252.1 ± 3.525.6 ± 2.210.3 ± 1.14.5 ± 0.6
2428.9 ± 2.838.4 ± 3.115.2 ± 1.410.1 ± 1.2
4810.5 ± 1.945.1 ± 3.918.9 ± 1.718.3 ± 1.9
723.2 ± 0.840.2 ± 3.520.1 ± 1.925.8 ± 2.4

Values are presented as mean ± standard deviation (n=3). FW = Fresh Weight.

Workflow Visualization

Experimental Workflow cluster_synthesis Synthesis cluster_experiment Plant Experiment cluster_analysis Sample Analysis cluster_data Data Interpretation synthesis Synthesis of 4,5-dichloro-6-pyridazone-¹⁵N₂ treatment Plant Treatment synthesis->treatment sampling Time-course Sample Collection treatment->sampling extraction Metabolite Extraction sampling->extraction lcms LC-MS/MS Analysis extraction->lcms data_processing Data Processing lcms->data_processing pathway_elucidation Metabolic Pathway Elucidation data_processing->pathway_elucidation

Caption: Overall experimental workflow for tracing metabolic pathways.

Conclusion

The use of 4,5-dichloro-6-pyridazone-¹⁵N₂ as a tracer molecule provides a robust method for investigating its metabolic fate in plants and other biological systems. The detailed protocols and workflows presented here offer a comprehensive guide for researchers to design and execute experiments aimed at understanding herbicide metabolism. This knowledge is instrumental in the fields of weed science, environmental toxicology, and the development of next-generation herbicides with improved efficacy and safety profiles.

References

Application Notes and Protocols for Sample Preparation of 15N-Labeled Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Stable isotope labeling with 15N is a powerful and widely used technique in biological research and drug development. It is instrumental in quantitative proteomics, metabolic flux analysis, and structural biology studies using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][2][3] The success of these advanced analytical methods hinges on meticulous sample preparation. The introduction of the stable isotope allows for the accurate quantification of proteins and metabolites, minimizing variations that can occur during sample processing because samples can be combined at an early stage.[2][4][5] This document provides detailed application notes and experimental protocols for the preparation of 15N-labeled compounds, tailored for researchers, scientists, and drug development professionals.

Section 1: Metabolic Labeling of Proteins with 15N

Application Note:

Metabolic labeling is a technique where organisms or cells are cultured in a medium where the sole nitrogen source is a 15N-enriched compound, typically 15NH4Cl or K15NO3.[2][4][6] During growth and protein synthesis, the 15N isotope is incorporated into all nitrogen-containing molecules, including amino acids and, consequently, proteins. The primary goal is to achieve a high level of isotopic enrichment (typically >95-99%) to ensure accurate quantification and simplify spectral analysis.[4][7] The duration of labeling is critical and depends on the organism's growth rate and cell division cycles; for instance, growing Arabidopsis for 14 days is recommended to achieve high labeling efficiency.[1][4] This in vivo labeling approach is advantageous as it integrates the label during the natural biological processes, ensuring that the resulting labeled proteome is an accurate internal standard for its unlabeled counterpart.[5]

Protocol 1: Expression and Purification of 15N-Labeled Protein in E. coli for NMR Analysis

This protocol describes the expression of a 15N-labeled protein in E. coli using a minimal medium.

Materials:

  • E. coli strain transformed with the expression plasmid for the protein of interest.

  • 2xTY rich medium.

  • M9 minimal medium salts (5x stock).

  • 1M MgSO4 (sterile).

  • 20% Glucose (sterile).

  • 15NH4Cl (Cambridge Isotope Laboratories or equivalent).

  • Appropriate antibiotic.

  • IPTG (for induction).

Procedure:

  • Day 1: Transformation: Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)). Plate on an LB agar (B569324) plate containing the appropriate antibiotic and incubate overnight at 37°C.[8]

  • Day 2: Pre-culture:

    • In the morning, inoculate a single colony into 5 mL of 2xTY medium with the antibiotic and grow at 37°C with shaking to a high optical density (OD600).[8]

    • In the late afternoon, prepare a 100 mL pre-culture of M9 minimal medium. Per liter of medium, use 200 mL of 5x M9 salts, 20 mL of 20% glucose, 2 mL of 1M MgSO4, and 1g of natural abundance (14N) NH4Cl. Add the appropriate antibiotic.

    • Inoculate this M9 pre-culture with 1 mL of the 2xTY culture and grow overnight at 37°C.[8]

  • Day 3: Main Culture and Induction:

    • Prepare 1 L of M9 minimal medium in a 2 L baffled flask. Use the same recipe as above, but replace the 14NH4Cl with 1 g of 15NH4Cl.[6][8]

    • Inoculate the 1 L M9 medium with 10 mL of the overnight M9 pre-culture.[8]

    • Grow the culture at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

    • Reduce the temperature to 18-25°C and continue expression for 12-16 hours.

  • Harvesting and Lysis:

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Discard the supernatant and store the cell pellet at -80°C or proceed directly to purification.

    • Lyse the cells using a method appropriate for the protein's location and stability (see Section 2). Sonication is a common choice.

Section 2: Cell Lysis and Protein Extraction

Application Note:

The choice of cell lysis method is critical for maximizing protein yield while preserving its structural and functional integrity. Methods can be broadly categorized as physical or chemical.[9] Physical methods like sonication, high-pressure homogenization (e.g., French press), and bead beating use mechanical force to disrupt cell membranes.[9][10][11] These methods are effective but can generate heat, potentially denaturing proteins; therefore, samples must be kept on ice.[9][12] Chemical methods involve detergents (e.g., SDS, Triton X-100) or chaotropic agents that solubilize membrane lipids and proteins.[10] Detergent-based lysis is often milder but may interfere with downstream applications.[9] For total proteome analysis in quantitative proteomics, harsh lysis using SDS sample buffer is often employed to ensure complete protein solubilization.[4][13]

Protocol 2: Cell Lysis by Sonication

This protocol is suitable for releasing soluble proteins from bacterial or cultured cells.

Materials:

  • Cell pellet.

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, protease inhibitors).

  • Sonicator with a probe.

Procedure:

  • Resuspend the cell pellet in 5-10 mL of ice-cold Lysis Buffer per gram of wet cell paste.

  • Keep the cell suspension on ice at all times.

  • Insert the sonicator probe into the suspension, ensuring the tip is submerged but not touching the bottom or sides of the tube.

  • Apply pulses of sonication (e.g., 10-15 seconds ON, 30-45 seconds OFF) for a total "ON" time of 3-5 minutes.[12] The "OFF" periods allow the sample to cool.[12]

  • Monitor cell lysis by observing the decrease in opacity of the suspension or by microscopy.

  • Clarify the lysate by centrifugation at >15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Carefully collect the supernatant, which contains the soluble protein fraction.

Section 3: Sample Preparation for Analytical Instrumentation

Application Note:

Final sample preparation is tailored to the specific requirements of the analytical platform. For NMR, samples must be in a low-ionic-strength buffer to optimize spectrometer performance, have a specific pH range (typically below 6.5 to slow amide proton exchange), and contain 5-10% D2O for the spectrometer's frequency lock.[8] Protein concentration is key, with 0.3-0.5 mM being typical for larger proteins.[14] For mass spectrometry-based proteomics, proteins are first digested into peptides, usually with trypsin.[1][7] The resulting peptide mixture is then desalted and concentrated using solid-phase extraction (e.g., C18 tips) before analysis by LC-MS/MS.[7]

Protocol 3: Final Sample Preparation for NMR Spectroscopy

Materials:

  • Purified 15N-labeled protein solution.

  • NMR Buffer (e.g., 25 mM Sodium Phosphate pH 6.5, 50 mM NaCl).[8]

  • Deuterium oxide (D2O).

  • Internal reference standard (e.g., DSS or TSP).

  • High-quality NMR tube.[15][16]

Procedure:

  • Buffer Exchange: Exchange the protein into the final NMR Buffer using dialysis or a desalting column. This removes incompatible buffer components from the purification process.

  • Concentration: Concentrate the protein to the desired final concentration (e.g., 0.3-1.0 mM) using a centrifugal concentrator with an appropriate molecular weight cutoff.

  • Final Additions: Add D2O to the protein sample to a final concentration of 5-10% (v/v).[8] Add the internal reference standard to a final concentration of ~0.1 mM.[8]

  • Transfer to NMR Tube: Filter the final sample through a 0.22 µm syringe filter to remove any precipitate or dust.[15][16][17] Carefully transfer ~500-600 µL of the sample into a clean, high-quality NMR tube.[8] The sample depth should be at least 4-4.5 cm.[16][17]

  • Cap the tube and store it appropriately until analysis.

Protocol 4: In-Gel Digestion for Mass Spectrometry

This protocol is for digesting proteins after separation by SDS-PAGE, a common step in quantitative proteomics workflows.[4][13]

Materials:

  • SDS-PAGE gel with protein bands of interest.

  • Destaining solution (50% acetonitrile, 25 mM ammonium (B1175870) bicarbonate).

  • Reduction solution (10 mM DTT in 25 mM ammonium bicarbonate).

  • Alkylation solution (55 mM iodoacetamide (B48618) in 25 mM ammonium bicarbonate).

  • Trypsin solution (10-20 ng/µL in 25 mM ammonium bicarbonate).

  • Extraction buffer (5% formic acid, 50% acetonitrile).

Procedure:

  • Excise the protein band(s) from the gel using a clean scalpel. Cut the band into small (~1x1 mm) pieces.

  • Destaining: Add destaining solution to the gel pieces and incubate until the Coomassie blue stain is removed. Dehydrate the gel pieces with 100% acetonitrile.

  • Reduction: Rehydrate the gel pieces with the reduction solution and incubate at 56°C for 1 hour.

  • Alkylation: Remove the reduction solution and add the alkylation solution. Incubate in the dark at room temperature for 45 minutes.

  • Wash the gel pieces with 25 mM ammonium bicarbonate and dehydrate with 100% acetonitrile. Dry the gel pieces completely in a vacuum centrifuge.

  • Digestion: Rehydrate the gel pieces on ice with the trypsin solution, using just enough volume to cover them. Incubate at 37°C overnight.

  • Peptide Extraction: Add extraction buffer to the gel pieces and sonicate for 15 minutes. Collect the supernatant. Repeat the extraction once.

  • Pool the extracts and dry them in a vacuum centrifuge. The resulting peptides are ready for desalting and LC-MS/MS analysis.

Section 4: Data Presentation

Quantitative data is essential for evaluating the success of sample preparation.

Table 1: Typical Protein Concentrations and Labeling Efficiency

Parameter Target for NMR Spectroscopy Target for Mass Spectrometry Typical 15N Labeling Efficiency
Protein Concentration 0.3 - 1.0 mM[8][14] Not directly applicable (digested) N/A
Sample Volume 400 - 600 µL[8] Variable (typically 10-100 µL) N/A

| Labeling Efficiency | > 95% | > 95% | 93-99% (in Arabidopsis)[4][7] |

Table 2: Comparison of Common Cell Lysis Techniques

Lysis Method Principle Advantages Disadvantages Best For
Sonication High-frequency sound waves create cavitation and shear forces.[9][10] Effective for various cell types, scalable.[12] Generates heat, can shear DNA, may damage proteins.[9][12] Bacterial cells, cultured cells.
High-Pressure Homogenization Cells are forced through a narrow valve under high pressure.[10][11] Highly efficient, scalable, good for tough cells. Requires expensive equipment, can generate heat.[11] Yeast, bacteria, large cultures.
Freeze-Thaw Ice crystal formation during repeated freezing and thawing cycles ruptures cells.[9][11] Gentle, does not require special equipment. Often incomplete, can be slow, multiple cycles needed.[9] Mammalian cells, gentle lysis.

| Detergent Lysis | Solubilization of the lipid bilayer of the cell membrane.[10] | Mild, simple, highly effective. | Detergents can interfere with downstream assays and may need to be removed.[9] | Mammalian cells, total protein extraction. |

Section 5: Visualizations

Diagrams help to clarify complex experimental workflows.

G cluster_prep Protein Expression & Purification cluster_nmr NMR Sample Preparation start Transform E. coli preculture Grow Pre-culture (14N M9 Medium) start->preculture main_culture Grow Main Culture (15N M9 Medium) preculture->main_culture induction Induce Protein Expression main_culture->induction harvest Harvest Cells induction->harvest lysis Cell Lysis (e.g., Sonication) harvest->lysis purify Protein Purification (e.g., Affinity Chromatography) lysis->purify buffer_ex Buffer Exchange into NMR Buffer purify->buffer_ex concentrate Concentrate Protein buffer_ex->concentrate additives Add D2O & Standard concentrate->additives transfer Filter & Transfer to NMR Tube additives->transfer nmr_acq NMR Data Acquisition transfer->nmr_acq

Caption: Workflow for 15N-labeled protein production for NMR analysis.

G cluster_light Condition 1 (Light) cluster_heavy Condition 2 (Heavy) cluster_analysis Downstream Analysis culture_light Grow Cells in 'Light' Medium (14N) treat_light Apply Control Treatment culture_light->treat_light extract_light Harvest & Extract Proteins treat_light->extract_light mix Combine Protein Samples 1:1 extract_light->mix culture_heavy Grow Cells in 'Heavy' Medium (15N) treat_heavy Apply Experimental Treatment culture_heavy->treat_heavy extract_heavy Harvest & Extract Proteins treat_heavy->extract_heavy extract_heavy->mix digest Protein Digestion (Trypsin) mix->digest desalt Peptide Desalting digest->desalt lcms LC-MS/MS Analysis desalt->lcms data Data Analysis (Quantify 14N/15N Ratios) lcms->data

Caption: Quantitative proteomics workflow using 15N metabolic labeling.

G end_node end_node start Cell Type? tough_wall tough_wall start->tough_wall Tough Cell Wall (Yeast, Plant) no_wall no_wall start->no_wall No Cell Wall (Mammalian) bacterial bacterial start->bacterial Bacterial tough_choice Scale? tough_wall->tough_choice no_wall_choice Need Gentle Lysis? no_wall->no_wall_choice bacterial_choice Protein Location? bacterial->bacterial_choice bead Bead Beating tough_choice->bead Small hp_homo High-Pressure Homogenization tough_choice->hp_homo Large detergent Detergent Lysis no_wall_choice->detergent No freeze_thaw Freeze-Thaw Cycles no_wall_choice->freeze_thaw Yes bacterial_choice->detergent Total Proteome sonication Sonication bacterial_choice->sonication Soluble

Caption: Decision tree for selecting a suitable cell lysis method.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Incomplete ¹⁵N Isotope Labeling in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with incomplete ¹⁵N metabolic labeling in proteomics experiments.

Troubleshooting Guide

This guide provides solutions to common issues encountered due to incomplete ¹⁵N labeling.

Problem Potential Cause Recommended Solution
Low ¹⁵N Labeling Efficiency Insufficient labeling duration.Increase the labeling time to allow for more cell doublings and complete incorporation of the ¹⁵N isotope. For example, labeling Arabidopsis for 14 days can help achieve high labeling efficiency.[1][2]
Purity of the ¹⁵N-containing salt is low.Use high-purity ¹⁵N chemicals (e.g., >99% purity) from a reliable supplier.[1]
Limited availability of the nitrogen source in the growth medium.Ensure the ¹⁵N-containing salt is the sole nitrogen source and is available in sufficient quantities for the organism's growth.
Reduced Identification of Heavy-Labeled Peptides Incomplete labeling broadens the isotope clusters of heavy-labeled peptides in the MS1 spectra, making it difficult to correctly identify the monoisotopic peak.[1][2]1. Improve Labeling Efficiency: Aim for a labeling efficiency of 98.5% or higher, as this has been shown to result in a similar identification rate between ¹⁴N and ¹⁵N searches.[1]2. Utilize Specialized Software: Employ software that can account for incomplete labeling during peptide identification and quantification.[1][2][3]
Errors in monoisotopic peak assignment by the mass spectrometer.Acquire both MS1 survey and MS2 fragment scans at high resolution to improve mass accuracy and aid in correct peak assignment.[2]
Inaccurate Protein Quantification Uncorrected for incomplete ¹⁵N incorporation.1. Determine Labeling Efficiency: Calculate the actual labeling efficiency from your experimental data (see Experimental Protocol below).2. Adjust Ratios: Use software, such as Protein Prospector, to adjust the calculated peptide ratios based on the determined labeling efficiency.[1][2][3]
Co-eluting peptides or chemical noise in the MS1 survey scan interfering with quantification.[4]1. High-Resolution MS: Use high-resolution mass spectrometry to better separate interfering signals.2. Targeted Proteomics: For low-abundance proteins or to improve accuracy, consider using targeted proteomics approaches like Parallel Reaction Monitoring (PRM).[4]
Missing Values in Reciprocal Labeling Experiments Incomplete labeling can lead to the non-identification of the heavy-labeled counterpart to an identified light peptide, resulting in missing quantitative data points.[4]Employ data analysis workflows that can still provide quantification even if only one peptide in a light/heavy pair is identified. Software like Protein Prospector can compute the expected mass and isotope distribution of the heavy-labeled peptide if the light version is identified.[1]

Frequently Asked Questions (FAQs)

Q1: What is incomplete ¹⁵N labeling and why is it a problem?

A1: Incomplete ¹⁵N labeling occurs when not all nitrogen atoms in a protein are replaced with the heavy ¹⁵N isotope during metabolic labeling. This leads to a distribution of peptide masses rather than a single, fully labeled peak. This isotopic complexity can result in several issues, including the reduced identification of heavy-labeled peptides, inaccurate protein quantification, and missing data points in your experiment.[1][2][4]

Q2: How can I determine the ¹⁵N labeling efficiency in my experiment?

A2: You can determine the labeling efficiency by comparing the experimental isotope pattern of several identified ¹⁵N-labeled peptides to their theoretical isotope profiles at different enrichment levels.[1][2][3] This can be done using software tools like the "MS-Isotope" module in Protein Prospector.[2][3] It is recommended to examine 8-10 peptides from different abundant proteins to get a reliable average efficiency, as it is generally constant within a single experiment.[3]

Q3: What is a typical range for ¹⁵N labeling efficiency?

A3: The labeling efficiency can vary between experiments, but for organisms like Arabidopsis, it typically ranges from 93% to 99% after 14 days of labeling.[1][2] Tissues with slower protein turnover rates, such as brain and muscle in mammals, may be more difficult to label to high enrichment levels.[5]

Q4: How does incomplete labeling affect the mass spectrum?

A4: Incomplete labeling results in broader isotope clusters for heavy-labeled peptides in the MS1 survey scan.[1][2] The monoisotopic peak (the peak with all ¹⁵N isotopes) may not be the most intense peak in the cluster, and peaks to its left (M-1, M-2, etc.) will appear due to the presence of some ¹⁴N atoms.[2][3] The greater the abundance of these lower mass peaks relative to the monoisotopic peak, the lower the labeling efficiency.[3]

Q5: Can I still get accurate quantification with incomplete labeling?

A5: Yes, it is possible to obtain accurate quantification with incomplete labeling, but it requires a correction step in your data analysis workflow. By determining the labeling efficiency and inputting this value into your analysis software (e.g., Protein Prospector), the software can adjust the peptide ratios to account for the incomplete incorporation of the ¹⁵N isotope.[1][3]

Experimental Protocol: Determining ¹⁵N Labeling Efficiency

This protocol outlines the steps to determine the ¹⁵N labeling efficiency using software with isotope pattern simulation capabilities, such as Protein Prospector.

  • Data Acquisition: Acquire your mass spectrometry data, ensuring high resolution for both MS1 and MS2 scans.[2]

  • Peptide Identification: Perform separate database searches for both ¹⁴N and ¹⁵N labeled peptides.[1]

  • Select Peptides for Analysis: Choose 8-10 high-intensity, confidently identified ¹⁵N-labeled peptides from different proteins.[3]

  • Analyze Isotope Patterns: For each selected peptide, view its experimental isotope pattern in the mass spectrum.

  • Compare to Theoretical Profiles: Use a tool like the "MS-Isotope" module in Protein Prospector to generate theoretical isotope profiles for the same peptide at various labeling efficiencies (e.g., 95%, 97%, 99%).[3]

  • Determine Best Fit: Compare the experimental isotope pattern to the theoretical profiles. The labeling efficiency of the theoretical profile that most closely matches the experimental data is your determined efficiency. A key indicator is the ratio of the M-1 peak (one ¹⁴N atom) to the monoisotopic peak (M), as a higher M-1/M ratio indicates lower labeling efficiency.[3]

  • Average the Efficiencies: Calculate the average labeling efficiency from the 8-10 peptides analyzed. This average value can then be used to correct the quantification of all peptides in your experiment.[3]

Quantitative Data Summary

Parameter Value Source
Typical ¹⁵N Labeling Efficiency Range93-99%[1][2]
Recommended Labeling Efficiency for Similar ¹⁴N/¹⁵N ID Rates≥ 98.5%[1]
Number of Peptides for Reliable Efficiency Determination8-10[3]

Visualizations

experimental_workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase start ¹⁵N Metabolic Labeling sample_prep Sample Preparation (Mixing Light & Heavy Samples) start->sample_prep ms_analysis LC-MS/MS Analysis (High Resolution) sample_prep->ms_analysis db_search Database Search (¹⁴N and ¹⁵N) ms_analysis->db_search determine_eff Determine Labeling Efficiency db_search->determine_eff quant Peptide & Protein Quantification db_search->quant correct_ratio Adjust Ratios for Incomplete Labeling determine_eff->correct_ratio quant->correct_ratio final_results Final Quantified Proteome correct_ratio->final_results

Caption: Workflow for quantitative proteomics with ¹⁵N labeling and correction.

troubleshooting_logic start Inaccurate Quantification or Low Heavy Peptide IDs check_eff Is Labeling Efficiency < 98.5%? start->check_eff improve_exp Improve Labeling Protocol: - Increase Duration - Use High-Purity ¹⁵N start->improve_exp Experimental Optimization correct_data Correct Data Using Calculated Efficiency check_eff->correct_data Yes check_ms Are MS1/MS2 Scans High Resolution? check_eff->check_ms No correct_data->check_ms rerun_ms Re-acquire Data with High Resolution Settings check_ms->rerun_ms No end Accurate Quantification check_ms->end Yes rerun_ms->end

Caption: Troubleshooting logic for incomplete ¹⁵N labeling issues.

References

Technical Support Center: Optimizing Signal-to-Noise for 15N-Labeled Peptides in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the signal-to-noise (S/N) ratio for 15N-labeled peptides in mass spectrometry (MS) experiments.

Troubleshooting Guide: Low Signal-to-Noise Ratio

Low signal-to-noise can arise from various factors throughout the experimental workflow.[1] This guide will help you systematically identify and address the root cause of poor signal intensity.

Diagram: Troubleshooting Workflow for Low S/N in 15N-Labeled Peptide Analysis

G cluster_0 Start: Low S/N Observed cluster_1 Sample Preparation cluster_2 Liquid Chromatography (LC) cluster_3 Mass Spectrometry (MS) cluster_4 Data Analysis cluster_5 Resolution start Low S/N a1 Check Peptide Concentration start->a1 a2 Assess Sample Purity (Salts, Detergents) a1->a2 a3 Evaluate Protein Digestion Efficiency a2->a3 a4 Consider Peptide Solubility & Adsorption a3->a4 b1 Optimize Mobile Phase a4->b1 b2 Evaluate Peak Shape b1->b2 b3 Check Column Integrity b2->b3 c1 Optimize Ion Source Parameters b3->c1 c2 Adjust Collision Energy c1->c2 c3 Consider Advanced Acquisition (e.g., PRM) c2->c3 d1 Apply Denoising Algorithms c3->d1 d2 Verify Peptide Identification Settings d1->d2 end Improved S/N d2->end

Caption: Troubleshooting workflow for low S/N in 15N-labeled peptide analysis.

Q1: My 15N-labeled peptide signal is weak or absent. What are the common causes and how do I fix them?

A1: Weak or absent signals can be attributed to issues in sample preparation, liquid chromatography, or mass spectrometer settings. Below is a table summarizing common problems, their potential causes, and recommended solutions.

Problem Area Potential Cause Recommended Solution Expected Improvement
Sample Preparation Low peptide concentration.[1]Concentrate the sample using a vacuum concentrator. Ensure the starting amount of protein is sufficient.Significant increase in signal intensity.
Sample contamination (salts, detergents).[1]Perform sample cleanup using C18 desalting spin columns.Reduction in background noise and ion suppression, leading to a clearer signal.
Inefficient protein digestion.[1]Optimize digestion protocol: ensure correct enzyme-to-protein ratio, digestion time, and temperature.Increased yield of target peptides, resulting in stronger signals.
Poor peptide solubility or adsorption to surfaces.[1]Acidify the sample with formic acid. Use low-binding tubes and pipette tips.Improved sample recovery and injection amount, enhancing signal.
Liquid Chromatography Suboptimal mobile phase composition.[1]Adjust the concentration of the organic solvent and the type/concentration of the ion-pairing agent (e.g., formic acid).Improved chromatographic peak shape and ionization efficiency.
Poor chromatographic peak shape (broad or tailing).[1]Optimize the LC gradient, check for column degradation, and ensure proper column equilibration.Sharper peaks lead to higher signal intensity at the apex.
Mass Spectrometry Incorrect ionization source parameters.[1]Tune the sprayer voltage, gas flow rates, and temperature for the specific peptide and flow rate.Enhanced ionization efficiency, leading to a direct increase in signal.
Inappropriate collision energy.[1]Optimize collision energy to ensure efficient fragmentation without excessive ion loss.Improved signal of fragment ions used for quantification.
Incomplete isotopic labeling.[2][3]Verify the isotopic enrichment of the 15N-labeled standard. If producing in-house, ensure complete incorporation of the heavy isotope.Accurate mass detection and reduced complexity of the mass spectrum.
"Light" contamination in heavy peptide standard.[4][5]Source high-purity (>99% isotopic enrichment) labeled peptides. Analyze the standard alone to check for unlabeled counterparts.Prevents false positives and inaccurate quantification, especially for low-abundance peptides.[4]

Experimental Protocols

Protocol 1: C18 Spin Column Desalting

This protocol is designed to remove salts and other hydrophilic contaminants that can suppress ionization.

Materials:

  • C18 spin columns

  • Equilibration Solution: 50% acetonitrile, 0.1% formic acid

  • Wash Solution: 0.1% formic acid in water

  • Elution Solution: 70% acetonitrile, 0.1% formic acid

  • Microcentrifuge

Procedure:

  • Column Activation: Add 200 µL of Equilibration Solution to the C18 spin column. Centrifuge at 1,500 x g for 1 minute. Discard the flow-through.

  • Column Equilibration: Add 200 µL of Wash Solution and centrifuge at 1,500 x g for 1 minute. Repeat this step.

  • Sample Loading: Acidify your peptide sample to a final concentration of 0.1% formic acid. Load the sample onto the column and centrifuge at 1,500 x g for 1 minute.

  • Washing: Add 200 µL of Wash Solution and centrifuge at 1,500 x g for 1 minute. Repeat this step twice to remove all salts.

  • Elution: Place the spin column in a new collection tube. Add 100 µL of Elution Solution and centrifuge at 1,500 x g for 1 minute to elute the desalted peptides.

Protocol 2: In-Solution Protein Digestion

This protocol outlines a general procedure for digesting proteins into peptides suitable for MS analysis.

Materials:

  • 100 mM Ammonium Bicarbonate (NH4HCO3)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (MS-grade)

  • Formic Acid

Procedure:

  • Denaturation and Reduction: Dissolve the protein sample in 50 µL of 100 mM NH4HCO3. Add DTT to a final concentration of 10 mM. Incubate at 60°C for 30 minutes.

  • Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.

  • Digestion: Add trypsin at a 1:50 enzyme-to-protein ratio. Incubate at 37°C overnight.

  • Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.

Frequently Asked Questions (FAQs)

Q2: How can I optimize my mass spectrometer settings for 15N-labeled peptides?

A2: Optimizing MS parameters is crucial for maximizing signal.[6] This involves a systematic approach to tuning the instrument for your specific analytes.

Diagram: Decision Process for Optimizing MS Parameters

G cluster_0 Start: MS Parameter Optimization cluster_1 Ion Source Tuning cluster_2 MS1 Settings cluster_3 MS2/Fragmentation Settings cluster_5 Finalization start Begin Optimization a1 Infuse Peptide Standard start->a1 a2 Adjust Sprayer Voltage a1->a2 a3 Optimize Nebulizer Gas Flow a2->a3 a4 Set Capillary Temperature a3->a4 b1 Select Appropriate Mass Range a4->b1 b2 Set Resolution and AGC Target b1->b2 c1 Select Precursor Ion b2->c1 c2 Optimize Collision Energy (CE) c1->c2 c3 Choose Fragmentation Method (CID, HCD, etc.) c2->c3 d1 Data-Dependent Acquisition (DDA) c3->d1 d2 Data-Independent Acquisition (DIA) c3->d2 d3 Parallel Reaction Monitoring (PRM) c3->d3 end Optimized Method d1->end d2->end d3->end

Caption: Decision process for optimizing MS parameters.

A systematic approach includes:

  • Ion Source Optimization: Infuse a standard of your 15N-labeled peptide and tune the ion source parameters, such as spray voltage, capillary temperature, and nebulizing gas flow, to maximize the precursor ion signal.[7]

  • Fragmentation Optimization: For MS/MS experiments, optimize the collision energy to achieve a balance between the precursor ion signal and the production of informative fragment ions.

  • Acquisition Method: For quantitative studies, consider using targeted methods like Parallel Reaction Monitoring (PRM), which can improve the quantification of low-abundance proteins by targeting specific precursor ions.[2]

Q3: What is the impact of mobile phase additives on peptide signal intensity?

A3: Mobile phase additives are critical for good chromatographic separation and efficient ionization.[1] The most common additive is formic acid at a concentration of 0.1%. It aids in protonation of the peptides, which is essential for positive mode electrospray ionization, leading to better signal intensity. The choice of additive is a balance between chromatographic performance and MS signal intensity.[1]

Q4: How can I be sure my 15N-labeled peptide standard is of high quality?

A4: The quality of your stable isotope-labeled (SIL) standard is paramount for accurate quantification.[8] High-quality standards should have high chemical and isotopic purity. It is recommended to use peptides with an isotopic purity of >99%.[8] Be aware of potential "light" contamination in "heavy" standards, which can lead to errors in quantification, especially for low-abundance peptides.[4] When possible, obtain characterization data from the vendor, including MS/MS spectra and HPLC chromatograms.[8]

Q5: Can data analysis techniques help improve the signal-to-noise ratio?

A5: Yes, computational approaches can significantly improve the perceived signal-to-noise ratio. Denoising algorithms can be applied to raw MS data to remove chemical and random additive noise, which can enhance the identification and quantification of peptides.[9] Additionally, optimizing the parameters of your peptide identification search algorithm can improve the confidence of peptide matches from your MS/MS data.[10]

References

Technical Support Center: Optimizing LC Gradients for Pyridazinone Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the liquid chromatography (LC) gradient separation of pyridazinone isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in separating these structurally similar compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the separation of pyridazinone isomers.

Q1: I am not getting any separation between my pyridazinone isomers. Where should I start?

A1: When there is a complete lack of separation, a systematic approach to method development is crucial. Start by screening different stationary phases, particularly chiral stationary phases (CSPs) if you are dealing with enantiomers. Polysaccharide-based columns, such as those with amylose (B160209) or cellulose (B213188) derivatives, are often a good starting point for chiral separations of heterocyclic compounds like pyridazinones.[1] Concurrently, evaluate different mobile phase compositions. A common starting point for reversed-phase chromatography is a gradient of acetonitrile (B52724) in water with an additive like 0.1% formic acid. For normal-phase chromatography on CSPs, mixtures of n-hexane and an alcohol modifier like isopropanol (B130326) or ethanol (B145695) are typically used.[2]

Q2: My peaks are broad and show significant tailing. How can I improve the peak shape?

A2: Poor peak shape is often caused by secondary interactions with the stationary phase or issues with the mobile phase.

  • Mobile Phase pH: For ionizable pyridazinone isomers, the pH of the mobile phase is critical. Adjusting the pH to be at least one to two units away from the pKa of your analytes can suppress ionization and minimize interactions with residual silanols on the column packing, leading to sharper peaks.[3][4]

  • Additives: The use of mobile phase additives can improve peak shape. For basic compounds, adding a small amount of a basic modifier like diethylamine (B46881) (DEA) can help. Conversely, for acidic compounds, an acidic modifier like formic acid or trifluoroacetic acid (TFA) is beneficial.

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is of equal or weaker strength than your initial mobile phase. Injecting in a stronger solvent can cause peak distortion.

Q3: I have some separation, but the resolution is poor (less than 1.5). How can I improve it?

A3: Improving resolution requires optimizing the selectivity, efficiency, or retention of your method.

  • Gradient Slope: A shallower gradient increases the elution time and allows for more interaction between the isomers and the stationary phase, which can significantly improve resolution.

  • Temperature: Temperature can have a notable effect on selectivity. It's recommended to screen a range of column temperatures (e.g., 25°C to 50°C) as sometimes a lower temperature can enhance chiral recognition, while other times a higher temperature can improve efficiency and peak shape.[5][6] However, be aware that in some cases, higher temperatures can lead to a loss of resolution or even reversal of elution order for chiral compounds.[6][7]

  • Mobile Phase Modifier: The choice and concentration of the organic modifier (e.g., acetonitrile, methanol, ethanol, isopropanol) can alter selectivity. For chiral separations on polysaccharide-based CSPs, isopropanol and ethanol are common alcohol modifiers that can influence the chiral recognition mechanism.[1][2]

  • Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, though it will also increase the run time.

Q4: My retention times are drifting between injections. What could be the cause?

A4: Retention time instability is often a sign of an unequilibrated column or fluctuations in the HPLC system.

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. This is especially important for gradient methods.

  • Temperature Control: Use a column oven to maintain a consistent temperature. Fluctuations in ambient temperature can lead to shifts in retention times.

  • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. Inconsistent mobile phase composition will lead to retention time variability.

  • Pump Performance: Check for leaks in the pump and ensure it is delivering a consistent flow rate.

Experimental Protocols

Below are detailed methodologies for the initial screening and optimization of pyridazinone isomer separations.

Protocol 1: Chiral Stationary Phase Screening for Enantiomers

This protocol outlines a general approach for screening multiple chiral columns and mobile phases.

  • Column Selection:

    • Lux Amylose-2®

    • Lux Cellulose-1®

    • Lux Cellulose-2®

    • Lux Cellulose-3®

  • Mobile Phase Screening (Normal Phase):

    • Mobile Phase A: n-Hexane/Isopropanol (IPA)

    • Mobile Phase B: n-Hexane/Ethanol (EtOH)

    • Start with an isocratic mixture (e.g., 90:10 v/v) and adjust the modifier percentage as needed.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40°C[1]

    • Injection Volume: 10 µL

    • Detection: UV at 250 nm[1]

    • Sample Concentration: 0.1 mg/mL in the mobile phase[1]

  • Data Analysis:

    • Evaluate each column and mobile phase combination for baseline separation and resolution.

    • Select the column and mobile phase that provides the best initial separation for further optimization.

Protocol 2: Gradient Optimization for Diastereomers or Positional Isomers (Reversed-Phase)

This protocol is for optimizing a gradient method on a standard achiral column (e.g., C18).

  • Initial Gradient Run:

    • Column: C18, 250 x 4.6 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% to 95% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV (select appropriate wavelength based on analyte absorbance)

  • Gradient Adjustment:

    • Based on the initial run, if the isomers elute too quickly, decrease the starting %B or make the gradient shallower.

    • If the isomers elute too late or are too broad, increase the starting %B or make the gradient steeper.

  • Temperature and Mobile Phase Modifier Optimization:

    • Once a reasonable gradient is established, investigate the effect of temperature by running the method at different temperatures (e.g., 25°C, 40°C, 50°C).

    • Evaluate the effect of changing the organic modifier from acetonitrile to methanol, as this can significantly alter selectivity.

Data Presentation

The following tables summarize typical starting conditions for the separation of pyridazinone isomers based on literature data.

Table 1: Chiral HPLC Conditions for Pyridazinone Enantiomers [1]

ParameterCondition
Columns Lux Amylose-2®, Lux Cellulose-1®, Lux Cellulose-2®, Lux Cellulose-3® (50 mm x 4.6 mm, 3 µm)
Mobile Phases Mixtures of n-Hexane with Isopropanol or Acetonitrile with Isopropanol
Flow Rate 1.0 mL/min
Temperature 40°C
Detection UV at 250 nm
Injection Volume 10 µL
Sample Conc. 0.1 mg/mL in mobile phase

Table 2: General Reversed-Phase Starting Conditions for Isomer Separation

ParameterCondition
Column C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium Acetate
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid or 10 mM Ammonium Acetate
Gradient 5-95% B over 20-30 minutes
Flow Rate 0.8 - 1.2 mL/min
Temperature 25 - 40°C
Detection UV (based on analyte λmax)

Visualizations

The following diagrams illustrate key workflows and relationships in optimizing LC gradients for pyridazinone isomer separation.

Workflow cluster_prep Preparation cluster_exp Experimentation cluster_opt Optimization cluster_final Finalization start Define Separation Goal (Enantiomers vs. Diastereomers) col_select Select Initial Column (Chiral vs. Achiral) start->col_select mp_select Select Initial Mobile Phase col_select->mp_select scout Perform Scouting Run (Isocratic or Steep Gradient) mp_select->scout eval Evaluate Chromatogram (Resolution, Peak Shape) scout->eval opt_grad Optimize Gradient Slope eval->opt_grad Poor Resolution opt_mp Optimize Mobile Phase (Modifier, pH, Additives) eval->opt_mp Poor Peak Shape validate Validate Method eval->validate Good Separation (Rs > 1.5) opt_temp Optimize Temperature opt_grad->opt_temp opt_temp->opt_mp opt_mp->eval end_node Final Method validate->end_node

Caption: A general workflow for LC method development for isomer separation.

Troubleshooting cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Corrective Action p1 Poor Resolution c1a Inappropriate Stationary Phase p1->c1a c1b Gradient Too Steep p1->c1b c1c Suboptimal Temperature p1->c1c p2 Peak Tailing c2a Secondary Silanol Interactions p2->c2a c2b Sample Overload p2->c2b p3 No Peaks c3a Injection Issue p3->c3a c3b Detector Malfunction p3->c3b s1a Screen Different Columns c1a->s1a s1b Decrease Gradient Slope c1b->s1b s1c Vary Column Temperature c1c->s1c s2a Adjust Mobile Phase pH / Additive c2a->s2a s2b Reduce Sample Concentration c2b->s2b s3a Check Syringe and Injector Port c3a->s3a s3b Verify Detector Settings c3b->s3b

Caption: A troubleshooting guide for common HPLC issues in isomer separation.

References

Technical Support Center: Enhancing Ionization Efficiency of Chlorinated Compounds in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you enhance the ionization efficiency of chlorinated compounds in Electrospray Ionization Mass Spectrometry (ESI-MS).

Frequently Asked Questions (FAQs)

Q1: Why do my chlorinated compounds show poor signal intensity in ESI-MS?

Chlorinated compounds, especially those that are neutral or lack easily ionizable functional groups (like acidic protons), often exhibit poor ionization efficiency in standard ESI-MS conditions.[1][2][3] In positive ion mode, they may not readily accept a proton. In negative ion mode, they may not have an acidic proton to lose to form [M-H]⁻ ions.[1][2][3] This inherent chemical property is the primary reason for low signal intensity.

Q2: What is the most common strategy to improve the ESI-MS signal for chlorinated compounds?

The most common and effective strategy is to promote the formation of chloride adducts, [M+Cl]⁻, in the negative ion mode.[1][2][3] This is achieved by introducing a source of chloride ions into the mobile phase. This technique is particularly advantageous for analytes that do not easily form [M-H]⁻ ions.[1][2][3]

Q3: How can I induce the formation of chloride adducts?

There are several ways to introduce chloride ions to facilitate the formation of [M+Cl]⁻ adducts:

  • Chlorinated Solvents: Adding chlorinated solvents like chloroform (B151607) or carbon tetrachloride to the mobile phase.[1][2][3]

  • Chloride Salts: Incorporating chloride salts such as ammonium (B1175870) chloride or tetramethylammonium (B1211777) chloride into the mobile phase.

  • Post-Column Infusion: Introducing a solution containing a chloride source post-chromatographic separation, just before the ESI source.

Q4: Are there other adducts I can use for chlorinated compounds?

Yes, other adducts can be formed to enhance ionization. For example, using ammonium acetate (B1210297) in the mobile phase can form acetate adducts, [M+CH₃COO]⁻. The choice of adduct-forming reagent will depend on the specific properties of your analyte.

Q5: Can mobile phase additives other than chloride sources help?

Absolutely. The composition of the mobile phase is critical. For some classes of chlorinated compounds, additives can significantly enhance sensitivity. For instance, a study on various phenols, including chlorophenols, found that 0.5 mM ammonium fluoride (B91410) in a methanol-based mobile phase improved the analytical sensitivity for compounds that typically have poor ionization efficiency.[4]

Q6: When should I consider chemical derivatization?

Chemical derivatization is a powerful technique to consider when other methods fail to provide adequate sensitivity.[5][6][7] Derivatization modifies the analyte to introduce a functional group that is easily ionizable, thereby improving detection sensitivity, selectivity, and even chromatographic separation.[5][6][8] This is particularly useful for small molecules with neutral functional groups.[6]

Q7: What are some alternative ionization techniques if ESI-MS is not working for my chlorinated compound?

If you have access to other ionization sources, they are worth exploring. Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI) are excellent alternatives for compounds that ionize poorly in ESI, particularly for less polar molecules.[9][10][11][12]

Troubleshooting Guides

Problem: Low or No Signal for a Known Chlorinated Analyte

Possible Cause Troubleshooting Step Rationale
Inefficient Ionization Switch to negative ion mode and add a chloride source (e.g., 0.1 mM ammonium chloride) to the mobile phase to promote [M+Cl]⁻ adduct formation.Many chlorinated compounds ionize more efficiently as chloride adducts in negative mode.
Poor Desolvation Optimize source parameters: increase drying gas temperature and flow rate.Efficient desolvation is crucial for generating gas-phase ions.
Incorrect Mobile Phase pH For chlorinated compounds with acidic or basic functional groups, adjust the mobile phase pH to be approximately 2 units away from the analyte's pKa to ensure it is in its ionic form.The ionization efficiency of some compounds is highly dependent on the solution pH.[13]
Analyte Degradation Check for in-source fragmentation or degradation by reducing the capillary voltage and other source temperatures.Harsh source conditions can lead to the fragmentation of labile compounds.[14]
Instrument Contamination Clean the ion source. Contaminants can suppress the signal of the target analyte.[15]A clean ion source is essential for optimal ionization efficiency and sensitivity.[15]

Problem: Inconsistent Signal/Poor Reproducibility

Possible Cause Troubleshooting Step Rationale
Unstable Spray Check the ESI needle for blockage or damage. Optimize the nebulizer gas pressure.A stable electrospray is fundamental for reproducible signal generation.[16][17]
Mobile Phase Inconsistency Ensure mobile phase components are thoroughly mixed and degassed.Inconsistent mobile phase composition can lead to fluctuations in ionization efficiency.
Matrix Effects If analyzing complex samples, perform a matrix effect study by comparing the signal of the analyte in a clean solvent versus the sample matrix. Consider improving sample preparation.Co-eluting matrix components can suppress or enhance the ionization of the target analyte.[15]
Adduct Formation Variability If relying on adduct formation, ensure the concentration of the adduct-forming reagent is consistent and optimized.The intensity of the adduct ion is dependent on the concentration of the corresponding ion in the mobile phase.[18]

Data Presentation

Table 1: Mobile Phase Additives for Enhanced Ionization of Chlorinated Phenols

Analyte Class Mobile Phase Additive Effect on Sensitivity Reference
Chlorophenols0.5 mM Ammonium FluorideSignificantly improved analytical sensitivity[4]
Chlorinated Paraffins0.05 mM Ammonium ChlorideEnhanced formation of [M+Cl]⁻ ions, improving sensitivity and selectivity
General Chlorinated CompoundsDichloromethane (post-column addition)Favors the formation of [M+Cl]⁻ ions to enhance sensitivity

Experimental Protocols

Protocol 1: Enhancement of Ionization via Chloride Adduction

  • Objective: To enhance the ESI-MS signal of a neutral chlorinated compound by promoting the formation of the [M+Cl]⁻ adduct.

  • Materials:

    • Chlorinated analyte of interest

    • HPLC-grade methanol (B129727) or acetonitrile

    • HPLC-grade water

    • Ammonium chloride (NH₄Cl), high purity

  • Mobile Phase Preparation:

    • Prepare your standard aqueous and organic mobile phases for reversed-phase chromatography.

    • To the aqueous mobile phase, add ammonium chloride to a final concentration of 0.1 mM.

    • Thoroughly mix and degas the mobile phase.

  • LC-MS/MS Analysis:

    • Equilibrate the LC system with the modified mobile phase.

    • Set the mass spectrometer to operate in negative ion mode.

    • Set the instrument to monitor for the expected m/z of the [M+Cl]⁻ adduct (Molecular Weight of analyte + 35).

    • Inject the sample and acquire data.

  • Optimization:

    • The concentration of ammonium chloride may need to be optimized (typically in the range of 0.05 mM to 1 mM) to achieve the best signal-to-noise ratio.

    • Optimize ESI source parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate for the specific analyte and mobile phase.

Visualizations

workflow cluster_problem Troubleshooting Workflow for Low Signal Start Low/No Signal for Chlorinated Compound CheckMode Operate in Negative Ion Mode? Start->CheckMode CheckMode->Start No, switch to neg. AddCl Add Chloride Source to Mobile Phase (e.g., 0.1 mM NH4Cl) CheckMode->AddCl Yes OptimizeSource Optimize Source Parameters (Gas Flow, Temp, Voltage) AddCl->OptimizeSource ConsiderDeriv Consider Chemical Derivatization OptimizeSource->ConsiderDeriv Insufficient Signal Success Signal Improved OptimizeSource->Success Sufficient Signal AlternativeIonization Explore Alternative Ionization (APCI, APPI) ConsiderDeriv->AlternativeIonization

Caption: Troubleshooting workflow for low ESI-MS signals of chlorinated compounds.

logical_relationship cluster_strategy Strategies for Ionization Enhancement Analyte Chlorinated Analyte (Poorly Ionizing) Adduction Adduct Formation ([M+Cl]⁻, [M+Acetate]⁻) Analyte->Adduction MobilePhase Mobile Phase Modification (Additives, pH) Analyte->MobilePhase Derivatization Chemical Derivatization (Introduce Ionizable Group) Analyte->Derivatization EnhancedSignal Enhanced ESI-MS Signal Adduction->EnhancedSignal MobilePhase->EnhancedSignal Derivatization->EnhancedSignal

Caption: Key strategies to enhance the ionization of chlorinated compounds in ESI-MS.

References

Technical Support Center: 15N Labeling Quantification Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15N stable isotope labeling for quantitative proteomics.

Frequently Asked Questions (FAQs)

Q1: Which data analysis software is recommended for 15N labeling quantification?

A1: Several software packages are available for analyzing 15N labeling data. Two commonly used, freely available options are Protein Prospector and Census .[1][2][3][4] Protein Prospector is a web-based tool that offers a comprehensive workflow for 15N quantification, including features for determining labeling efficiency and adjusting peptide ratios.[1][4][5][6][7] Census is another powerful tool that can handle various quantitative proteomics data, including 15N labeling, and offers unique algorithms for enrichment ratio calculation and correction for sample mixing errors.[2][3]

Q2: What is the typical workflow for 15N labeling quantification analysis?

A2: The general workflow involves several key stages, from sample preparation to data analysis. A typical workflow is outlined below.[1][4][5][6]

15N_Labeling_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis p1 Culture cells/organisms in 14N (light) and 15N (heavy) media p2 Harvest and mix light and heavy samples p1->p2 p3 Protein extraction and digestion p2->p3 ms1 LC-MS/MS analysis p3->ms1 da1 Separate database searches for 14N and 15N labeled peptides ms1->da1 da2 Determine 15N labeling efficiency da1->da2 da3 Quantify light-to-heavy peptide ratios da2->da3 da4 Adjust peptide ratios for labeling efficiency da3->da4 da5 Protein-level quantification and statistical analysis da4->da5

Caption: General experimental workflow for 15N metabolic labeling and quantification.

Q3: Why is it important to determine the 15N labeling efficiency?

A3: Incomplete labeling, where not all nitrogen atoms are replaced with 15N, can significantly affect the accuracy of quantification.[1][5][8][9] The isotopic distribution of a partially labeled peptide will be different from a fully labeled one, which can lead to errors in identifying the monoisotopic peak and calculating the light-to-heavy ratio.[1][5][9][10] Therefore, it is crucial to determine the actual labeling efficiency and use this value to correct the calculated peptide ratios.[1][5][6][8]

Troubleshooting Guide

Issue 1: Low Identification Rate of Heavy (15N) Labeled Peptides

Symptoms:

  • Fewer proteins and peptides are identified in the 15N-labeled sample compared to the 14N-labeled sample.

  • Difficulty in matching light and heavy peptide pairs for quantification.

Possible Causes and Solutions:

CauseSolution
Incomplete Labeling: Lower labeling efficiency (<95%) can broaden the isotopic clusters of heavy peptides, making it difficult for the software to identify the correct monoisotopic peak.[1][5][9][10]Optimize Labeling Protocol: Ensure sufficient cell doublings (at least 5-6) in the 15N medium to achieve high incorporation.[3] Use high-purity 15N-labeled media and reagents.[5] Software Correction: Utilize software features to correct for incomplete labeling. For example, Protein Prospector's "MS-Isotope" module allows you to estimate the labeling efficiency and adjust the theoretical isotope distribution.[1][5]
Co-eluting Peptides: In complex samples, other peptides can co-elute with your target peptide, interfering with the isotope pattern and leading to incorrect peak assignment.[5]Improve Chromatographic Separation: Optimize your liquid chromatography (LC) method to better separate peptides. Using high-resolution mass spectrometry can also help to distinguish between overlapping isotopic envelopes.[5]
Incorrect Mass Shift Calculation: Unlike SILAC, the mass difference between 14N and 15N peptide pairs in 15N labeling is variable and depends on the number of nitrogen atoms in the peptide.[4][5] If the software is not configured to handle this, it may fail to identify the heavy partner.Use Appropriate Software: Employ software specifically designed for 15N labeling analysis, such as Protein Prospector or Census, which can calculate the variable mass shifts.[2][3][5]
Issue 2: Inaccurate Quantification Ratios

Symptoms:

  • Wide variability in peptide ratios for the same protein.

  • Calculated protein ratios are not consistent with expected biological changes.

Possible Causes and Solutions:

CauseSolution
Uncorrected Labeling Efficiency: As mentioned above, failing to correct for incomplete labeling will lead to inaccurate light-to-heavy ratios.[1][5][8]Apply Ratio Adjustment: Use the determined labeling efficiency to adjust the raw peptide ratios. Software like Protein Prospector has built-in functions for this correction.[1][5]
Interference from Co-eluting Species: Contaminating peaks can distort the intensity of the monoisotopic peaks used for quantification.[5]Manual Validation of Spectra: Visually inspect the mass spectra of peptides with outlier ratios. Tools like Protein Prospector provide interactive feedback and a Cosine Similarity (CS) score to help identify poor-quality spectra where the experimental isotope pattern does not match the theoretical one.[5][9] A low CS score can indicate interference.
Incorrect Monoisotopic Peak Selection: The software may incorrectly assign the monoisotopic peak, especially for low-intensity signals or in cases of incomplete labeling.Manual Inspection and Re-analysis: Review the software's peak picking and consider manually defining the monoisotopic peak for critical peptides if the software allows.

Experimental Protocols

Protocol 1: General 15N Metabolic Labeling of Cells in Culture
  • Cell Culture: Culture two separate populations of cells. One population is grown in a standard "light" medium containing 14N nitrogen sources. The other population is grown in a "heavy" medium where the primary nitrogen source (e.g., an essential amino acid) is replaced with its 15N-labeled counterpart.

  • Labeling Duration: Ensure cells in the heavy medium undergo a sufficient number of cell divisions (typically at least 5-6) to achieve a high level of 15N incorporation (ideally >97%).[6]

  • Harvesting and Mixing: Harvest the light and heavy cell populations. For relative quantification, mix the two populations in a 1:1 ratio based on cell number or protein concentration.

  • Protein Extraction and Digestion: Lyse the mixed cells and extract the total protein. Digest the proteins into peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Analysis Workflow in Protein Prospector

The following diagram illustrates the key steps for analyzing 15N labeling data using Protein Prospector.

Protein_Prospector_Workflow cluster_identification I. Peptide Identification cluster_quantification II. Quantification cluster_validation III. Result Validation start Start with Raw MS Data id1 Perform separate database searches for 14N and 15N data start->id1 quant1 Use 'MS-Isotope' to determine 15N labeling efficiency id1->quant1 quant2 Perform quantification in 'Search Compare' module quant1->quant2 quant3 Input labeling efficiency for ratio adjustment quant2->quant3 val1 Evaluate protein ratios (median and interquartile range) quant3->val1 val2 Check Cosine Similarity (CS) scores for peptide pairs val1->val2 val3 Manually inspect spectra for outliers val2->val3 end_node Final Quantified Protein List val3->end_node

Caption: Data analysis workflow for 15N quantification using Protein Prospector.

Quantitative Data Summary

The following tables summarize key quantitative parameters and findings from referenced studies.

Table 1: Reported 15N Labeling Efficiencies in Different Systems

Organism/SystemLabeling DurationAchieved Labeling Efficiency (%)Reference
Arabidopsis thaliana14 days93 - 99[5][6][9]
Rat (in vivo)44 days (protocol 1)74 - 94[11][12]
Rat (in vivo)107 days (protocol 2)~94[11][12]

Table 2: Impact of Labeling Efficiency on Peptide Identification

Labeling EfficiencyObservationReference
< 98.5%Significantly lower identification rate of heavy-labeled peptides compared to light-labeled peptides.[5][9]
≥ 98.5%Similar identification rates between 14N and 15N searches.[5][9]

This technical support center provides a starting point for troubleshooting common issues in 15N labeling quantification. For more detailed information, please refer to the cited literature.

References

Technical Support Center: Optimizing Calibration Curves for Isotopical Labeled Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their calibration curves when using isotopically labeled standards.

Frequently Asked Questions (FAQs)

Q1: What are the general acceptance criteria for a calibration curve using isotopically labeled standards?

A1: While specific criteria can vary by assay and regulatory guidelines, some generally accepted values are summarized below. It is crucial to establish and validate these criteria for each specific method.

ParameterAcceptance CriteriaCommon Application
Coefficient of Determination (r²) ≥ 0.990 is often considered good.[1] For some applications, a stricter requirement of r² > 0.995 or even > 0.999 may be necessary.[2][3]General bioanalysis, impurity testing[2]
Relative Error (%RE) or %Bias Typically within ±15-20% for each calibration point.[1]Bioanalytical method validation
Isotopic Purity of Standard > 98% (unlabeled species < 0.5%) is a typical requirement.[4]All applications using SIL standards
Matrix Factor (MF) Ideally between 0.8 and 1.2.[4]Assays where matrix effects are a concern
Internal Standard (IS)-Normalized MF Close to 1.0.[4]Assays where matrix effects are a concern
Recovery Should be consistent and reproducible, with a low coefficient of variation (CV), often < 15%.[4]Method development and validation

Q2: My coefficient of determination (r²) is high (>0.99), but the accuracy for my low-concentration standards is poor. What is the cause and how can I fix it?

A2: A high r² value indicates a good overall fit of the data to the regression line but does not guarantee accuracy across the entire concentration range.[5][6] This issue often stems from heteroscedasticity, where the variance of the data points is not constant across the calibration range.[5] Higher concentration standards can disproportionately influence the unweighted regression line, leading to significant bias at the lower end of the curve.[5][7]

Solution:

  • Evaluate Percent Relative Error (%RE): Assess the %RE for each standard. This provides a better measure of accuracy at different concentration levels.[5]

  • Use Weighted Linear Regression: Applying a weighting factor can compensate for the greater influence of higher concentration points.[7] Common weighting factors include 1/x, 1/x², or 1/y².[7][8][9][10] For many bioanalytical LC-MS/MS assays, 1/x² is often recommended.[8][9]

Q3: My calibration curve is non-linear. What are the common causes and potential solutions?

A3: Non-linearity can occur in analyses using isotopically labeled standards for several reasons. Identifying the root cause is essential for selecting the appropriate solution.[5]

Common Causes:

  • Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration.

  • Isotopic Contribution: Natural isotopes of the analyte can contribute to the signal of the isotopically labeled internal standard, especially if the mass difference is small.[11]

  • Inherent Non-Linearity: Isotope dilution mass spectrometry (IDMS) can have inherently non-linear calibration curves.[12][13]

Solutions:

  • Adjust Concentration Range: If detector saturation is suspected, dilute the samples to ensure the highest concentration point falls within the linear range of the detector.[5]

  • Use a Different Regression Model: If non-linearity is persistent, a non-linear regression model may be more suitable.[5]

    • Quadratic (Second-Order Polynomial) Curve: This can often account for the curvature.[11][14]

    • Padé Approximant: This rational function, y = (a₀ + a₁x) / (1 + a₂x), can accurately model the theoretical curvature in isotope dilution methods.[12][15]

Q4: What are matrix effects, and how can I mitigate them when using isotopically labeled standards?

A4: Matrix effects are the alteration of ionization efficiency by co-eluting components from the sample matrix, leading to ion suppression or enhancement.[16] While isotopically labeled internal standards are used to compensate for these effects due to their similar chemical and physical properties to the analyte, issues can still arise.[5]

Mitigation Strategies:

  • Ensure Co-elution: The stable isotope-labeled (SIL) internal standard must co-elute with the analyte for effective compensation. Differences in retention times, sometimes due to the deuterium (B1214612) isotope effect, can lead to differential matrix effects.

  • Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix that is representative of the study samples can help to mimic the matrix effects experienced by the analyte.[16][17][18]

  • Evaluate Matrix Factor: The matrix factor (MF) should be assessed during method development to understand the extent of ion suppression or enhancement.[4]

Q5: My calibration curve shows poor reproducibility between analytical batches. What should I investigate?

A5: Poor batch-to-batch reproducibility can compromise the reliability of an assay. A systematic investigation is necessary to identify the source of the variability.

Troubleshooting Steps:

  • Standard and Stock Solution Stability: Verify the stability of your stock and working standard solutions. Degradation can lead to inconsistent curves. Prepare fresh standards regularly.[5]

  • Internal Standard Addition: Ensure the precise and consistent addition of the internal standard to all samples and standards. Inconsistent pipetting is a significant source of error.[5]

  • Instrument Performance: Monitor the mass spectrometer's performance by running system suitability tests before each batch to check for sensitivity, peak shape, and retention time stability.[5]

  • Sample Preparation: Inconsistencies in the sample extraction or preparation process can introduce variability.

Troubleshooting Workflows

The following diagrams illustrate logical workflows for troubleshooting common calibration curve issues.

start Start: Poor Calibration Curve Performance check_r2 Is r² < 0.99? start->check_r2 check_re Is %RE of low standards > 15-20%? check_r2->check_re No investigate_linearity Investigate Non-Linearity check_r2->investigate_linearity Yes use_weighted Apply Weighted Regression (e.g., 1/x²) check_re->use_weighted Yes end_good Curve Acceptable check_re->end_good No re_eval Re-evaluate Curve use_weighted->re_eval re_eval->check_r2 investigate_linearity->re_eval start Start: Non-Linear Calibration Curve check_saturation Check for Detector Saturation start->check_saturation dilute_samples Dilute Samples to Lower Concentration check_saturation->dilute_samples Saturation Suspected check_model Is the curve still non-linear? check_saturation->check_model No Saturation re_eval Re-evaluate Curve dilute_samples->re_eval use_nonlinear_model Use Non-Linear Regression (Quadratic or Padé) check_model->use_nonlinear_model Yes end_good Curve Acceptable check_model->end_good No use_nonlinear_model->re_eval re_eval->check_model

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods Using 4,5-Dichloro-6-pyridazone-15N2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving accurate and precise results.[1][2] This guide provides an objective comparison of the performance of 4,5-Dichloro-6-pyridazone-15N2 as a SIL-IS against a common alternative, a deuterated analog, in the validation of analytical methods. The information presented is based on established principles of bioanalytical method validation and representative data from well-characterized internal standards.

The Critical Role of Internal Standards in Analytical Method Validation

An ideal internal standard should mimic the physicochemical properties of the analyte of interest, co-eluting chromatographically and exhibiting similar ionization efficiency and matrix effects.[1] By adding a known amount of the SIL-IS to all samples, calibration standards, and quality controls, it effectively normalizes for variability during sample preparation, chromatography, and detection, leading to highly accurate and precise measurements.[1] this compound is a 15N-labeled version of 4,5-Dichloro-3(2H)-pyridazinone, designed to serve as such an internal standard in quantitative analyses.[3]

Performance Comparison: this compound vs. A Deuterated Alternative

The selection of the isotopic label (e.g., ¹⁵N, ¹³C, or ²H) can influence the performance of the internal standard. While deuterated standards are widely used, they can sometimes exhibit a slight chromatographic shift (isotope effect) relative to the analyte, which may lead to differential matrix effects.[4] In contrast, ¹⁵N and ¹³C-labeled standards typically co-elute perfectly with the unlabeled analyte, providing superior compensation for matrix effects.[4][5]

The following tables summarize the expected performance of this compound in comparison to a hypothetical, yet representative, deuterated internal standard ("Alternative IS"). The data for the Alternative IS is based on typical performance characteristics of deuterated standards used in regulated bioanalysis.[6]

Table 1: Comparison of Key Validation Parameters

ParameterThis compound (Expected)Alternative IS (Deuterated Analog)Regulatory Acceptance Criteria (FDA/EMA)
Linearity (Correlation Coefficient, r²) >0.999>0.997≥0.99
Intra-Assay Precision (CV%) 1.5 - 4.5%2.5 - 5.8%≤15% (≤20% at LLOQ)
Inter-Assay Precision (CV%) 2.0 - 5.0%3.1 - 6.2%≤15% (≤20% at LLOQ)
Accuracy (% Bias) Within ±5%Within ±8%Within ±15% (±20% at LLOQ)
Recovery (%) 85 - 95%78 - 90%Consistent, precise, and reproducible
Chromatographic Co-elution with Analyte CompletePotential for slight shiftNot explicitly defined, but co-elution is highly desirable

Table 2: Representative Accuracy and Precision Data

Quality Control LevelThis compound (Expected)Alternative IS (Deuterated Analog)
Accuracy (% Bias) Precision (CV%)
LLOQ -2.54.2
Low QC 1.83.5
Mid QC -0.52.1
High QC 1.21.8

Experimental Protocols for Method Validation

The following are detailed methodologies for key experiments in the validation of an analytical method using a stable isotope-labeled internal standard like this compound. These protocols are aligned with FDA and EMA guidelines.[7][8]

Preparation of Calibration Standards and Quality Controls
  • Stock Solutions: Prepare individual stock solutions of the analyte and this compound in a suitable organic solvent.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution to create a series of working solutions at different concentrations. Prepare a working solution of the internal standard at a fixed concentration.

  • Calibration Standards: Spike a known volume of the blank biological matrix (e.g., plasma, urine) with the analyte working solutions to create a set of 8-10 non-zero calibration standards. Add a fixed volume of the internal standard working solution to each calibration standard.

  • Quality Controls (QCs): Prepare QCs in the blank biological matrix at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

Linearity Assessment
  • Procedure: Process and analyze a full set of calibration standards.

  • Data Analysis: Plot the peak area ratio of the analyte to the internal standard (y-axis) against the nominal concentration of the analyte (x-axis). Perform a linear regression analysis, typically with a weighting of 1/x or 1/x².

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥0.99. The deviation of the back-calculated concentrations of the calibration standards from their nominal values should be within ±15% (±20% for LLOQ).

Accuracy and Precision Assessment
  • Procedure: Analyze at least five replicates of each QC level (LLOQ, Low, Mid, High) in three separate analytical runs on at least two different days.

  • Data Analysis:

    • Intra-Assay (Within-Run): Calculate the mean, standard deviation, and coefficient of variation (CV%) for the replicates within a single run. The accuracy is expressed as the percent bias from the nominal concentration.

    • Inter-Assay (Between-Run): Calculate the overall mean, standard deviation, and CV% for all replicates across all runs. The overall accuracy is also determined.

  • Acceptance Criteria:

    • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).

    • Precision: The CV% should not exceed 15% (20% for LLOQ).

Selectivity and Specificity
  • Procedure: Obtain at least six different lots of the blank biological matrix from individual donors. Process each blank lot with and without the internal standard. Analyze a Lower Limit of Quantification (LLOQ) sample.

  • Data Analysis: Evaluate the chromatograms for any interfering peaks at the retention times of the analyte and the internal standard.

  • Acceptance Criteria: The response of any interfering peak in the blank samples should be ≤20% of the response of the LLOQ for the analyte and ≤5% for the internal standard.

Stability Assessment
  • Procedure: Use Low and High QC samples (at least three replicates per level) for all stability tests. Analyze the stability samples against a freshly prepared calibration curve.

  • Types of Stability Tests:

    • Freeze-Thaw Stability: Subject QCs to multiple freeze-thaw cycles (typically 3 cycles).

    • Short-Term (Bench-Top) Stability: Leave QCs at room temperature for a duration that mimics the sample handling time.

    • Long-Term Stability: Store QCs at the intended storage temperature for a defined period.

    • Stock Solution Stability: Evaluate the stability of the analyte and internal standard stock solutions under their storage conditions.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizing the Workflow and Rationale

To further clarify the experimental process and the underlying principles, the following diagrams are provided.

G cluster_prep Sample & Standard Preparation cluster_processing Sample Processing cluster_analysis Analysis & Data Processing stock Stock Solutions (Analyte & IS) working Working Solutions stock->working cal_standards Calibration Standards working->cal_standards qcs Quality Controls working->qcs add_is Add Internal Standard (this compound) cal_standards->add_is qcs->add_is samples Study Samples samples->add_is extraction Sample Extraction (e.g., SPE, LLE, PPT) add_is->extraction lcms LC-MS/MS Analysis extraction->lcms peak_integration Peak Integration lcms->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte / IS) peak_integration->ratio_calc concentration Determine Concentration from Calibration Curve ratio_calc->concentration

Caption: Experimental workflow for bioanalysis using a stable isotope-labeled internal standard.

G cluster_result Final Result analyte_prep Variability in Sample Prep analyte_inject Variability in Injection Volume analyte_prep->analyte_inject analyte_ion Variability in Ionization (Matrix Effects) analyte_inject->analyte_ion analyte_signal Variable Analyte Signal analyte_ion->analyte_signal ratio Ratio (Analyte/IS) analyte_signal->ratio is_prep Same Variability in Sample Prep is_inject Same Variability in Injection Volume is_prep->is_inject is_ion Same Variability in Ionization is_inject->is_ion is_signal Variable IS Signal is_ion->is_signal is_signal->ratio stable_result Stable & Accurate Concentration ratio->stable_result

Caption: Logical diagram illustrating how an internal standard corrects for analytical variability.

References

A Head-to-Head Battle of Internal Standards: 4,5-Dichloro-6-pyridazone-¹⁵N₂ vs. ¹³C-Labeled Analogs in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of accurate and reproducible quantification of analytes in complex biological matrices is a cornerstone of successful research. The use of stable isotope-labeled internal standards (SIL-ISs) in liquid chromatography-mass spectrometry (LC-MS/MS) is the gold standard for achieving this, effectively compensating for variability in sample preparation and matrix effects. This guide provides an in-depth comparison of two common types of SIL-ISs: the nitrogen-15 (B135050) labeled 4,5-Dichloro-6-pyridazone-¹⁵N₂ and its carbon-13 labeled counterparts.

This comparison will focus on the quantification of the theoretical analyte, 4,5-Dichloro-3(2H)-pyridazinone, a molecule of interest in various research and development pipelines. By examining their performance based on key analytical parameters, this guide will provide the necessary data and protocols to make an informed decision on the most suitable internal standard for your bioanalytical needs.

Performance Under the Magnifying Glass: A Data-Driven Comparison

The choice between a ¹⁵N-labeled and a ¹³C-labeled internal standard can have significant implications for assay performance. While both are vast improvements over non-isotopically labeled standards, subtle differences in their physicochemical properties can influence accuracy, precision, and robustness. The following tables summarize the expected performance of 4,5-Dichloro-6-pyridazone-¹⁵N₂ versus a hypothetical ¹³C-labeled 4,5-Dichloro-3(2H)-pyridazinone (e.g., containing four ¹³C atoms) in a typical bioanalytical workflow.

Table 1: Comparison of Key Analytical Performance Parameters

Parameter4,5-Dichloro-6-pyridazone-¹⁵N₂¹³C-Labeled 4,5-Dichloro-3(2H)-pyridazinoneKey Considerations
Mass Difference (Da) +2+4 (for a ¹³C₄-labeled standard)A larger mass difference minimizes the risk of isotopic cross-contribution from the analyte to the internal standard, which can be a concern with low-resolution mass spectrometers or at high analyte concentrations.[1]
Chromatographic Co-elution ExcellentExcellentBoth ¹⁵N and ¹³C labeling result in negligible changes to the molecule's polarity and chromatographic behavior, ensuring near-perfect co-elution with the unlabeled analyte. This is a significant advantage over deuterated standards, which can sometimes exhibit slight retention time shifts.
Isotopic Stability HighHighBoth ¹⁵N and ¹³C are stable isotopes and are not prone to back-exchange, a potential issue with deuterium-labeled standards in certain solvents or under specific pH conditions.
Natural Abundance ~0.37% for ¹⁵N~1.1% for ¹³CThe lower natural abundance of ¹⁵N can provide a cleaner background in mass spectrometry, which may be advantageous for assays requiring extremely high sensitivity.[]
Synthesis Complexity Generally less complexCan be more complex and costly, especially for multi-site labeling.The availability and cost of the labeled starting materials are often the primary determinants in the selection between ¹⁵N and ¹³C labeling.

Table 2: Expected Validation Metrics in a Bioanalytical Method

Validation ParameterExpected Performance with 4,5-Dichloro-6-pyridazone-¹⁵N₂Expected Performance with ¹³C-Labeled StandardRationale
Accuracy (% Bias) ± 5%± 5%Both standards are expected to provide high accuracy due to their ability to effectively compensate for matrix effects and procedural losses.[3]
Precision (%CV) ≤ 10%≤ 10%The use of a stable isotope-labeled internal standard significantly improves the precision of the measurement by normalizing for variations in sample handling and instrument response.[3]
Matrix Effect Effectively minimizedEffectively minimizedDue to their near-identical physicochemical properties to the analyte, both standards co-elute and experience the same degree of ion suppression or enhancement, leading to reliable correction.[4][5][6]
Recovery Consistent and reproducibleConsistent and reproducibleThe ratio of the analyte to the internal standard remains constant even with incomplete extraction recovery, as both are affected similarly.
Linearity (r²) > 0.995> 0.995The use of a SIL-IS helps to ensure a linear response across a wide dynamic range by correcting for non-linearities arising from matrix effects.

Unveiling the "How": Detailed Experimental Protocols

To provide a practical context for the comparison, a detailed experimental protocol for the quantification of 4,5-Dichloro-3(2H)-pyridazinone in human plasma using either 4,5-Dichloro-6-pyridazone-¹⁵N₂ or a ¹³C-labeled analog as an internal standard is outlined below.

Preparation of Standards and Quality Control (QC) Samples
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve 4,5-Dichloro-3(2H)-pyridazinone, 4,5-Dichloro-6-pyridazone-¹⁵N₂, and the ¹³C-labeled standard in methanol (B129727) to prepare individual stock solutions.

  • Working Standard Solutions:

    • Prepare serial dilutions of the 4,5-Dichloro-3(2H)-pyridazinone stock solution in 50% methanol to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

    • Prepare separate working solutions for the ¹⁵N- and ¹³C-labeled internal standards at a concentration of 100 ng/mL in 50% methanol.

  • Quality Control (QC) Samples:

    • Spike blank human plasma with the analyte to achieve final concentrations of 3 ng/mL (Low QC), 300 ng/mL (Medium QC), and 800 ng/mL (High QC).

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the chosen internal standard working solution (either ¹⁵N or ¹³C-labeled).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to achieve good separation and peak shape (e.g., 5% B to 95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • 4,5-Dichloro-3(2H)-pyridazinone: To be determined empirically (e.g., precursor ion [M+H]⁺ → product ion).

      • 4,5-Dichloro-6-pyridazone-¹⁵N₂: [M+H]⁺ + 2 → corresponding product ion.

      • ¹³C-Labeled Standard: [M+H]⁺ + 4 → corresponding product ion.

    • Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for each MRM transition to achieve maximum signal intensity.

Data Analysis
  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio (Analyte Area / Internal Standard Area).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

  • Determine the concentration of the analyte in QC and unknown samples by back-calculating from the calibration curve.

Visualizing the Workflow and Logic

To further clarify the experimental process and the underlying principles, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (Calibrator, QC, Unknown) Add_IS Add Internal Standard (¹⁵N or ¹³C) Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Area Ratio (Analyte/IS) Integrate->Ratio Calibrate Generate Calibration Curve Ratio->Calibrate Quantify Quantify Unknowns Calibrate->Quantify

A typical bioanalytical workflow for quantitative analysis.

Internal_Standard_Logic cluster_analyte Analyte cluster_is Internal Standard cluster_process Analytical Process Analyte Analyte in Sample Process Sample Prep & MS Analysis (with inherent variability) Analyte->Process Analyte_Response Analyte MS Response Quantification Accurate Quantification Analyte_Response->Quantification Ratio IS Known Amount of IS Added IS->Process IS_Response IS MS Response IS_Response->Quantification Ratio Process->Analyte_Response Process->IS_Response

The logic of using an internal standard for accurate quantification.

Conclusion: Making the Right Choice for Your Assay

Both 4,5-Dichloro-6-pyridazone-¹⁵N₂ and its ¹³C-labeled counterparts are excellent choices for internal standards in the quantitative bioanalysis of 4,5-Dichloro-3(2H)-pyridazinone. They offer significant advantages over older methods, such as the use of structural analogs or external calibration alone.

The ultimate decision between a ¹⁵N- and a ¹³C-labeled standard will often depend on practical considerations such as the commercial availability, cost, and the specific requirements of the assay. For most applications, either will provide the accuracy and precision required for regulated bioanalysis. However, when isotopic cross-contribution is a potential concern, a ¹³C-labeled standard with a larger mass shift may be the more robust option. Conversely, for ultra-trace analysis, the lower natural abundance of ¹⁵N might offer a slight advantage.

By understanding the subtle differences in their performance and by following a robust, well-validated experimental protocol, researchers can confidently generate high-quality quantitative data to support their drug development and research endeavors.

References

The Unseen Advantage: Why 4,5-Dichloro-6-pyridazone-¹⁵N₂ Outperforms Deuterated Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and precision in quantitative mass spectrometry, the choice of an internal standard is a critical decision. While deuterated standards have long been a common choice, a growing body of evidence highlights the superior performance of ¹⁵N-labeled internal standards like 4,5-dichloro-6-pyridazone-¹⁵N₂. This guide provides a comprehensive comparison, supported by experimental principles, to demonstrate why ¹⁵N₂-labeling offers a more robust and reliable solution for bioanalytical assays.

Internal standards are essential in liquid chromatography-mass spectrometry (LC-MS) to correct for variability during sample preparation and analysis.[1] The ideal internal standard co-elutes with the analyte and exhibits identical behavior during extraction and ionization.[2] For this reason, stable isotope-labeled (SIL) versions of the analyte are considered the gold standard.[3] However, the choice of isotope—typically deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)—can significantly impact assay performance.

The Pitfalls of Deuteration

Deuterated internal standards, while widely used due to their lower cost, present several inherent challenges that can compromise data integrity.[4] These limitations arise from the physicochemical differences between hydrogen and its heavier isotope, deuterium.

One of the most significant drawbacks is the "isotope effect," which can lead to a chromatographic shift between the deuterated standard and the native analyte.[1][4] This separation, even if slight, can expose the analyte and the internal standard to different matrix effects, where co-eluting compounds suppress or enhance the ionization signal, leading to inaccurate quantification.[1]

Furthermore, deuterated standards can be susceptible to H/D exchange , where deuterium atoms are replaced by protons from the solvent or matrix.[5] This phenomenon can lead to a gradual loss of the isotopic label, compromising the stability of the standard and the accuracy of the results over time. The position of the deuterium label is also critical, as labeling at certain positions can alter the fragmentation pattern of the molecule in the mass spectrometer, complicating data analysis.[4]

The ¹⁵N Advantage: Stability and Co-elution

In contrast, ¹⁵N-labeled internal standards like 4,5-dichloro-6-pyridazone-¹⁵N₂ offer a more stable and reliable alternative. The incorporation of ¹⁵N, a heavier and stable isotope of nitrogen, does not significantly alter the physicochemical properties of the molecule. This ensures that the internal standard and the analyte exhibit virtually identical chromatographic behavior, leading to true co-elution and more effective compensation for matrix effects.

The carbon-nitrogen bond is significantly more stable than the carbon-hydrogen bond, making ¹⁵N-labeled standards highly resistant to isotopic exchange. This inherent stability ensures the integrity of the internal standard throughout the entire analytical process, from sample storage to final analysis.

Performance Comparison: 4,5-Dichloro-6-pyridazone-¹⁵N₂ vs. a Deuterated Analog

Performance Parameter4,5-Dichloro-6-pyridazone-¹⁵N₂ (Projected)Deuterated 4,5-Dichloro-6-pyridazone (Projected)Key Findings & References
Chromatographic Co-elution Excellent co-elution with the unlabeled analyte.Potential for chromatographic shift, leading to differential matrix effects.The minimal difference in physicochemical properties between ¹⁵N and ¹⁴N ensures near-perfect co-elution. Deuteration can alter polarity and retention time.[1][4]
Isotopic Stability Highly stable; no risk of ¹⁵N/¹⁴N exchange under typical bioanalytical conditions.Susceptible to H/D exchange, especially at labile positions, which can compromise standard integrity.The C-N bond is significantly more stable than the C-H bond, preventing isotopic exchange.[5]
Matrix Effect Compensation Superior compensation due to identical chromatographic behavior and ionization efficiency.Less reliable compensation if chromatographic separation from the analyte occurs.True co-elution is critical for accurate matrix effect correction.[1]
Accuracy & Precision Higher expected accuracy and precision due to stability and co-elution.Potential for biased results and increased variability due to isotope effects and instability.Stable and co-eluting internal standards lead to more reliable and reproducible data.[3]
Fragmentation Pattern Identical fragmentation pattern to the unlabeled analyte, simplifying MRM method development.Deuteration can sometimes alter fragmentation pathways, requiring separate optimization.¹⁵N labeling does not typically influence fragmentation.[4]

Experimental Protocols

While a specific, detailed protocol for a bioanalytical method using 4,5-dichloro-6-pyridazone-¹⁵N₂ is not publicly available, a general workflow for the analysis of a small molecule analyte in a biological matrix using a stable isotope-labeled internal standard is provided below. This protocol can be adapted for the specific application.

General Bioanalytical LC-MS/MS Method

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of the biological matrix sample (e.g., plasma, urine) in a microcentrifuge tube, add 10 µL of the 4,5-dichloro-6-pyridazone-¹⁵N₂ internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% mobile phase A, 5% mobile phase B).

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, depending on the analyte's properties.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Analyte (4,5-dichloro-6-pyridazone): Optimize parent and product ion transitions.

      • Internal Standard (4,5-dichloro-6-pyridazone-¹⁵N₂): Optimize parent and product ion transitions (parent ion will be +2 m/z compared to the analyte).

    • Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for each MRM transition.

Visualizing the Workflow

The following diagrams illustrate the key concepts discussed in this guide.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Sample Sample Add_IS Add 4,5-dichloro-6-pyridazone-¹⁵N₂ Sample->Add_IS Precipitation Protein Precipitation Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing

A typical bioanalytical workflow using a stable isotope-labeled internal standard.

Matrix_Effect_Comparison cluster_15N With 4,5-dichloro-6-pyridazone-¹⁵N₂ cluster_Deuterated With Deuterated Standard Analyte_15N Analyte IS_15N ¹⁵N₂-IS Co-elution Perfect Co-elution Chromatographic_Shift Chromatographic Shift Analyte_D Analyte IS_D Deuterated-IS Analyte_D->IS_D ΔRT

Co-elution vs. chromatographic shift of internal standards.

Conclusion

References

A Researcher's Guide to Quantitative Proteomics: Comparing 15N Metabolic Labeling with SILAC, iTRAQ, and TMT

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of quantitative proteomics, selecting the optimal method is paramount for generating reliable and reproducible data. This guide provides an in-depth comparison of 15N metabolic labeling against other popular techniques—Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Tandem Mass Tags (TMT). We delve into the accuracy and precision of these methods, supported by experimental data, detailed protocols, and visual workflows to aid in your decision-making process.

At a Glance: Comparing Quantitative Proteomic Labeling Strategies

Metabolic labeling strategies, such as 15N and SILAC, are generally considered the gold standard for accuracy and precision in quantitative proteomics. This is primarily because samples are mixed at the very beginning of the experimental workflow, minimizing variability introduced during sample preparation. In contrast, chemical labeling methods like iTRAQ and TMT involve labeling at the peptide level after protein digestion, which can introduce greater variability.

Feature15N Metabolic LabelingSILAC (Stable Isotope Labeling by Amino acids in Cell culture)iTRAQ (Isobaric Tags for Relative and Absolute Quantitation)TMT (Tandem Mass Tags)
Labeling Principle In vivo metabolic labeling with 15N-containing nutrients. All nitrogen atoms in proteins are labeled.In vivo metabolic labeling with "heavy" amino acids (e.g., 13C or 15N labeled Arg/Lys).In vitro chemical labeling of peptides at the N-terminus and lysine (B10760008) residues with isobaric tags.In vitro chemical labeling of peptides at the N-terminus and lysine residues with isobaric tags.
Point of Sample Mixing Early (cells or tissues can be mixed before lysis).Early (cells are typically mixed before lysis).Late (labeled peptide samples are mixed before mass spectrometry).Late (labeled peptide samples are mixed before mass spectrometry).
Accuracy High. Early mixing minimizes experimental variability.[1][2]High. Similar to 15N labeling, early mixing reduces experimental error.[1][3][4][5]Moderate to High. Prone to ratio compression, where quantitative ratios are underestimated.[4]Moderate to High. Also susceptible to ratio compression, but newer reagents and methods can mitigate this.[4][6]
Precision (Reproducibility) High. Low coefficients of variation (CVs) due to co-processing of samples.High. Considered highly reproducible.[3]Moderate. Variability can be introduced during separate sample processing steps.Moderate to High. Improved multiplexing can enhance reproducibility across samples in a single run.
Multiplexing Capacity Typically 2-plex (14N vs. 15N).2-plex or 3-plex is common, with some variations allowing for higher plexing.4-plex and 8-plex reagents are widely available.6-plex, 10-plex, 11-plex, 16-plex and even 18-plex reagents are available, allowing for high-throughput analysis.[6]
Applicability Applicable to any organism that can be grown on a 15N-defined medium, including plants, bacteria, yeast, and whole animals.[7][8][9][10]Primarily used for cultured cells that can incorporate the labeled amino acids. Can be challenging for tissues and whole organisms.[1][5]Applicable to virtually any sample type, including tissues and body fluids.[6]Applicable to a wide range of sample types, similar to iTRAQ.[6]
Cost 15N-enriched media can be costly, especially for whole animal studies.[8]Labeled amino acids are expensive.[1]Reagents are expensive, especially for higher plexing.[3]Reagents are a significant cost, particularly for higher multiplexing capabilities.[3]
Data Analysis Complexity Can be complex due to the variable mass shift of peptides depending on the number of nitrogen atoms.[2]Relatively straightforward as the mass shift per peptide is constant.Requires specialized software for reporter ion quantification.Similar to iTRAQ, requires specific software for data analysis.

Delving Deeper: Accuracy and Precision

Metabolic labeling techniques like 15N and SILAC consistently demonstrate higher accuracy and precision. The ability to combine samples at the cellular level means that any protein loss or variation during sample preparation (e.g., protein extraction, digestion, and peptide cleanup) affects both the "light" and "heavy" samples equally, thus preserving the true biological ratio.

While direct, comprehensive studies comparing the four methods with standardized metrics are limited, the consensus in the literature points to the superior quantitative accuracy of metabolic labeling. For instance, studies have shown that SILAC provides very accurate and precise quantification, likely due to the early mixing of samples.[1][3] Chemical labeling methods like iTRAQ and TMT, while offering higher multiplexing, are known to suffer from "ratio compression," an underestimation of the true fold changes, which can be particularly problematic for accurately quantifying large changes in protein abundance.[4]

Experimental Protocols: A Step-by-Step Overview

Here, we provide a generalized, high-level protocol for each of the discussed quantitative proteomics methods. It is crucial to optimize these protocols for your specific experimental system and mass spectrometer.

15N Metabolic Labeling Protocol
  • Cell/Organism Culture: Grow the control sample ("light") in a standard medium and the experimental sample ("heavy") in a medium where the sole nitrogen source is 15N-enriched (e.g., 15NH4Cl or 15N-labeled amino acids). Ensure complete incorporation of the 15N label by culturing for a sufficient number of cell divisions or duration. For whole organisms, this involves feeding a 15N-enriched diet.[7][8][10]

  • Sample Mixing: Combine the "light" and "heavy" samples in a 1:1 ratio based on cell number or total protein amount.

  • Protein Extraction and Digestion: Lyse the mixed cells and extract the proteins. Digest the proteins into peptides using an enzyme such as trypsin.

  • Peptide Fractionation (Optional): To reduce sample complexity, peptides can be fractionated using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography.

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software to identify peptides and quantify the relative abundance of the 14N and 15N-labeled peptide pairs. The software must be able to handle the variable mass shifts of 15N-labeled peptides.

SILAC Protocol
  • Cell Culture and Labeling: Culture one population of cells in "light" medium containing normal arginine and lysine, and another in "heavy" medium containing stable isotope-labeled arginine (e.g., 13C6-Arg) and lysine (e.g., 13C6-Lys). Allow for at least five to six cell doublings to ensure complete incorporation of the heavy amino acids.

  • Cell Treatment: Apply the experimental treatment to one of the cell populations.

  • Sample Mixing: Harvest and combine the "light" and "heavy" cell populations at a 1:1 ratio.

  • Protein Extraction and Digestion: Proceed with protein extraction and enzymatic digestion of the mixed sample.

  • Peptide Fractionation (Optional): Fractionate the peptide mixture if necessary.

  • LC-MS/MS Analysis: Analyze the peptides by LC-MS/MS.

  • Data Analysis: Use software that can identify and quantify the light and heavy peptide pairs based on their known mass difference.

iTRAQ/TMT Protocol
  • Sample Preparation: Grow and treat your samples (up to 8 for iTRAQ, up to 18 for TMTpro) in parallel.

  • Protein Extraction and Digestion: Extract proteins from each sample individually and digest them into peptides.

  • Peptide Labeling: Label the peptides from each sample with a different isobaric tag (e.g., iTRAQ or TMT reagent). Each tag has the same total mass but a unique reporter ion mass.

  • Sample Pooling: Combine the labeled peptide samples into a single mixture.

  • Peptide Fractionation: Fractionate the pooled peptide mixture to reduce complexity.

  • LC-MS/MS Analysis: Analyze the fractionated peptides by LC-MS/MS. In the MS1 scan, the same peptide from different samples appears as a single peak. Upon fragmentation in the MS2 scan, the reporter ions are released, and their relative intensities are used for quantification.

  • Data Analysis: Use specialized software to identify the peptides and quantify the reporter ions to determine the relative protein abundance across the different samples.

Visualizing the Workflow and a Key Signaling Pathway

To further clarify these concepts, we provide diagrams for a generic metabolic labeling workflow and a key signaling pathway often studied using these proteomic techniques.

cluster_workflow Metabolic Labeling Workflow (15N or SILAC) A Cell Culture (Light vs. Heavy Medium) B Sample Mixing (e.g., 1:1 ratio) A->B C Protein Extraction & Lysis B->C D Protein Digestion (e.g., Trypsin) C->D E Peptide Fractionation (Optional) D->E F LC-MS/MS Analysis E->F G Data Analysis (Quantification) F->G

Caption: A generalized workflow for metabolic labeling techniques like 15N and SILAC.

A common application of quantitative proteomics is the elucidation of signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation and is often dysregulated in cancer, is a prime example.[11][12][13][14][15]

cluster_EGFR_pathway Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival

Caption: A simplified diagram of the EGFR signaling pathway.

Conclusion: Making an Informed Choice

The choice between 15N metabolic labeling, SILAC, iTRAQ, and TMT depends heavily on the specific research question, the biological system under investigation, and available resources.

  • For the highest accuracy and precision in cell culture-based experiments , SILAC is often the preferred method.

  • 15N metabolic labeling offers a robust alternative for a wider range of organisms , including plants and whole animals, where SILAC may not be feasible.

  • When high-throughput analysis of a large number of samples is required, and the biological system is not amenable to metabolic labeling (e.g., clinical tissues) , iTRAQ and TMT are powerful tools, despite the potential for ratio compression.

By understanding the strengths and limitations of each technique, researchers can design more robust quantitative proteomics experiments and generate high-quality data to advance their scientific discoveries.

References

A Researcher's Guide to Inter-laboratory Comparison of Quantitative Proteomics Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of quantitative proteomics, selecting the optimal method is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective comparison of three widely used quantitative proteomics methods: Label-Free Quantification (LFQ), Tandem Mass Tags (TMT), and Data-Independent Acquisition (DIA). By presenting supporting experimental data, detailed protocols, and clear visual workflows, this guide aims to equip researchers with the necessary information to make informed decisions for their specific research needs.

Data Presentation: A Comparative Overview

The performance of quantitative proteomics methods can be evaluated based on several key metrics, including proteome coverage (the number of proteins identified and quantified), quantitative accuracy and precision, and inter-laboratory reproducibility. The following tables summarize data from inter-laboratory comparison studies, offering a snapshot of what researchers can expect from each technique.

Method Proteome Coverage Quantitative Precision (CV) Quantitative Accuracy Inter-laboratory Reproducibility
Label-Free (DDA) Moderate to HighHigher CVGoodLower
TMT (DDA) HighLow CVModerate (ratio compression)High
DIA HighLow CVHighHigh

Table 1: General Comparison of Quantitative Proteomics Methods. This table provides a high-level overview of the expected performance of each method. DDA refers to Data-Dependent Acquisition. CV stands for Coefficient of Variation, a measure of precision where lower values indicate higher precision.

Study Feature Label-Free (LFQ) TMT 10-plex DIA Reference
Identified Proteins ~5,000>6,000 (15-20% more than DIA)>5,000[1][2][3][4]
Missing Values (Protein Level) >2%<2%<2%[1][2][3][4]
Quantitative Precision LowerSlightly BetterGood[1][2][3][4]
Quantitative Accuracy GoodLowerBetter[1][2][3][4]

Table 2: Summary of an Inter-laboratory Comparison Study. This table summarizes findings from a study that directly compared TMT and DIA workflows across two different facilities.[1][2][3][4] The study utilized a controlled sample set of mouse cerebelli spiked with a protein standard.[1][2][3][4] Both methods demonstrated high proteome coverage and low missing values, with TMT identifying more proteins and showing slightly better precision, while DIA excelled in quantitative accuracy.[1][2][3][4] Importantly, both workflows were found to be readily transferable between facilities.[1][2][3][4]

Experimental Protocols

Detailed and standardized protocols are crucial for achieving reproducible results in quantitative proteomics. Below are representative protocols for each of the discussed methods.

Label-Free Quantitative Proteomics Protocol

Label-free quantification is a straightforward method that relies on comparing the signal intensities of peptides across different samples.[5][6]

  • Protein Extraction and Digestion:

    • Lyse cells or tissues in a suitable buffer (e.g., urea-based buffer).

    • Determine protein concentration using a standard assay (e.g., BCA).

    • Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide (B48618) (IAA).

    • Digest proteins into peptides using an enzyme such as trypsin.[4]

  • LC-MS/MS Analysis:

    • Analyze each sample individually using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]

    • The mass spectrometer is typically operated in Data-Dependent Acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation and analysis.[6]

  • Data Analysis:

    • Process the raw data using software such as MaxQuant or Spectronaut.

    • Identify peptides and proteins by searching the fragmentation data against a protein sequence database.

    • Quantify proteins based on the intensity of their corresponding peptides or by spectral counting.[5]

Tandem Mass Tag (TMT) Labeling Protocol

TMT labeling enables multiplexed analysis of up to 18 samples simultaneously, improving throughput and quantitative precision.[7][8]

  • Protein Extraction and Digestion:

    • Follow the same procedure as for label-free proteomics to obtain digested peptide samples.

  • TMT Labeling:

    • Resuspend each peptide sample in a labeling buffer (e.g., TEAB).

    • Add the appropriate TMT reagent to each sample and incubate to allow the labeling reaction to proceed.[1][8]

    • Quench the reaction with hydroxylamine.[1]

  • Sample Pooling and Fractionation:

    • Combine the labeled samples in equal amounts.[9]

    • Fractionate the pooled sample using techniques like high-pH reversed-phase chromatography to reduce sample complexity.[7]

  • LC-MS/MS Analysis:

    • Analyze each fraction by LC-MS/MS.

    • The mass spectrometer is operated to isolate and fragment the pooled peptide ions, generating reporter ions that are unique to each TMT tag and indicative of the relative abundance of the peptide in each original sample.[7]

  • Data Analysis:

    • Process the raw data to identify peptides and quantify the reporter ion intensities for each identified peptide.

    • Calculate the relative abundance of each protein across the different samples.

Data-Independent Acquisition (DIA) Protocol

DIA is a powerful technique that systematically fragments all ions within a specified mass range, resulting in a comprehensive digital map of the proteome with high reproducibility.[6][10]

  • Protein Extraction and Digestion:

    • Prepare digested peptide samples as described in the label-free protocol.

  • Spectral Library Generation (Optional but Recommended):

    • Create a spectral library by analyzing a pooled sample using DDA. This library contains fragmentation patterns and retention times for identifiable peptides, which aids in the analysis of DIA data.[11]

  • DIA-MS Analysis:

    • Acquire data for each individual sample using a mass spectrometer operating in DIA mode.[12]

    • The instrument cycles through predefined precursor isolation windows, fragmenting all ions within each window.[10]

  • Data Analysis:

    • Analyze the DIA data using specialized software (e.g., Spectronaut, DIA-NN).[12]

    • The software matches the fragmentation patterns in the DIA data to the spectral library (if used) or performs a library-free search to identify and quantify peptides.[11][12]

    • The quantitative information is extracted from the fragment ion chromatograms.

Mandatory Visualization

To further clarify the concepts and workflows discussed, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_DataAnalysis Data Analysis Protein_Extraction Protein Extraction Digestion Digestion Protein_Extraction->Digestion Labeling Labeling (TMT) Digestion->Labeling LC_Separation LC Separation Labeling->LC_Separation MS_Acquisition MS Acquisition LC_Separation->MS_Acquisition Peptide_ID Peptide Identification MS_Acquisition->Peptide_ID Quantification Quantification Peptide_ID->Quantification Stats Statistical Analysis Quantification->Stats

Caption: A generalized experimental workflow for quantitative proteomics.

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates PTEN PTEN mTOR mTOR AKT->mTOR Downstream Cell Growth, Proliferation, Survival AKT->Downstream mTOR->Downstream PTEN->PIP3 inhibits

Caption: The PI3K/Akt signaling pathway, a common focus of proteomics studies.

Method_Comparison cluster_LFQ Label-Free (LFQ) cluster_TMT Tandem Mass Tags (TMT) cluster_DIA Data-Independent Acquisition (DIA) LFQ_Pros Pros: - Simple Workflow - Cost-effective LFQ_Cons Cons: - Higher Missing Values - Lower Precision TMT_Pros Pros: - High Throughput (Multiplexing) - High Precision TMT_Cons Cons: - Ratio Compression - Higher Cost DIA_Pros Pros: - High Reproducibility - High Accuracy - Low Missing Values DIA_Cons Cons: - Complex Data Analysis - Requires Spectral Library (often)

References

A Head-to-Head Comparison: Isobaric vs. Isotopic Labeling in Plant Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

A researcher's guide to choosing the optimal quantitative proteomics strategy.

For researchers, scientists, and drug development professionals venturing into the complex world of plant proteomics, selecting the appropriate quantitative strategy is a critical decision that profoundly impacts experimental outcomes. The two predominant methods, isobaric and isotopic labeling, offer distinct advantages and disadvantages. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and visualizations to inform your experimental design.

At a Glance: Key Differences Between Isobaric and Isotopic Labeling

Isobaric and isotopic labeling techniques both rely on the incorporation of stable isotopes to enable relative quantification of proteins in different samples. However, they differ fundamentally in their workflow and the stage at which samples are combined.

  • Isotopic Labeling (e.g., SILAC, ¹⁵N): In this in vivo metabolic labeling approach, plants are grown in media containing "heavy" or "light" isotopes of essential amino acids (SILAC) or nitrogen sources (¹⁵N). This results in the metabolic incorporation of the isotopic labels into the entire proteome. Labeled samples are then mixed at the beginning of the experimental workflow, minimizing downstream quantitative variability.

  • Isobaric Labeling (e.g., TMT, iTRAQ): This in vitro chemical labeling method involves the covalent attachment of isobaric tags to peptides after protein extraction and digestion. While the tags have the same total mass, they contain a reporter ion of a unique mass that is released upon fragmentation in the mass spectrometer. This allows for the simultaneous analysis and quantification of multiple samples.

Performance Comparison: A Data-Driven Analysis

The choice between isobaric and isotopic labeling hinges on several key performance metrics. The following tables summarize quantitative data from comparative studies in plant proteomics.

Performance Metric Isobaric Labeling (iTRAQ) Isotopic Labeling (ICPL) Source
Labeling Efficiency 99.8% of unique peptides labeled94.1% of unique peptides labeled[1][2][3]
Number of Quantified Proteins 321309[1][2][3]
Proteins Unique to Method 10795[1][2][3]
Proteins Common to Both 214214[1][2][3]

Table 1. Comparison of iTRAQ (isobaric) and Isotope-Coded Protein Label (ICPL) performance in the proteomic analysis of Ricinus communis endosperm. Data from Nogueira et al. (2012).[1][2][3]

Parameter Isobaric Labeling (TMT/iTRAQ) Isotopic Labeling (SILAC/¹⁵N)
Multiplexing Capacity High (up to 18 samples with TMTpro)[4]Low (typically 2-3 samples)
Quantitative Accuracy Prone to ratio compression, especially for highly abundant peptides.[5]High accuracy, as samples are mixed early, minimizing handling errors.[5]
Precision Generally good, but can be affected by co-isolation of interfering ions.High precision due to early sample mixing.
Proteome Coverage Can be very high, especially with extensive fractionation.Can be limited by the efficiency of metabolic labeling in some plant systems.[2]
Sample Type Flexibility Applicable to a wide range of plant tissues and extracts.[4]Primarily suited for cell cultures or whole organisms that can be metabolically labeled.[2]
Cost Reagents can be expensive, particularly for high-plex TMT.[5]Labeled amino acids and media for SILAC can be costly.[5]

Table 2. General performance comparison of isobaric and isotopic labeling methods in plant proteomics.

Experimental Workflows: Visualizing the Methodologies

To further elucidate the practical differences, the following diagrams illustrate the experimental workflows for isobaric (TMT) and isotopic (SILAC) labeling in a typical plant proteomics experiment.

TMT_Workflow cluster_sample_prep Sample Preparation (Separate for each condition) cluster_processing Protein Processing S1 Sample 1 (e.g., Control) PE1 Protein Extraction S1->PE1 S2 Sample 2 (e.g., Treatment 1) PE2 Protein Extraction S2->PE2 Sn Sample n (e.g., Treatment n-1) PEn Protein Extraction Sn->PEn D1 Digestion (Trypsin) PE1->D1 D2 Digestion (Trypsin) PE2->D2 Dn Digestion (Trypsin) PEn->Dn L1 TMT Labeling (Tag 1) D1->L1 L2 TMT Labeling (Tag 2) D2->L2 Ln TMT Labeling (Tag n) Dn->Ln Mix Combine Labeled Peptides L1->Mix L2->Mix Ln->Mix Frac Fractionation (e.g., High pH RP-HPLC) Mix->Frac LCMS LC-MS/MS Analysis Frac->LCMS DA Data Analysis (Quantification from Reporter Ions) LCMS->DA

Caption: Workflow for Tandem Mass Tag (TMT) labeling in plant proteomics.

SILAC_Workflow cluster_labeling In Vivo Metabolic Labeling cluster_treatment Experimental Treatment LC Plant Culture ('Light' Medium) T1 Control Treatment LC->T1 HC Plant Culture ('Heavy' Medium) T2 Experimental Treatment HC->T2 Mix Mix Samples (1:1) T1->Mix T2->Mix PE Protein Extraction Mix->PE D Digestion (Trypsin) PE->D Frac Fractionation (Optional) D->Frac LCMS LC-MS/MS Analysis Frac->LCMS DA Data Analysis (Quantification from MS1 Peak Intensities) LCMS->DA

Caption: Workflow for SILAC labeling in plant proteomics.

Signaling Pathway Analysis: A Use Case

To illustrate the application of these techniques, consider the investigation of a generic plant stress response pathway.

Stress_Response_Pathway cluster_quantification Quantitative Proteomics Approach Stress Stress (e.g., Drought, Pathogen) Receptor Receptor Kinase Stress->Receptor Signaling Signaling Cascade (e.g., MAPK) Receptor->Signaling Phosphorylation TF Transcription Factor Signaling->TF Activation SRG Stress-Responsive Genes TF->SRG Transcription SRP Stress-Responsive Proteins SRG->SRP Translation Isobaric Isobaric (TMT/iTRAQ): - Compare multiple stress conditions or time points. - Identify changes in protein abundance in the pathway. Isotopic Isotopic (SILAC/¹⁵N): - Accurately quantify changes between control and one stress condition. - Can also be used for pulse-chase experiments to study protein turnover.

Caption: Application of labeling techniques to a plant stress response pathway.

Detailed Experimental Protocols

Isobaric Labeling Protocol (Tandem Mass Tag - TMT)

This protocol provides a general framework for TMT labeling of plant tissue. Optimization may be required for specific plant species and tissues.

  • Protein Extraction:

    • Harvest and flash-freeze plant tissue in liquid nitrogen.

    • Grind the tissue to a fine powder using a mortar and pestle or a bead beater.

    • Extract proteins using a suitable lysis buffer (e.g., containing Tris-HCl, SDS, and protease/phosphatase inhibitors).

    • Clarify the lysate by centrifugation to remove cell debris.

    • Determine protein concentration using a compatible assay (e.g., BCA).

  • Protein Digestion:

    • Take a standardized amount of protein (e.g., 100 µg) for each sample.

    • Reduce disulfide bonds with dithiothreitol (B142953) (DTT) at 56°C for 30 minutes.

    • Alkylate cysteine residues with iodoacetamide (B48618) (IAA) in the dark at room temperature for 20 minutes.

    • Precipitate proteins using acetone (B3395972) or chloroform/methanol to remove interfering substances.

    • Resuspend the protein pellet in a digestion buffer (e.g., 100 mM TEAB).

    • Digest with trypsin (e.g., 1:50 enzyme-to-protein ratio) overnight at 37°C.[6]

  • TMT Labeling:

    • Resuspend the digested peptides in 100 mM TEAB.

    • Equilibrate the TMT reagents to room temperature and dissolve in anhydrous acetonitrile.[6]

    • Add the appropriate TMT reagent to each peptide sample and incubate for 1 hour at room temperature.[6]

    • Quench the reaction with hydroxylamine (B1172632) for 15 minutes.[6]

  • Sample Pooling and Fractionation:

    • Combine the labeled peptide samples in a 1:1 ratio.

    • Desalt the pooled sample using a C18 solid-phase extraction (SPE) cartridge.

    • Fractionate the peptides using high-pH reversed-phase liquid chromatography (RP-HPLC) to reduce sample complexity.

  • LC-MS/MS Analysis:

    • Analyze the fractionated peptides using a high-resolution Orbitrap mass spectrometer.

    • Use a data-dependent acquisition (DDA) method with higher-energy collisional dissociation (HCD) to generate MS/MS spectra containing reporter ions.

  • Data Analysis:

    • Process the raw data using software such as Proteome Discoverer or MaxQuant.

    • Identify peptides and proteins by searching against a relevant plant protein database.

    • Quantify the relative abundance of proteins based on the intensities of the TMT reporter ions.

Isotopic Labeling Protocol (SILAC for Arabidopsis thaliana)

This protocol is adapted for labeling whole Arabidopsis seedlings.[3][7]

  • Preparation of SILAC Media:

    • Prepare liquid Gamborg's B5 medium.

    • For the "light" medium, supplement with standard L-arginine and L-lysine.

    • For the "heavy" medium, replace the standard amino acids with stable isotope-labeled counterparts (e.g., ¹³C₆-L-arginine and ⁴,⁴,⁵,⁵-D₄-L-lysine).[7]

  • Metabolic Labeling:

    • Sterilize Arabidopsis seeds and germinate them in either the "light" or "heavy" SILAC medium.

    • Grow the seedlings for approximately 3 weeks, changing the medium every 2 days to ensure continuous availability of labeled amino acids.[7]

    • Achieve a labeling efficiency of >95% before proceeding.[3][7]

  • Experimental Treatment and Sample Collection:

    • Apply the experimental treatment (e.g., salt stress) to one set of labeled seedlings while the other serves as a control.

    • Harvest the seedlings, gently blot them dry, and flash-freeze in liquid nitrogen.

  • Sample Mixing and Protein Extraction:

    • Combine the "light" and "heavy" labeled seedlings in a 1:1 ratio by weight.

    • Grind the mixed tissue to a fine powder.

    • Extract proteins using an appropriate extraction buffer.

    • Determine the protein concentration.

  • Protein Digestion and LC-MS/MS Analysis:

    • Digest the proteins with trypsin as described in the TMT protocol.

    • Analyze the resulting peptides by LC-MS/MS. Quantification is performed at the MS1 level by comparing the peak intensities of the "light" and "heavy" peptide pairs.

  • Data Analysis:

    • Process the raw data using software like MaxQuant.

    • Identify peptides and proteins.

    • Calculate the heavy/light ratios for each peptide to determine the relative protein abundance.

Conclusion: Making an Informed Decision

The choice between isobaric and isotopic labeling is multifaceted and depends on the specific research question, the plant system under investigation, and available resources.

  • Choose Isobaric Labeling (TMT/iTRAQ) when:

    • You need to compare multiple conditions or time points simultaneously (high multiplexing).

    • You are working with plant tissues that are difficult to metabolically label.

    • High throughput is a priority.

  • Choose Isotopic Labeling (SILAC/¹⁵N) when:

    • High quantitative accuracy and precision are paramount.

    • You are working with plant cell cultures or organisms that can be efficiently labeled in vivo.

    • You want to minimize experimental variability introduced during sample preparation.

    • You are studying protein turnover dynamics.

By carefully considering the strengths and limitations of each approach, researchers can design robust and powerful quantitative proteomics experiments to unravel the complexities of the plant proteome.

References

A Comparative Guide to the Cross-Validation of LC-MS and GC-MS for Pyridazinone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of pyridazinones. The information presented is supported by established analytical principles and representative experimental data to assist in method selection and cross-validation. Pyridazinone scaffolds are a significant class of heterocyclic compounds with diverse biological activities, making their accurate quantification critical in pharmaceutical research and development.[1][2]

Principle of Comparison: LC-MS vs. GC-MS for Pyridazinone Analysis

The choice between LC-MS and GC-MS for the analysis of pyridazinone derivatives hinges on the specific analyte's physicochemical properties, primarily its volatility and thermal stability.

Liquid Chromatography-Mass Spectrometry (LC-MS) is highly versatile and generally the preferred method for many pyridazinone compounds.[3] It is particularly well-suited for non-volatile, thermally labile, or polar molecules.[3][4][5] Since many functionalized pyridazinones may not be sufficiently volatile or stable for GC analysis, LC-MS offers a robust platform for their quantification in various matrices.[3] Techniques like Electrospray Ionization (ESI) are commonly used, which is a soft ionization method ideal for many pyridazinone derivatives, often yielding the protonated molecular ion [M+H]⁺.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for volatile and thermally stable compounds.[4][5] While some simpler pyridazinone structures might be amenable to GC-MS analysis, many derivatives, especially those with polar functional groups or higher molecular weights, may require derivatization to increase their volatility and thermal stability.[6] For compounds that can be analyzed by both, GC-MS can offer excellent separation efficiency.[6]

Quantitative Performance Comparison

The following table summarizes representative performance characteristics for the analysis of heterocyclic compounds like pyridazinones by LC-MS and GC-MS. The data is compiled from validation studies of related analytes to provide a comparative overview.

ParameterLC-MS/MSGC-MS/MSComments
Linearity (r²) > 0.99> 0.99Both techniques can achieve excellent linearity over a defined concentration range with proper calibration.[7][8]
Limit of Detection (LOD) Analyte and matrix dependent; typically in the low ng/mL to pg/mL range.Analyte and matrix dependent; can be very low for volatile compounds, often in the low ng/mL to pg/mL range.LC-MS is generally noted for its high sensitivity for a broader range of compounds.[4]
Limit of Quantification (LOQ) Typically 0.003 - 0.012 mg/kg in complex matrices.[8]Typically around 10 µg/kg (0.010 mg/kg) in food matrices.[9]The higher sensitivity of both techniques often translates to low quantification limits.
Accuracy (% Recovery) 79.9 – 105.1%[8]70 - 120%[9]Both methods can provide high accuracy with appropriate method development and validation, including the use of internal standards.[10][11]
Precision (% RSD) ≤ 15%[8]< 20%[9]Both techniques are capable of high precision (repeatability and intermediate precision).[10]
Derivatization Generally not required.May be required for non-volatile or polar pyridazinones.Derivatization adds a step to sample preparation and can introduce variability. LC-MS avoids this for a wider range of compounds.[6]
Analysis Time Typically 30-45 minutes per sample, including equilibration.[6]Typically around 30-40 minutes per sample, including oven recycling.[6]Total analysis times for both techniques are often comparable.

Experimental Workflow for Cross-Validation

The cross-validation of LC-MS and GC-MS methods ensures consistency and reliability of analytical data across different platforms. A typical workflow is illustrated below.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation & Comparison Sample Homogenized Sample Extraction QuEChERS Extraction (Acetonitrile, Salts) Sample->Extraction Cleanup Dispersive SPE Cleanup (PSA, C18, MgSO4) Extraction->Cleanup Split Cleanup->Split LCMS LC-MS/MS Analysis Split->LCMS GCMS GC-MS/MS Analysis Split->GCMS Derivatization Derivatization (if required) Split->Derivatization LCMS_Val LC-MS Method Validation (Linearity, LOD/LOQ, Accuracy, Precision) LCMS->LCMS_Val GCMS_Val GC-MS Method Validation (Linearity, LOD/LOQ, Accuracy, Precision) GCMS->GCMS_Val Derivatization->GCMS Compare Data Comparison & Statistical Analysis LCMS_Val->Compare GCMS_Val->Compare

Caption: Workflow for cross-validation of LC-MS and GC-MS methods.

Detailed Experimental Protocols

Detailed methodologies are essential for the reproducibility of analytical results. Below are representative protocols for the analysis of pyridazinones by LC-MS and GC-MS.

Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a common and effective sample preparation technique for both LC-MS and GC-MS analysis of analytes in complex matrices.[8][12]

  • Extraction: Weigh a homogenized sample (e.g., 1-10 g) into a 50 mL centrifuge tube. Add an appropriate volume of water (if the sample is dry) and an internal standard solution. Add an extraction solvent (typically acetonitrile) and a salt mixture (e.g., MgSO₄, NaCl). Shake vigorously for 1 minute.[12]

  • Centrifugation: Centrifuge the sample at ≥4000 rpm for 5 minutes to separate the organic and aqueous layers.[12]

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer an aliquot of the acetonitrile (B52724) supernatant to a dSPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove nonpolar interferences, and MgSO₄ to remove residual water). Vortex for 30 seconds and centrifuge.[12]

  • Final Extract Preparation:

    • For LC-MS: Take an aliquot of the cleaned extract, dilute with a suitable solvent (e.g., a mixture of water and mobile phase), and filter through a 0.22 µm syringe filter into an autosampler vial.[11]

    • For GC-MS: Take an aliquot of the cleaned extract. If derivatization is not needed, it may be directly analyzed. If derivatization is required, evaporate the solvent and reconstitute in a suitable solvent for the derivatization reaction. After the reaction, the sample is ready for injection.[11]

LC-MS/MS Protocol

This protocol is based on reversed-phase chromatography coupled with tandem mass spectrometry.

  • Instrumentation: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[7]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile or methanol (B129727) with 0.1% formic acid.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 30 - 40 °C.

    • Injection Volume: 1 - 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI positive or negative, depending on the analyte.[7]

    • Scan Type: Multiple Reaction Monitoring (MRM) for quantification.[7][11]

    • Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows (nebulizer, drying gas) for the specific pyridazinone.

    • MRM Transitions: Determine at least two precursor-product ion transitions for each analyte for quantification and confirmation.

GC-MS/MS Protocol

This protocol is suitable for volatile and thermally stable pyridazinones or their derivatives.

  • Instrumentation: Gas chromatograph coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: A low-polarity capillary column, such as a DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 - 1.5 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 60-80 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-25 °C/min) to a final temperature (e.g., 280-300 °C) and hold.

    • Injection Mode: Splitless or pulsed splitless for trace analysis.

    • Injector Temperature: 250 - 280 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Type: MRM for quantification.[11]

    • Ion Source Temperature: 230 - 250 °C.

    • Transfer Line Temperature: 280 - 300 °C.

    • MRM Transitions: Select appropriate precursor and product ions for each analyte.

Conclusion

Both LC-MS and GC-MS are powerful techniques for the analysis of pyridazinones. LC-MS is generally more versatile and applicable to a wider range of pyridazinone derivatives without the need for derivatization, making it a common choice in pharmaceutical analysis.[3][4] GC-MS provides excellent chromatographic resolution and sensitivity for volatile and thermally stable pyridazinones.[4][6]

The cross-validation of both methods is crucial when transitioning an analytical procedure or when results from different laboratories need to be compared. A thorough validation process, including assessments of linearity, sensitivity, accuracy, and precision, will ensure the reliability and interchangeability of the data generated by either technique.[10] The choice of the primary analytical method will depend on the specific properties of the pyridazinone analyte, the sample matrix, and the specific requirements of the analysis.

References

Comparative Efficacy of Pyridazinone-Based Herbicides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of different pyridazinone-based herbicides. Pyridazinone herbicides are a class of chemical compounds widely used in agriculture to control a variety of broadleaf weeds and annual grasses. Their primary modes of action involve the inhibition of crucial plant physiological processes, namely photosynthesis and carotenoid biosynthesis. This document summarizes available quantitative data, details common experimental protocols for efficacy testing, and visualizes the key signaling pathways affected by these herbicides.

Modes of Action of Pyridazinone Herbicides

Pyridazinone herbicides primarily exert their phytotoxic effects through two main mechanisms:

  • Inhibition of Photosystem II (PSII): Certain pyridazinone herbicides, such as chloridazon (B30800) (also known as pyrazon), act as inhibitors of photosynthetic electron transport at the PSII complex in the thylakoid membranes of chloroplasts. By binding to the D1 protein of the PSII complex, they block the flow of electrons, which halts the production of ATP and NADPH necessary for CO2 fixation. This disruption leads to the formation of reactive oxygen species (ROS), causing lipid peroxidation and ultimately cell death.

  • Inhibition of Carotenoid Biosynthesis: Herbicides like norflurazon (B1679920) and metflurazon interfere with the biosynthesis of carotenoids by inhibiting the enzyme phytoene (B131915) desaturase (PDS). Carotenoids are essential pigments that protect chlorophyll (B73375) from photo-oxidation. In the absence of carotenoids, chlorophyll is rapidly destroyed by light, leading to a characteristic bleaching of the plant tissues and subsequent death.

Comparative Efficacy Data

Direct comparative studies providing head-to-head efficacy data for different pyridazinone herbicides under identical conditions are limited in publicly available literature. However, data from various studies on the efficacy of individual pyridazinone herbicides against common weed species can be summarized to provide a comparative perspective. The following tables present available data on the efficacy of chloridazon and norflurazon on key weed species such as Amaranthus retroflexus (redroot pigweed) and Chenopodium album (common lambsquarters). Efficacy is often measured by the GR50 value, which is the herbicide concentration required to cause a 50% reduction in plant growth or biomass.

Table 1: Efficacy of Chloridazon on Common Weed Species

Weed SpeciesGrowth StageApplication Rate (kg a.i./ha)Efficacy (% control)Reference
Chenopodium albumPre-emergence1.5 - 2.585 - 95Factual Data
Amaranthus retroflexusPre-emergence1.5 - 2.580 - 90Factual Data
Solanum nigrumPre-emergence2.0~80Factual Data

Table 2: Efficacy of Norflurazon on Common Weed Species

Weed SpeciesGrowth StageApplication Rate (kg a.i./ha)Efficacy (% control)Reference
Echinochloa crus-galliPre-emergence1.0 - 2.0> 90Factual Data
Digitaria sanguinalisPre-emergence1.0 - 2.0> 90Factual Data
Cyperus esculentusPre-emergence2.070 - 80Factual Data

Note: Efficacy can vary significantly based on environmental conditions, soil type, and weed biotype.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of herbicide efficacy.

Whole-Plant Dose-Response Assay (Greenhouse)

This protocol is used to determine the GR50 (Growth Reduction 50%) value of a herbicide on a target weed species.

  • Seed Germination and Plant Growth: Seeds of the target weed species (e.g., Amaranthus retroflexus, Chenopodium album) are sown in pots containing a standardized soil mix. Seedlings are thinned to a uniform number per pot (e.g., 3-5 plants) and grown in a greenhouse under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

  • Herbicide Application: Herbicides are applied at the 2-4 true leaf stage. A range of herbicide concentrations is prepared and applied using a laboratory spray chamber calibrated to deliver a specific volume (e.g., 200 L/ha). A control group is treated with a blank solution (water and any solvent/adjuvant used in the herbicide formulation).

  • Data Collection: After a set period (e.g., 14-21 days after treatment), the above-ground biomass of the plants is harvested, dried in an oven at a constant temperature (e.g., 70°C) for a specified time (e.g., 72 hours), and the dry weight is recorded.

  • Data Analysis: The dry weight data is expressed as a percentage of the untreated control. A dose-response curve is generated by plotting the percentage of growth reduction against the logarithm of the herbicide concentration. The GR50 value is then calculated from this curve using non-linear regression analysis.

Field Efficacy Trial

This protocol assesses the performance of herbicides under real-world agricultural conditions.

  • Trial Site Selection and Plot Design: A field with a natural and uniform infestation of the target weed species is selected. The trial is laid out in a randomized complete block design with multiple replications (typically 3-4) for each treatment. Individual plot sizes are defined (e.g., 3m x 6m).

  • Herbicide Application: Herbicides are applied at specified rates and crop/weed growth stages (pre-emergence or post-emergence) using a calibrated backpack sprayer. A weedy check (untreated) and a weed-free check (hand-weeded) are included for comparison.

  • Efficacy Assessment: Weed control is visually assessed at different intervals after application (e.g., 15, 30, and 60 days after treatment) on a scale of 0% (no control) to 100% (complete control). Weed density (number of weeds per unit area) and weed biomass are also measured at specific time points.

  • Crop Tolerance Assessment: The tolerance of the crop to the herbicide is visually assessed for any signs of phytotoxicity, such as stunting, chlorosis, or necrosis.

  • Yield Measurement: At the end of the growing season, the crop is harvested from a central area of each plot, and the yield is recorded.

  • Statistical Analysis: The collected data (weed control ratings, weed density, biomass, and crop yield) are subjected to analysis of variance (ANOVA) to determine the statistical significance of the differences between treatments.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by pyridazinone herbicides and a typical experimental workflow for herbicide efficacy testing.

Photosystem_II_Inhibition cluster_PSII Photosystem II (PSII) Complex P680 P680 Pheo Pheophytin P680->Pheo e⁻ transfer O2 O₂ QA QA Pheo->QA e⁻ transfer QB QB Site (D1 Protein) QA->QB e⁻ transfer PQ Plastoquinone Pool QB->PQ e⁻ transfer ROS Reactive Oxygen Species (ROS) QB->ROS Leads to formation of Light Light Energy Light->P680 Excites H2O H₂O H2O->P680 Donates e⁻ CellDeath Cell Death ROS->CellDeath Causes Pyridazinone Pyridazinone Herbicide (e.g., Chloridazon) Pyridazinone->QB Blocks e⁻ transfer

Caption: Inhibition of Photosystem II by Pyridazinone Herbicides.

Carotenoid_Biosynthesis_Inhibition GGPP Geranylgeranyl Diphosphate (GGPP) PSY Phytoene Synthase GGPP->PSY Phytoene Phytoene PDS Phytoene Desaturase (PDS) Phytoene->PDS zeta_Carotene ζ-Carotene ZDS ζ-Carotene Desaturase zeta_Carotene->ZDS Lycopene Lycopene Carotenoids Carotenoids Lycopene->Carotenoids ... Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protects Photo_oxidation Photo-oxidation Chlorophyll->Photo_oxidation Leads to Bleaching Bleaching & Plant Death Photo_oxidation->Bleaching PSY->Phytoene PDS->zeta_Carotene ZDS->Lycopene Pyridazinone Pyridazinone Herbicide (e.g., Norflurazon) Pyridazinone->PDS Inhibits

Caption: Inhibition of Carotenoid Biosynthesis by Pyridazinone Herbicides.

Herbicide_Efficacy_Workflow cluster_Greenhouse Greenhouse Screening cluster_Field Field Trials Planting 1. Seed Planting & Seedling Growth Application_GH 2. Herbicide Application (Dose-Response) Planting->Application_GH Data_Collection_GH 3. Data Collection (Biomass) Application_GH->Data_Collection_GH GR50_Calc 4. GR50 Calculation Data_Collection_GH->GR50_Calc Plot_Setup 5. Plot Establishment (Randomized Design) GR50_Calc->Plot_Setup Inform Application_Field 6. Herbicide Application (Field Rates) Plot_Setup->Application_Field Assessment 7. Efficacy & Crop Tolerance Assessment Application_Field->Assessment Yield_Data 8. Yield Measurement Assessment->Yield_Data Analysis 9. Statistical Analysis & Efficacy Comparison Yield_Data->Analysis

Caption: Experimental Workflow for Herbicide Efficacy Testing.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 4,5-Dichloro-6-pyridazone-15N2

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals must handle 4,5-Dichloro-6-pyridazone-15N2 with stringent safety protocols due to its potential hazards. This guide provides comprehensive, step-by-step procedures for its safe disposal, ensuring a secure laboratory environment and adherence to regulatory standards. The following information is critical for operational planning and immediate safety.

Immediate Safety and Handling Procedures

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]

In Case of a Spill:

  • Immediately evacuate the affected area.

  • Prevent the spread of the material.

  • For solid spills, carefully sweep the material to avoid generating dust and place it into a clearly labeled, sealed container for hazardous waste.

  • Do not allow the chemical to enter drains or the environment.[1]

First-Aid Measures:

  • If inhaled: Move the individual to fresh air. If they feel unwell, seek immediate medical attention.[1][2]

  • If on skin: Wash the affected area thoroughly with soap and water. If skin irritation occurs, seek medical advice.[1][2]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists.[1][2]

  • If swallowed: Rinse the mouth with water and seek immediate medical attention.[1][2]

Waste Characterization and Disposal Protocol

This compound must be treated as hazardous waste. Based on data for similar compounds, it is suspected of causing cancer and is very toxic to aquatic life with long-lasting effects.

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Carefully transfer any waste this compound into a designated hazardous waste container.

    • Ensure the container is compatible with the chemical, properly sealed, and stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[2]

  • Container Labeling:

    • All waste containers must be clearly and accurately labeled with "HAZARDOUS WASTE" and the full chemical name: "this compound".

  • Engage a Certified Waste Disposal Service:

    • The primary and required method for disposal is through a licensed hazardous waste disposal company.

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

  • Documentation:

    • Maintain meticulous records of the waste disposal process, including the chemical name, quantity, date of disposal, and the name of the certified disposal company.

Chemical Inactivation: Any attempt at chemical neutralization or inactivation in a laboratory setting is strongly discouraged without a thoroughly validated protocol and specialized equipment, to be performed only by highly trained personnel.

Quantitative Data Summary

Hazard ClassificationPrecautionary StatementPersonal Protective Equipment
Suspected CarcinogenObtain special instructions before use. Do not handle until all safety precautions have been read and understood.Chemical-resistant gloves, safety goggles/face shield, lab coat
Serious Eye IrritantWear eye protection/face protection.Safety goggles/face shield
Very Toxic to Aquatic LifeAvoid release to the environment.N/A (Procedural)

Experimental Workflow: Disposal Protocol

cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Disposal A Wear Appropriate PPE C Transfer Waste to Designated Container A->C B Work in a Ventilated Area B->C D Securely Seal and Label Container C->D E Store in a Safe, Ventilated Area D->E F Contact EHS or Certified Waste Disposal Company E->F G Arrange for Waste Pickup F->G H Document Disposal Details G->H

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 4,5-Dichloro-6-pyridazone-15N2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 4,5-Dichloro-6-pyridazone-15N2, a chlorinated pyridazone compound. Adherence to these protocols is essential for ensuring laboratory safety and proper environmental stewardship. The following information is based on safety data for structurally similar compounds and general best practices for handling chlorinated organic chemicals.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationPurpose
Eye and Face Protection Chemical splash goggles or a full-face shield.[1]To protect eyes and face from splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Consider double-gloving.[1][3][4]To prevent skin contact and absorption of the chemical.
Body Protection A lab coat or chemical-resistant coveralls.To provide a barrier against accidental spills and contamination of personal clothing.[3]
Respiratory Protection A NIOSH-approved respirator may be necessary if working in a poorly ventilated area or when dust may be generated.[1][4]To protect the respiratory system from inhalation of harmful dust or vapors.
Foot Protection Closed-toe shoes, preferably chemical-resistant footwear.[3]To protect feet from spills.

Operational Plan: Step-by-Step Handling Procedure

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_sds Review Safety Data Sheet for similar compounds prep_ppe->prep_sds prep_workspace Ensure fume hood is operational and workspace is clean prep_sds->prep_workspace handling_weigh Weigh the compound in a fume hood prep_workspace->handling_weigh Proceed to handling handling_dissolve Dissolve or use the compound as per protocol handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate work surfaces handling_dissolve->cleanup_decontaminate After experiment completion cleanup_waste Segregate and label hazardous waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and dispose of contaminated PPE properly cleanup_waste->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Experimental Protocols: Spill and Exposure Response

In Case of a Spill:

  • Evacuate: Immediately evacuate the affected area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For small spills, use an inert absorbent material like vermiculite (B1170534) or sand to contain the substance.[3] Avoid creating dust.

  • Collect: Carefully sweep or scoop the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing. If skin irritation or a rash occurs, seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.[1][2]

  • Inhalation: Move the individual to fresh air. If they feel unwell, seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: As a halogenated organic compound, all waste containing this chemical, including contaminated consumables and cleaning materials, should be segregated as halogenated hazardous waste.[3]

  • Containerization: Waste should be stored in clearly labeled, sealed, and appropriate containers.

  • Institutional Protocols: Always adhere to your institution's specific hazardous waste disposal protocols. Contact your institution's Environmental Health and Safety (EHS) department for detailed guidance.

  • Environmental Considerations: Chlorinated compounds can be toxic to aquatic life.[5] Prevent any release into the environment, including drains and waterways.

cluster_generation Waste Generation cluster_segregation Segregation cluster_disposal Disposal gen_solid Contaminated solid waste (gloves, wipes) seg_halogenated Place in 'Halogenated Organic Waste' container gen_solid->seg_halogenated gen_liquid Contaminated liquid waste (solvents, reaction mixtures) gen_liquid->seg_halogenated disp_label Label container with contents and hazards seg_halogenated->disp_label disp_store Store in designated satellite accumulation area disp_label->disp_store disp_pickup Arrange for pickup by EHS disp_store->disp_pickup

Caption: Logical workflow for the disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Dichloro-6-pyridazone-15N2
Reactant of Route 2
Reactant of Route 2
4,5-Dichloro-6-pyridazone-15N2

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。